molecular formula C11H13NO4 B051611 Methyl 4-acetamido-2-methoxybenzoate CAS No. 4093-29-2

Methyl 4-acetamido-2-methoxybenzoate

Numéro de catalogue: B051611
Numéro CAS: 4093-29-2
Poids moléculaire: 223.22 g/mol
Clé InChI: OERVVBDWGVOBIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-acetamido-2-methoxybenzoate is a high-purity chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This compound features a benzoate core functionalized with both acetamido and methoxy groups, making it a versatile building block for the construction of more complex molecules. Its primary research application lies in the synthesis of novel chemical entities, particularly in the development of pharmaceutical candidates and the exploration of structure-activity relationships (SAR). The acetamido group serves as a protected amine, which can be deprotected to reveal a free aniline, a common pharmacophore in active compounds, or further modified. The methoxy and ester functionalities provide additional sites for synthetic manipulation, such as hydrolysis to the corresponding acid or transesterification. Researchers value this compound for its role in generating focused libraries of analogs for biological screening, potentially targeting a range of enzymes and receptors. It is strictly intended for laboratory research purposes to facilitate the discovery and development of new therapeutic agents and biochemical tools.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 4-acetamido-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERVVBDWGVOBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057739
Record name Methyl 4-acetamido-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-29-2
Record name Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(acetylamino)-2-methoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-acetamido-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(acetylamino)-o-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-(ACETYLAMINO)-2-METHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UJW899BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Defining a Critical Intermediate in Pharmaceutical Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 4-acetamido-2-methoxybenzoate

This compound, identified by the CAS Number 4093-29-2 , is a substituted aromatic ester of significant interest to the pharmaceutical industry.[1][2][3][4] While not an active pharmaceutical ingredient (API) itself, its importance lies in its dual role as a crucial synthetic intermediate and a certified reference material for quality control. It is notably recognized as a process impurity in the synthesis of the antiemetic drugs metoclopramide and bromopride, officially designated as "Metoclopramide EP Impurity D".[3][5][6]

Understanding the physicochemical properties, synthesis, and analytical profile of this compound is therefore essential for drug development professionals engaged in process chemistry, quality assurance, and regulatory compliance. This guide provides a comprehensive technical overview, grounded in established protocols and field-proven insights, to support researchers in their work with this versatile molecule.

Part 1: Core Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of effective laboratory practice. These parameters dictate the selection of solvents, reaction conditions, and purification strategies.

Chemical Identifiers

The compound is cataloged across numerous chemical databases and regulatory lists, ensuring its unambiguous identification.

IdentifierValue
CAS Number 4093-29-2[1][2][3]
IUPAC Name This compound[4]
Molecular Formula C₁₁H₁₃NO₄[1][3][7]
Molecular Weight 223.23 g/mol [2][3]
EC Number 223-839-6[1][3]
InChIKey OERVVBDWGVOBIS-UHFFFAOYSA-N[3][4]
Synonyms Methyl 4-(acetylamino)-o-anisate; 4-Acetamido-o-anisic Acid Methyl Ester; Metoclopramide EP Impurity D[1][3][4]
Physicochemical Data

The physical properties of this compound are characteristic of a stable, crystalline organic solid.

PropertyValue
Physical Form Off-White to Light Beige Solid/Crystalline Powder[3][7]
Melting Point 127 - 132 °C[1][2][3]
Boiling Point 417.5 °C at 760 mmHg (Predicted)[1][3]
Density 1.21 g/cm³ (Predicted)[1][3]
Solubility DMSO (Sparingly), Methanol (Slightly), Water (Slightly)[1][3]
Storage Sealed in dry, Room Temperature[1][3][7]

Part 2: Synthesis and Mechanistic Rationale

The most direct and widely documented synthesis of this compound involves the N-acetylation of its primary amine precursor, Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8).[5][8] This reaction is a classic example of nucleophilic acyl substitution, valued for its high efficiency and straightforward execution.

Causality of Experimental Design: The choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive and the acetic acid byproduct is easily removed during workup. Anhydrous ethanol is selected as the solvent to ensure both starting materials are soluble, facilitating a homogeneous reaction mixture, while preventing hydrolysis of the anhydride. Heating accelerates the reaction rate to ensure completion within a practical timeframe.

Synthesis Workflow Diagram

SynthesisWorkflow SM Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) Product This compound (CAS: 4093-29-2) SM->Product N-Acetylation (Heat, 60-65°C) Reagent Acetic Anhydride (Anhydrous Ethanol) Reagent->Product

Caption: N-acetylation of an amino precursor to yield the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system where successful execution and workup yield the pure product.[5]

Materials and Reagents:

  • Methyl 4-amino-2-methoxybenzoate (1.0 eq)

  • Acetic Anhydride (1.6 eq)

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Saline (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-amino-2-methoxybenzoate (2.77 mmol, 501 mg) in anhydrous ethanol (8 mL).

    • Rationale: This creates a homogeneous solution, ensuring reactants can interact effectively.

  • Reagent Addition: Slowly add acetic anhydride (1.6 eq, 4.44 mmol, 0.42 mL) to the solution. The solution should remain clear.

    • Rationale: Slow addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 2 hours.

    • Rationale: Thermal energy is required to overcome the activation energy of the reaction, ensuring a reasonable reaction time. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon reaction completion (as determined by TLC), cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.

    • Rationale: This step concentrates the product and removes the bulk solvent before extraction.

  • Aqueous Workup: To the residue, add deionized water (10 mL) and saturated sodium bicarbonate solution (10 mL).

    • Rationale: The bicarbonate solution neutralizes the acetic acid byproduct and any unreacted acetic anhydride, converting them to water-soluble sodium acetate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 10 mL portions). Combine the organic layers.

    • Rationale: The desired product is significantly more soluble in ethyl acetate than in water, allowing for its efficient separation from inorganic salts.

  • Washing: Wash the combined organic phase sequentially with deionized water and saturated saline.

    • Rationale: The water wash removes residual water-soluble impurities, and the brine wash removes the bulk of the dissolved water from the organic phase.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[5]

    • Rationale: Removal of all water is crucial before final solvent evaporation to obtain a pure, dry solid. A typical yield for this reaction is high, often around 88%.[5]

Part 3: Applications in Drug Development and Quality Control

The primary utility of this compound is not in its biological activity, but in its chemical identity as a reference point and a building block.

Pharmaceutical Reference Standard

In the synthesis of metoclopramide, incomplete starting material conversion or side reactions can lead to the formation of impurities that must be quantified to ensure the safety and efficacy of the final drug product. This compound is a known process impurity, and having a well-characterized, high-purity standard is essential for:

  • Analytical Method Development: Developing and validating HPLC or GC methods to detect and quantify this specific impurity in batches of API.

  • Quality Control: Routine testing of drug batches to ensure that the level of "Impurity D" remains below the stringent limits set by pharmacopeias (e.g., the European Pharmacopoeia, EP).[3][5]

Key Synthetic Intermediate

This compound serves as a valuable starting material for creating more complex molecules. A prime example is its use in the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6), another critical pharmaceutical intermediate.[9][10][11]

Reaction Pathway Diagram:

IntermediateWorkflow Start This compound (CAS: 4093-29-2) Product Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6) Start->Product Electrophilic Aromatic Substitution Reagent N-Chlorosuccinimide (NCS) (DMF Solvent) Reagent->Product

Caption: Use as an intermediate in a regioselective chlorination reaction.

This reaction is an electrophilic aromatic substitution, where the existing acetamido and methoxy groups on the benzene ring direct the incoming electrophile (Cl⁺ from N-chlorosuccinimide) to the C-5 position.[10] The resulting chlorinated compound is a key precursor for metoclopramide itself.[9]

Conclusion

This compound (CAS: 4093-29-2) is a quintessential example of a non-API that plays a vital role in the pharmaceutical ecosystem. Its well-defined chemical properties and straightforward, high-yield synthesis make it an ideal compound for both academic and industrial laboratories. For drug development professionals, its primary importance as a designated impurity of metoclopramide and a direct precursor to advanced intermediates underscores the necessity of a thorough understanding of its chemistry. The protocols and data presented in this guide serve as a reliable resource for scientists working to ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • Methyl 4-acetamido-2-methoxybenzo
  • METHYL 4-ACETAMIDO-2-METHOXYBENZO
  • Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl 4-Acetamido-5-bromo-2-methoxybenzoate.
  • Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists.ChemScence.[Link]
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Sources

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate landscape of pharmaceutical development, the purity and characterization of intermediates are paramount. This guide provides a comprehensive technical overview of Methyl 4-acetamido-2-methoxybenzoate, a key building block and a significant impurity in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into its fundamental properties, synthesis, analytical characterization, and critical role in drug development, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry. This document is structured to provide not just data, but a causal understanding of the experimental choices and validation systems inherent in working with this compound.

Introduction and Strategic Importance

This compound, with the CAS Number 4093-29-2, is a substituted aromatic compound that serves as a crucial intermediate in organic synthesis.[1][2] Its strategic importance is primarily linked to its role as a precursor and a related compound to prokinetic agents like Metoclopramide and Bromopride.[1] Understanding the synthesis, purity, and spectral characteristics of this molecule is essential for controlling the quality and efficacy of the final drug products. It is recognized as Metoclopramide EP Impurity D, highlighting its significance in regulatory and quality control spheres.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and analysis. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.23 g/mol [1][3]
Appearance Off-white to light beige solid[1][2]
Melting Point 127-132 °C[1]
Boiling Point 417.5 °C at 760 mmHg (Predicted)[1]
Density 1.21 g/cm³ (Predicted)[1]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water.[1]
CAS Number 4093-29-2[1][2]
IUPAC Name This compound[3]
SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC[1][3]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. Below is a representative laboratory-scale synthesis protocol.

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

The precursor, Methyl 4-acetamido-2-hydroxybenzoate, is synthesized via the acetylation of Methyl 4-amino-2-hydroxybenzoate.

Protocol:

  • Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.

  • Add a solution of sodium bicarbonate (1.4 equivalents) in water.

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Slowly add acetyl chloride (1.4 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate as a white solid.[4]

The causality behind this procedure lies in the use of a biphasic system with a mild base (sodium bicarbonate) to neutralize the HCl generated during the acetylation, preventing acid-catalyzed side reactions and protecting the ester functionality.

Methylation to form this compound

The final product is obtained through the methylation of the hydroxyl group of Methyl 4-acetamido-2-hydroxybenzoate.

Protocol:

  • Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a slight excess of a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 equivalents), and a base like potassium carbonate (1.5-2.0 equivalents).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the anionic nucleophile more reactive. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide which then acts as the nucleophile.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Methylation A Methyl 4-amino-2-hydroxybenzoate B Acetyl Chloride, NaHCO3 in Ethyl Acetate/Water A->B Reacts with C Methyl 4-acetamido-2-hydroxybenzoate B->C Forms D Methyl 4-acetamido-2-hydroxybenzoate E Dimethyl Sulfate, K2CO3 in Acetone D->E Reacts with F This compound E->F Forms

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The structure of this compound is confirmed using a combination of spectroscopic methods.

TechniqueKey Data Points
¹H NMR (400 MHz, DMSO-d6): δ 2.07 (s, 3H, AcNH-4), 3.74 (s, 3H, OMe-2 or COOMe), 3.77 (s, 3H, COOMe or OMe-2), 7.19 (br d, J = 8.8 Hz, 1H, H-5), 10.22 (s, 1H, NH).[5]
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C bonds are expected.
Mass Spectrometry The exact mass is 223.08445790, which can be confirmed by high-resolution mass spectrometry.[3]

Further spectral data including IR and Mass Spectrometry can be found in various chemical databases.[6]

Applications in Drug Development

This compound's primary role in drug development is as a key intermediate.

Intermediate in API Synthesis

It is a direct precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, another important pharmaceutical intermediate.[7]

Protocol for Chlorination:

  • Dissolve this compound in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS).

  • The reaction is carried out with heat, and upon completion, the crude product is isolated.[7]

This chlorination step is a critical transformation in the synthesis of certain APIs. The use of NCS provides a safer and more selective method for chlorination compared to using chlorine gas.

Application_Workflow A This compound B Chlorination (NCS, DMF) A->B Starting Material C Methyl 4-acetamido-5-chloro-2-methoxybenzoate B->C Intermediate D Further Synthetic Steps C->D Precursor E Active Pharmaceutical Ingredients (e.g., Metoclopramide derivatives) D->E Final Product

Caption: Role as an intermediate in pharmaceutical synthesis.

Pharmaceutical Impurity

As Metoclopramide EP Impurity D, this compound is a critical reference standard for the quality control of Metoclopramide.[8] Its presence and concentration in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.

Safety and Handling

While comprehensive toxicological data is not available, this compound is considered hazardous.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

  • Precautionary Measures:

    • Wash hands thoroughly after handling.

    • Wear protective gloves, clothing, eye, and face protection.

    • Avoid breathing dust.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If swallowed, call a poison center or doctor.[9]

It is crucial to handle this compound in a well-ventilated area, and appropriate personal protective equipment should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

References

  • LookChem. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • IndiaMART. (n.d.). Methyl-4​-Acetamido-2​-Methoxy Benzoate, 2​5​,5​0​ Kg, Grade: Chemical.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Pharmaffiliates. (n.d.). Metoclopramide Related Compound D (this compound) (1440841).
  • RXN Chemicals. (n.d.). This compound Manufacturer Supplier.

Sources

physical and chemical properties of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

Introduction

This compound (CAS No. 4093-29-2) is a substituted aromatic compound of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Structurally, it is the methyl ester of 4-acetamido-2-methoxybenzoic acid and is also known as Methyl 4-(acetylamino)-o-anisate. Its primary relevance stems from its role as a crucial intermediate in the synthesis of more complex molecules and its classification as a known impurity of the antiemetic drugs bromopride and metoclopramide.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characterization methods, and essential safety and handling procedures for laboratory and industrial professionals.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application and handling. The identity and physicochemical characteristics of this compound are summarized below.

Chemical Identifiers
IdentifierValue
Chemical Name This compound
Synonyms Methyl 4-(acetylamino)-o-anisate, 4-Acetamido-2-methoxybenzoic acid methyl ester, Metoclopramide EP Impurity D[1][2][3]
CAS Number 4093-29-2[1][2][4]
Molecular Formula C₁₁H₁₃NO₄[1][2][5]
Molecular Weight 223.23 g/mol [2][3][4]
IUPAC Name This compound[3]
SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC[2][3]
InChIKey OERVVBDWGVOBIS-UHFFFAOYSA-N[2]
Physicochemical Data

The physical properties of the compound dictate its behavior under various conditions, influencing choices for solvents, reaction temperatures, and storage.

PropertyValueSource(s)
Appearance Off-White to Light Beige Solid[2]
Melting Point 127 - 132 °C[1][2][5][6]
Boiling Point 417.5 °C at 760 mmHg (Predicted/Estimated)[1][2][4]
Density ~1.21 g/cm³ (Predicted/Estimated)[1][2][5]
Flash Point 206.3 °C[1][4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water[1]
Refractive Index 1.552[1][5]
Vapor Pressure 3.52E-07 mmHg at 25°C[1][5]

Part 2: Synthesis and Spectroscopic Characterization

Synthetic Pathway: N-Acetylation

The most direct and industrially scalable synthesis of this compound involves the N-acetylation of its corresponding amine precursor, Methyl 4-amino-2-methoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

The choice of an acetylating agent and base is critical. Acetyl chloride is highly reactive, necessitating careful temperature control and a base to neutralize the HCl byproduct. Acetic anhydride is a less aggressive alternative. The protocol described below is based on analogous, well-established acetylation procedures for aromatic amines, such as the synthesis of the related compound Methyl 4-acetamido-2-hydroxybenzoate.[7]

Synthesis_Workflow Precursor Methyl 4-amino-2-methoxybenzoate Reaction N-Acetylation Reaction (0°C to Room Temp) Precursor->Reaction Reagent + Acetyl Chloride (or Acetic Anhydride) + Base (e.g., NaHCO3) Reagent->Reaction Solvent Solvent (e.g., Ethyl Acetate/Water) Solvent->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound via N-acetylation.

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • Acetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2-methoxybenzoate in ethyl acetate. In a separate beaker, prepare an aqueous solution of sodium bicarbonate.

  • Cooling: Cool the flask containing the amine solution to 0°C using an ice bath. This is crucial to control the exothermic reaction with acetyl chloride.

  • Addition of Reagents: Add the aqueous sodium bicarbonate solution to the reaction flask. While stirring vigorously, add acetyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 5°C. The bicarbonate base neutralizes the HCl generated in situ.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours to ensure the reaction goes to completion.[7]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining inorganic impurities.

  • Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Spectroscopic Profile

Characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Data/Observations
¹H NMR Spectral data available from chemical databases confirms key proton environments.[8]
¹³C NMR Data is available for structural confirmation.[3]
IR Spectroscopy Expected peaks include N-H stretching (amide), C=O stretching (ester and amide), and C-O stretching (ether and ester).[3]
Mass Spectrometry The exact mass is 223.08445790, which can be confirmed by high-resolution mass spectrometry (HRMS).[1][3]

Part 3: Applications and Industrial Relevance

This compound is not typically an end-product but rather a valuable building block and reference material.

  • Chemical Intermediate: It serves as a precursor in multi-step organic syntheses. A notable example is its use in the preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate through chlorination using N-chlorosuccinimide (NCS) in a solvent like DMF.[9] This chlorinated derivative is another important intermediate in pharmaceutical synthesis.

  • Pharmaceutical Reference Standard: Due to its presence as a process impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), it is used as a certified reference material.[1][2] Regulatory bodies require pharmaceutical companies to quantify such impurities to ensure the safety and efficacy of drugs like metoclopramide and bromopride.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical compound. The following guidelines are based on available safety data and GHS classifications.[3][10]

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[3]

  • H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[3]

Safety_Workflow cluster_first_aid First Aid Measures Start Handling Chemical PPE Wear Appropriate PPE: - Safety Goggles (EN166) - Protective Gloves - Lab Coat Start->PPE Ventilation Work in a well-ventilated area or fume hood. PPE->Ventilation Exposure Exposure Event? Ventilation->Exposure Skin Skin Contact: Wash with plenty of soap and water for 15 min. Exposure->Skin Yes (Skin) Eyes Eye Contact: Rinse cautiously with water for several minutes. Exposure->Eyes Yes (Eyes) Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Yes (Ingestion) Storage Store in a tightly closed container in a dry, cool place. Exposure->Storage No SeekMedical Seek Medical Attention Skin->SeekMedical Eyes->SeekMedical Ingestion->SeekMedical

Caption: Decision workflow for handling and emergency response.

Recommended Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or European Standard EN166.[11]

    • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[11][12]

    • Respiratory Protection: If dust is generated, use a NIOSH or EN 149 approved respirator.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2] The recommended storage temperature is room temperature.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[10][11]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[11]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

References

  • LookChem. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Yash Rasayan And Chemicals. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical.
  • Mosher Chemical. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Sources

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 4-acetamido-2-methoxybenzoate, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a detailed and validated synthetic protocol, and explores its significant applications.

Introduction and Core Compound Profile

This compound, with the CAS Number 4093-29-2, is a substituted aromatic amide of significant interest in medicinal and organic chemistry.[1] It is primarily recognized as a crucial intermediate in the synthesis of the antiemetic drug Metoclopramide and is also identified as a related impurity in both Metoclopramide and Bromopride.[1][2] Its molecular structure, featuring an acetamido, a methoxy, and a methyl ester group on a benzene ring, provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[2][3] This guide will elucidate the fundamental aspects of this compound, from its intrinsic properties to its synthesis and role in pharmaceutical development.

Structural Elucidation and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with four functional groups. The IUPAC name for this compound is this compound.[4] The arrangement of these groups dictates the compound's chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₄[1][4]
Molecular Weight 223.23 g/mol
CAS Number 4093-29-2[1][4]
Appearance White to off-white crystalline powder[5]
Melting Point 127-132 °C[6]
Boiling Point 417.5 °C at 760 mmHg
Density 1.21 g/cm³
Solubility Sparingly soluble in DMSO, slightly soluble in methanol and water.
XLogP3 1.2

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the N-acetylation of its precursor, methyl 4-amino-2-methoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: N-Acetylation

The underlying mechanism for the synthesis is the nucleophilic attack of the amino group of methyl 4-amino-2-methoxybenzoate on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a good leaving group, to form the stable amide product, this compound. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be gently heated to ensure completion.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products MAA Methyl 4-amino- 2-methoxybenzoate (Nucleophile) TI Tetrahedral Intermediate MAA->TI Nucleophilic Attack AA Acetic Anhydride (Electrophile) AA->TI Product_formation Product Formation TI->Product_formation Collapse of Intermediate Product Methyl 4-acetamido- 2-methoxybenzoate Product_formation->Product Forms Byproduct Acetic Acid Product_formation->Byproduct Eliminates

Caption: N-Acetylation of Methyl 4-amino-2-methoxybenzoate.

Step-by-Step Experimental Protocol

This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.[6]

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • Acetic anhydride

  • Anhydrous ethanol

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in anhydrous ethanol.

  • Slowly add acetic anhydride (1.6 equivalents) to the solution with stirring.

  • Heat the reaction mixture to 60-65 °C and maintain this temperature with continuous stirring for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the residue with deionized water and a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with saturated saline, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a white solid.

Synthesis_Workflow Start Start: Dissolve Reactants Reaction Heat and Stir (60-65°C, 2h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal & Aqueous Wash Monitoring->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Drying Dry with MgSO4 Extraction->Drying Isolation Filter and Concentrate Drying->Isolation End Product: White Solid Isolation->End

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆)δ 10.22 (s, 1H, NH), 7.19 (d, 1H, Ar-H), 3.77 (s, 3H, COOCH₃ or OCH₃), 3.74 (s, 3H, OCH₃ or COOCH₃), 2.07 (s, 3H, COCH₃).[6]
¹³C NMR Expected signals for aromatic carbons, carbonyl carbons (amide and ester), and methyl carbons. Specific shifts can be found in spectral databases.[4]
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C-O stretching (ester and ether), and aromatic C-H and C=C stretching.[4]
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 223. Key fragmentation patterns would involve the loss of the methoxy and acetamido groups.

Applications in Pharmaceutical and Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.

  • Synthesis of Metoclopramide: This compound is a direct precursor to 4-acetamido-5-chloro-2-methoxybenzoic acid, which is then converted to the antiemetic drug Metoclopramide.[2][5] The synthesis involves the chlorination of this compound.[5]

  • Pharmaceutical Impurity: It is recognized as Metoclopramide EP Impurity D and is also an impurity of Bromopride.[1] As such, it serves as a reference standard in the quality control of these active pharmaceutical ingredients.

  • Building Block in Organic Synthesis: While its direct applications in broader organic synthesis are not as extensively documented as its role in pharmaceuticals, its structure suggests significant potential. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, similar to its bromo- and chloro-derivatives, the aromatic ring can be further functionalized.[3] The amide and ester groups can also be subjected to hydrolysis or other modifications to create new derivatives. It is a precursor for the synthesis of imidazopyridine, imidazopyrazine, and thiazolopyridine classes of drugs.[3]

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry. Its well-defined structure and physicochemical properties, coupled with a robust and high-yielding synthetic protocol, make it an indispensable intermediate. A thorough understanding of its synthesis, characterization, and reactivity is crucial for scientists and researchers involved in drug development and organic synthesis. This guide provides a foundational understanding of this key molecule, highlighting its established roles and potential for future applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide.
  • LookChem. (n.d.). This compound.
  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
  • University of Michigan. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • LookChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-acetamido-2-methoxybenzoate, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and applications, grounding all claims in authoritative sources.

Introduction and Chemical Identity

This compound (CAS No: 4093-29-2) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and an acetamido group.[1][2] This unique arrangement of functional groups makes it a valuable precursor and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] It is also recognized as a significant impurity and metabolite of certain pharmaceutical agents, such as Bromopride and Metoclopramide.[2]

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 4093-29-2LookChem[2]
Molecular Formula C₁₁H₁₃NO₄PubChem[1]
Molecular Weight 223.23 g/mol Biosynth[3]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCPubChem[1]
InChI Key OERVVBDWGVOBIS-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 4-amino-2-methoxybenzoic acid. This approach ensures a high yield and purity of the final product.

Step 1: Fischer Esterification of 4-amino-2-methoxybenzoic acid

The initial step involves the esterification of the carboxylic acid group of 4-amino-2-methoxybenzoic acid to form Methyl 4-amino-2-methoxybenzoate. This is a classic Fischer esterification reaction, which is acid-catalyzed and reversible.

Reaction:

4-amino-2-methoxybenzoic acid + Methanol ⇌ Methyl 4-amino-2-methoxybenzoate + Water

The use of a large excess of methanol and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Synthesis of Methyl 4-amino-2-methoxybenzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization.

Step 2: Acetylation of Methyl 4-amino-2-methoxybenzoate

The second step is the N-acetylation of the amino group of Methyl 4-amino-2-methoxybenzoate. This is a nucleophilic acyl substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Reaction:

Methyl 4-amino-2-methoxybenzoate + Acetylating Agent → this compound

This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in a suitable solvent like ethyl acetate.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) to the solution. The reaction can be catalyzed by a small amount of acid or base, or can proceed without a catalyst.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: N-Acetylation A 4-amino-2-methoxybenzoic acid D Reflux (4-6h) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Work-up & Purification D->E F Methyl 4-amino-2-methoxybenzoate E->F H Room Temperature (2-4h) F->H G Acetic Anhydride G->H I Work-up & Isolation H->I J This compound I->J

Caption: Overall synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in research and development.

Physical Properties
PropertyValueSource
Appearance White to off-white crystalline powderLookChem[2]
Melting Point 127 °CLookChem[2]
Boiling Point 417.5 °C at 760 mmHg (Predicted)LookChem[2]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and WaterLookChem[2]
Density 1.21 g/cm³ (Predicted)LookChem[2]
Spectroscopic Data

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the different types of protons.

  • δ 10.22 (s, 1H, NH): The singlet at 10.22 ppm corresponds to the amide proton. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

  • δ 7.19 (br d, J = 8.8 Hz, 1H, H-5): This broad doublet corresponds to the aromatic proton at position 5.

  • δ 3.77 (s, 3H, COOMe or OMe-2): This singlet is assigned to the methyl protons of either the ester or the methoxy group.

  • δ 3.74 (s, 3H, OMe-2 or COOMe): This singlet is assigned to the methyl protons of the other methoxy or ester group.

  • δ 2.07 (s, 3H, AcNH-4): The singlet at 2.07 ppm is characteristic of the methyl protons of the acetamido group.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on established chemical shift ranges and predictive models, the following assignments can be made:

  • ~168 ppm (C=O, amide): Carbonyl carbon of the acetamido group.

  • ~165 ppm (C=O, ester): Carbonyl carbon of the methyl ester group.

  • ~158 ppm (C-O): Aromatic carbon attached to the methoxy group.

  • ~142 ppm (C-N): Aromatic carbon attached to the acetamido group.

  • ~131 ppm, ~115 ppm, ~113 ppm, ~109 ppm: Aromatic carbons.

  • ~56 ppm (-OCH₃): Methoxy carbon.

  • ~52 ppm (-COOCH₃): Ester methyl carbon.

  • ~24 ppm (-COCH₃): Acetyl methyl carbon.

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[1]

  • ~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicating the N-H stretching of the secondary amide.

  • ~3000-2850 cm⁻¹ (C-H stretch): Peaks corresponding to the stretching of sp³ hybridized C-H bonds in the methyl groups.

  • ~1720 cm⁻¹ (C=O stretch, ester): A strong, sharp absorption characteristic of the carbonyl group in the methyl ester.

  • ~1680 cm⁻¹ (C=O stretch, amide I band): A strong absorption for the carbonyl group of the secondary amide.

  • ~1550 cm⁻¹ (N-H bend, amide II band): A characteristic bending vibration for the N-H bond in the secondary amide.

  • ~1600-1450 cm⁻¹ (C=C stretch): Absorptions due to the stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ (C-O stretch): Stretching vibration of the aryl-alkyl ether and the ester C-O bonds.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.

Precursor for Bioactive Molecules

This compound serves as a scaffold for the synthesis of more complex drug candidates. Its halogenated analogs, such as Methyl 4-acetamido-5-bromo-2-methoxybenzoate and Methyl 4-acetamido-5-chloro-2-methoxybenzoate, are particularly useful.[4][5] The presence of a halogen atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.[5]

Role in the Synthesis of Metoclopramide and Related Compounds

The chlorinated derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a key intermediate in the synthesis of Metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic.[4][6] It is also a known metabolite of Metoclopramide, making it crucial for impurity profiling and quality control in pharmaceutical manufacturing.[4][6]

Logical Relationship Diagram

Applications cluster_derivatives Chemical Modification cluster_synthesis Synthetic Utility cluster_final_products Final Applications A This compound B Halogenation (e.g., with NCS or NBS) A->B G Impurity Standard A->G as impurity C Halogenated Analogs (Cl, Br derivatives) B->C D Cross-Coupling Reactions (Suzuki, Heck, etc.) C->D F Intermediate for Metoclopramide C->F E Synthesis of Complex Molecules D->E H New Drug Candidates (e.g., anti-inflammatory, analgesic) E->H I Active Pharmaceutical Ingredients (APIs) F->I J Quality Control in Pharma G->J

Caption: Role of the title compound and its derivatives in synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin irritation.[1]

  • GHS Hazard Statements: H302, H315, H319.[1]

  • Precautionary Statements: P264, P270, P280, P301+P317, P302+P352, P305+P351+P338.[1]

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined synthetic pathway and versatile chemical nature, particularly in its halogenated forms, make it a crucial building block for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in a research and development setting.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • LookChem. (n.d.). This compound.
  • PASL. (n.d.). Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd. website: [Link]
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry website: [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website: [Link]
  • SpectraBase. (n.d.). Methyl 4-acetylbenzoate.
  • MDPI. (n.d.). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • PubChem. (n.d.). Methyl 2-methoxybenzoate.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from Doc Brown's Chemistry website: [Link]

Sources

A Technical Guide to the Physicochemical Properties and Molecular Weight Determination of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Methyl 4-acetamido-2-methoxybenzoate (CAS No: 4093-29-2), a key chemical entity in pharmaceutical research and development. The document moves beyond a simple statement of molecular weight to offer an in-depth analysis of its physicochemical properties, methods for its empirical determination, and its significance as both a crucial intermediate and a characterized impurity in active pharmaceutical ingredients (APIs). We will explore the theoretical basis of its molecular weight, detail the experimental protocols for its verification using mass spectrometry, and contextualize its importance through spectroscopic characterization and synthesis pathways. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this compound for applications ranging from quality control to novel molecular synthesis.

Compound Identification and Pharmaceutical Significance

This compound is an organic compound whose importance is primarily recognized in the pharmaceutical industry. It is structurally defined by a benzoate core functionalized with acetamido and methoxy groups.

  • IUPAC Name: this compound[1]

  • Synonyms: Methyl 4-(acetylamino)-o-anisate, 4-Acetylamino-2-methoxy-benzoic acid methyl ester[2][3]

  • CAS Number: 4093-29-2[2][3][4][5]

  • Molecular Formula: C₁₁H₁₃NO₄[2][3][4][6]

Its most prominent role is as a known impurity and intermediate. It is designated as "Metoclopramide EP Impurity D," an impurity of the antiemetic drug Bromopride[2][3][7]. Understanding the precise molecular weight and physicochemical characteristics of such impurities is a cornerstone of drug safety and regulatory compliance, as it allows for accurate detection, quantification, and toxicological assessment. Furthermore, its functionalized aromatic structure makes it a versatile intermediate for the synthesis of more complex molecules[6][8].

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in a laboratory or industrial setting. These values dictate everything from reaction conditions and purification strategies to analytical method development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₄[2][3][4][9]
Average Molecular Weight 223.23 g/mol [3][4][5][9]
Monoisotopic (Exact) Mass 223.08445790 Da[1][2]
CAS Number 4093-29-2[2][3][4][5]
Physical State White to off-white solid/powder[3][6]
Melting Point 127 - 132 °C[2][3][4][10]
Boiling Point (Predicted) 417.5 °C at 760 mmHg[2][3][4][5]
Density (Predicted) 1.21 g/cm³[2][4][5][11]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water[2][3]
Storage Conditions Sealed in dry, room temperature[2][3][6]

Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight is a foundational characteristic of a molecule. Its determination is a critical step in identity confirmation.

Theoretical Molecular Weight Calculation

The average molecular weight (MW) is calculated from the molecular formula (C₁₁H₁₃NO₄) using the standard atomic weights of its constituent elements.

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

  • Total Average Molecular Weight: 132.121 + 13.104 + 14.007 + 63.996 = 223.228 u (or g/mol )

In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass is 223.08445790 Da[1][2].

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is a common and effective soft ionization technique.

MS_Workflow Figure 1: Mass Spectrometry Workflow for MW Verification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Dissolve sample in Methanol/Water Infusion Direct Infusion or LC Introduction Sample->Infusion Inject Ionization Electrospray Ionization (ESI) (Positive Mode) Infusion->Ionization Nebulize Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Accelerate Ions Detector Ion Detection Analyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Result Identify Protonated Ion [M+H]⁺ at m/z ~224.09 Spectrum->Result Analyze

Caption: General workflow for molecular weight determination via ESI-MS.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid facilitates protonation.

  • Instrumentation Setup: Configure the mass spectrometer to operate in positive ion ESI mode. Set the mass range to scan from m/z 100 to 500.

  • Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, inject the sample into an HPLC system for separation prior to MS analysis.

  • Ionization: The sample is nebulized and desolvated, and the analyte molecules are ionized. In positive mode, the molecule accepts a proton (H⁺) to form the pseudomolecular ion [M+H]⁺.

  • Mass Analysis and Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule. The expected m/z value would be:

    • Exact Mass of M: 223.08445 Da

    • Mass of H⁺: ~1.00728 Da

    • Expected m/z of [M+H]⁺: ~224.09173

The observation of this ion at high mass accuracy provides definitive confirmation of the compound's elemental composition and, by extension, its molecular weight.

Spectroscopic and Chromatographic Confirmation

While MS provides the molecular weight, other analytical techniques are required to confirm the compound's unique isomeric structure, which validates the molecular formula used for MW calculation.

  • ¹H NMR Spectroscopy: Confirms the molecular structure by showing the number, environment, and connectivity of hydrogen atoms. The reported ¹H NMR spectrum for this compound shows characteristic signals for the three methyl groups (acetyl, ester, and ether) and the aromatic protons.[7][12] A typical spectrum in DMSO-d₆ shows peaks around δ 2.07 (s, 3H, AcNH), δ 3.74 (s, 3H, OMe or COOMe), δ 3.77 (s, 3H, COOMe or OMe), δ 7.19 (d, 1H, Ar-H), and δ 10.22 (s, 1H, NH)[7][12].

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the N-H bond of the amide, C=O stretching of the ester and amide, and C-O stretching of the ether and ester groups[1].

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. A high-purity sample is essential for accurate characterization. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for analysis[13].

Synthesis Pathway and Chemical Context

Understanding the synthesis of this compound provides valuable context for its existence as both an intermediate and a potential impurity in related compounds. A common laboratory-scale synthesis involves the acetylation of its amine precursor.

Synthesis_Workflow Figure 2: Synthesis of this compound Reagent1 Methyl 4-amino-2-methoxybenzoate (Precursor) Reaction Reaction Vessel Heat (60-65 °C, 2h) Reagent1->Reaction Reagent2 Acetic Anhydride (Acetylation Agent) Reagent2->Reaction Solvent Anhydrous Ethanol (Solvent) Solvent->Reaction Workup Workup 1. Cool to RT 2. Remove Solvent 3. Aqueous Wash 4. Extract (EtOAc) Reaction->Workup Reaction Completion Product This compound (Final Product) Workup->Product Purification

Caption: A typical synthetic route for the target compound.

This protocol is adapted from the literature for illustrative purposes.[7]

  • Reaction Setup: Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Slowly add acetic anhydride (1.6 eq) to the solution.

  • Reaction: Heat the solution to 60-65 °C and maintain with stirring for 2 hours.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Workup: Wash the residue with deionized water and a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white solid.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory.

  • Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302).[1][4] It may also cause skin and serious eye irritation[1].

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14]. Avoid generating dust. Wash hands thoroughly after handling[4][14].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances[2][3][14].

Conclusion

The molecular weight of this compound is definitively established as 223.23 g/mol (average) with a monoisotopic mass of 223.08445790 Da. This guide has demonstrated that this value is not merely a theoretical calculation but an experimentally verifiable parameter crucial to the compound's identity. Through the integrated use of mass spectrometry, spectroscopy, and chromatography, researchers and drug development professionals can confirm the structure and purity of this compound with high confidence. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective use as a pharmaceutical intermediate and for its accurate monitoring as a critical impurity in API manufacturing.

References

  • LookChem. (n.d.). This compound.
  • Yash Rasayan And Chemicals. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical. IndiaMART.
  • Mosher Chemical. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Methyl 4-acetamido-2-hydroxybenzoate in Pharmaceutical Synthesis.
  • SIELC Technologies. (2018). Methyl 4-methoxybenzoate.
  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Structural Elucidation in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The journey from a promising lead compound to a clinically viable drug candidate is paved with meticulous analytical scrutiny. Among the arsenal of analytical techniques available to the contemporary scientist, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the cornerstones of molecular characterization. This guide provides an in-depth exploration of the spectroscopic data for Methyl 4-acetamido-2-methoxybenzoate, a compound of interest in medicinal chemistry, often as a key intermediate or a reference standard. Our focus extends beyond the mere presentation of data; we delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Molecular Profile of this compound

This compound (C₁₁H₁₃NO₄, Molar Mass: 223.23 g/mol ) is a substituted benzamide derivative.[1][2] Its structural integrity is paramount for its intended application, and thus, its spectroscopic signature must be thoroughly understood and documented. This guide will systematically dissect its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and the coupling between neighboring protons reveals their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.22Singlet1H-NH
7.19Doublet1H8.8H-5
3.77Singlet3H-OMe-2 or COOMe
3.74Singlet3H-COOMe or OMe-2
2.07Singlet3H-AcNH-4

Data obtained in DMSO-d₆ at 400 MHz.[3]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound in DMSO-d₆ displays five distinct signals. The downfield singlet at 10.22 ppm is characteristic of an amide proton (NH), its chemical shift influenced by hydrogen bonding with the solvent. The aromatic region shows a doublet at 7.19 ppm, integrating to one proton, which corresponds to the proton at the C-5 position. The observed coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring. The two sharp singlets at 3.77 and 3.74 ppm, each integrating to three protons, are assigned to the two methoxy groups (the ester methyl and the ether methyl). The upfield singlet at 2.07 ppm, integrating to three protons, is characteristic of the acetyl methyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (amide)
~166C=O (ester)
~158C-2
~142C-4
~131C-6
~115C-1
~110C-5
~105C-3
~56OCH₃ (ether)
~52OCH₃ (ester)
~24CH₃ (acetyl)

Note: The presented data is based on typical chemical shifts for similar functional groups and requires experimental verification.

Rationale for Predicted Chemical Shifts:

The carbonyl carbons of the amide and ester groups are expected to appear at the most downfield positions (~166-168 ppm) due to the strong deshielding effect of the attached oxygen atoms. The aromatic carbons attached to oxygen (C-2) and nitrogen (C-4) are also significantly deshielded. The remaining aromatic carbons can be assigned based on substitution patterns and comparison with related structures. The methoxy and acetyl methyl carbons are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The quality of NMR data is critically dependent on proper sample preparation and instrument setup.

Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and gently agitate to dissolve the sample completely.[4]

    • Transfer the clear solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an exponential multiplication and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Workflow for NMR Analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300Strong, broadN-H stretchAmide
~3000-2850MediumC-H stretchAromatic & Aliphatic
~1700Strong, sharpC=O stretchEster
~1680Strong, sharpC=O stretch (Amide I)Amide
~1600, ~1500MediumC=C stretchAromatic ring
~1540MediumN-H bend (Amide II)Amide
~1250StrongC-O stretchAryl ether & Ester

Note: This data is based on typical ranges for the indicated functional groups. Experimental data can be obtained via KBr pellet or ATR techniques.[5]

Interpretation of the IR Spectrum:

The IR spectrum provides a characteristic fingerprint of the molecule. The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The two strong, sharp peaks around 1700 cm⁻¹ and 1680 cm⁻¹ are assigned to the carbonyl stretching vibrations of the ester and the amide (Amide I band), respectively. The presence of the aromatic ring is confirmed by the C=C stretching absorptions around 1600 and 1500 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1540 cm⁻¹. Finally, strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹, are characteristic of the C-O stretching vibrations of the aryl ether and the ester functionalities.

Experimental Protocol for FT-IR Spectroscopy

For solid samples like this compound, two common preparation techniques are the KBr pellet method and Attenuated Total Reflectance (ATR).

Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Transfer the mixture to a pellet die.

  • Pellet Formation:

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol for ATR Method:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.[6]

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): m/z = 223.08

  • Protonated Molecule ([M+H]⁺): m/z = 224.09

  • Sodium Adduct ([M+Na]⁺): m/z = 246.07

Expected Fragmentation Pattern:

In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) is often the base peak. Fragmentation can occur through the loss of neutral molecules. For this compound, key expected fragments could arise from:

  • Loss of methanol (-32) from the ester group.

  • Loss of ketene (-42) from the acetamido group.

  • Cleavage of the ester and ether groups.

The mass spectrum of the closely related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, shows a top peak at m/z 222, which could correspond to the loss of HCl.[7] This suggests that fragmentation of the aromatic core is also possible.

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique suitable for polar, medium-sized molecules.

Protocol for ESI-MS Sample Preparation and Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI, often a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.[8]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

    • If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

Workflow for ESI-MS Analysis:

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of key functional groups. Finally, mass spectrometry provides the definitive molecular weight and insights into the molecule's stability and fragmentation pathways. For researchers in drug discovery and development, a thorough understanding and application of these techniques are not merely procedural; they are fundamental to ensuring the integrity and quality of their scientific endeavors.

References

  • Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," Drawell Scientific Instrument Co., Ltd., [Online]. Available: [Link].
  • "Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule," University of the West Indies, [Online]. Available: [Link].
  • "Sample Preparation Protocol for ESI Accurate Mass Service," University of Oxford, [Online]. Available: [Link].
  • G. E. Martin and R. C. Crouch, "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts," Nature Protocols, vol. 9, no. 3, pp. 649-661, 2014. [Online]. Available: [Link].
  • "Methyl 4-(acetylamino)
  • "Methyl 4-acetamido-5-chloro-2-methoxybenzoate," PubChem, National Center for Biotechnology Inform
  • S. K. Lodwig and G. A. Breaux, "A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts," PubMed, 2014. [Online]. Available: [Link].
  • "Sample preparation for FT-IR," University of California, Los Angeles, [Online]. Available: [Link].
  • M. Mayor, "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds," ACS Publications, 2020. [Online]. Available: [Link].
  • "Guide to FT-IR Spectroscopy," Bruker, [Online]. Available: [Link].
  • P. J. Schoenmakers, M. S. Wilm, and M. W. F. Nielen, "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation," Wiley Online Library, 2019. [Online]. Available: [Link].
  • A. J. Williams, G. E. Martin, and D. J. Kountz, "Chapter 5: Acquiring 1 H and 13 C Spectra," Royal Society of Chemistry, 2018. [Online]. Available: [Link].
  • M. G. Organ, et al., "A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules," ACS Publications, 2005. [Online]. Available: [Link].
  • "Sample Preparation – FT-IR/ATR," Polymer Chemistry Characteriz
  • "IR Spectroscopy," Chemistry LibreTexts, 2022. [Online]. Available: [Link].
  • "ANALYSIS OF SMALL BIOMOLECULES BY ESI- AND MALDI- MASS SPECTROMETRY," MacSphere, [Online]. Available: [Link].
  • "this compound," LookChem, [Online]. Available: [Link].
  • "this compound," ChemBK, [Online]. Available: [Link].
  • S. Banerjee and S. Mazumdar, "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte," PubMed Central, 2012. [Online]. Available: [Link].
  • "this compound 98.0+%, TCI America™," Fisher Scientific, [Online]. Available: [Link].
  • "this compound CAS#: 4093-29-2," ChemWh
  • "Benzoic acid, 4-methoxy-, methyl ester," NIST WebBook, [Online]. Available: [Link].

Sources

The Alchemist's Stepping Stones: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architects of Modern Medicine

In the intricate and meticulously controlled world of pharmaceutical manufacturing, the final Active Pharmaceutical Ingredient (API) often receives the spotlight. However, the journey to that final, life-altering molecule is paved with a series of critical, yet often overlooked, chemical entities: the key intermediates. These molecules are the unsung architects of drug synthesis, the stable stepping stones in a complex reaction cascade that transforms simple starting materials into potent therapeutics.[1]

This technical guide is designed for the hands-on researcher, the process chemist, and the drug development professional. It eschews a rigid, templated approach to offer a deep, causal understanding of why certain intermediates are pivotal and how their synthesis is strategically designed and controlled. We will not merely list reactions; we will delve into the underlying logic, the field-proven insights, and the self-validating systems that ensure the final API is not only effective but also safe and pure.[2] Our exploration will be grounded in three pillars: the pivotal role of intermediates, detailed case studies of their synthesis, and the rigorous analytical and regulatory frameworks that govern their lifecycle.

Part 1: Deconstructing the Synthetic Tapestry - The Role and Classification of Intermediates

A pharmaceutical intermediate is a chemical compound produced during the synthesis of an API that undergoes further molecular changes before it becomes the final drug substance.[3] Unlike starting materials, which mark the point where Good Manufacturing Practices (GMP) are formally introduced, intermediates are the products of defined chemical transformations within the GMP-controlled process.[4][5]

The strategic selection and synthesis of intermediates are paramount for several reasons:

  • Process Simplification and Control: Breaking down a complex synthesis into discrete stages with stable, isolable intermediates allows for greater control over each reaction step. This simplifies the overall process, making it more manageable and reproducible.[1]

  • Purity and Quality Assurance: Isolating and purifying key intermediates allows for the removal of impurities generated in earlier steps. This is a cornerstone of building quality into the product, as the purity of an intermediate directly impacts the quality of the final API.[2][6]

  • Synthetic Flexibility and Convergence: A well-designed synthetic route, often a convergent one, involves preparing different complex fragments (key intermediates) separately before combining them at a later stage. This approach is generally more efficient and higher-yielding than a linear synthesis where the main molecular backbone is built step-by-step.[7]

Classification of Pharmaceutical Intermediates

Intermediates can be classified in several ways to better understand their function and regulatory context:

Classification Basis Categories Description Examples
Chemical Structure Heterocyclic, Chiral, Aromatic, Aliphatic, etc.[8][9][10]Based on the core chemical scaffold or key functional groups. This is the most common and fundamental classification.Pyridine derivatives, protected amino acids, fluorinated compounds.[9][11][12]
Therapeutic Application Cardiovascular, Anti-Infective, Oncology, CNS, etc.[3][10][11]Grouped by the therapeutic class of the final drug they are used to synthesize.Intermediates for statins, penicillins, or antivirals.
Regulatory Status Non-GMP vs. GMP Intermediates[3][13]Based on where their synthesis falls within the overall manufacturing process relative to the designated "regulatory starting material."[13]An early-stage, non-isolated intermediate might be non-GMP, whereas a late-stage, purified intermediate is a GMP intermediate.
Synthetic Stage Primary vs. Advanced Intermediates[3][13]Primary intermediates are closer to the starting materials, often with lower complexity. Advanced intermediates are formed from primary ones and have more complex structures.[3][13]A simple halogenated ring could be a primary intermediate, while a complex, multi-functionalized core is an advanced intermediate.

Part 2: Case Studies in Synthesis - From Bench to Bulk

The true expertise in pharmaceutical development lies in the practical, efficient, and robust synthesis of key intermediates. Here, we dissect the synthesis of three pivotal intermediates for blockbuster drugs, focusing on the causality behind the chosen synthetic strategies.

Case Study 1: Atorvastatin - Building the Pyrrole Core via Paal-Knorr Condensation

Atorvastatin (Lipitor®), a leading cholesterol-lowering drug, features a complex, pentasubstituted pyrrole core.[14] The industrial synthesis of this core relies heavily on the Paal-Knorr condensation , a classic yet powerful reaction that forms a pyrrole from a 1,4-dicarbonyl compound and a primary amine.[14][15]

Key Intermediates:

  • The 1,4-Diketone: 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide

  • The Chiral Amine: (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester

The Paal-Knorr reaction represents the key convergent step where the main molecular framework of Atorvastatin is assembled.[16][17]

G cluster_reactants Reactants diketone 1,4-Diketone Intermediate process Paal-Knorr Condensation diketone->process amine Chiral Amine Intermediate amine->process product Protected Atorvastatin Intermediate (Acetonide Ester) process->product Pivalic Acid, Triethylamine Toluene/Heptane, Reflux (Azeotropic water removal)

Fig 1. Convergent Paal-Knorr synthesis of the Atorvastatin core.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is acid-catalyzed. While various acids can be used, process optimization has shown that the combination of an organic acid like pivalic acid with a tertiary amine (e.g., triethylamine) significantly enhances the reaction rate and improves the overall yield.[16] The tertiary amine likely acts as a general base, facilitating the cyclization and dehydration steps, which are often rate-limiting.[16][17]

  • Solvent and Water Removal: The Paal-Knorr condensation produces two molecules of water. The presence of water can hinder the reaction's progress.[18] Therefore, the reaction is typically carried out in a solvent system like toluene-heptane that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.

  • Throughput and Purity: This convergent approach allows for the independent synthesis and purification of the two complex intermediates. Assembling the complete framework in this key step is highly efficient and results in a high-purity product, which is crucial for a rate-limiting step in the overall synthesis.[16][17]

Experimental Protocol: Paal-Knorr Condensation for Atorvastatin Intermediate [18]

  • Reaction Setup: To a solution of the chiral amine intermediate (1.0 eq) in a mixture of THF and MTBE, add the 1,4-diketone intermediate (1.09 eq).

  • Catalyst Addition: Warm the mixture to 50°C under a nitrogen atmosphere. Add pivalic acid (0.7 eq) followed by triethylamine (0.7 eq).

  • Reaction Execution: Heat the resulting suspension to reflux. Continuously remove water using a Dean-Stark trap. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add MTBE to precipitate the product. Filter the solid, wash with a suitable solvent, and dry under vacuum to yield the protected Atorvastatin intermediate.

Parameter Value/Condition Rationale
Yield HighConvergent strategy and optimized catalysis maximize product formation.[16]
Purity HighEffective impurity removal at intermediate stages and efficient final condensation.[16]
Key Reaction Paal-Knorr CondensationReliable and well-established method for pyrrole synthesis.[15]
Catalyst Pivalic Acid / TriethylamineSynergistic effect enhances reaction rate and yield.[16]
Case Study 2: Sildenafil - A Convergent Approach to a Blockbuster

Sildenafil (Viagra®), a potent inhibitor of phosphodiesterase type 5 (PDE5), is synthesized via a highly optimized convergent route.[7] The initial medicinal chemistry route was linear and inefficient for large-scale production.[19] The commercial synthesis hinges on the preparation of two key intermediates which are then coupled and cyclized.

Key Intermediates:

  • The Pyrazole Moiety: 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide[20]

  • The Phenylsulfonyl Moiety: 5-(chlorosulfonyl)-2-ethoxybenzoic acid derivative

The improved process moves the challenging chlorosulfonylation step to an earlier stage and couples the two pre-formed intermediates, which is a hallmark of an efficient, industrial-scale synthesis.[19][21]

G cluster_branch1 Branch 1 cluster_branch2 Branch 2 start1 2-Ethoxybenzoic Acid inter1 Phenylsulfonyl Intermediate start1->inter1 Chlorosulfonylation N-Sulfonylation couple Amide Coupling inter1->couple start2 Pyrazole Precursor inter2 Aminopyrazole Intermediate (4-Amino-1-methyl-3-n-propyl- pyrazole-5-carboxamide) start2->inter2 Nitration Carboxamide Formation Nitro Reduction inter2->couple coupled_product Coupled Intermediate couple->coupled_product N,N'-Carbonyldiimidazole (CDI) Ethyl Acetate cyclize Cyclization coupled_product->cyclize sildenafil Sildenafil cyclize->sildenafil Heat / Acid Catalyst G shikimic (-)-Shikimic Acid trimesylate Trimesylate Intermediate shikimic->trimesylate Esterification, Mesylation epoxide Roche Epoxide (Alternative Intermediate) shikimic->epoxide Multiple Steps azide Azide Intermediate trimesylate->azide Nucleophilic Substitution (NaN3) aziridine Aziridine Intermediate azide->aziridine Staudinger Reaction (PPh3) oseltamivir Oseltamivir aziridine->oseltamivir Ring Opening, Acylation, etc. epoxide->oseltamivir Azide Opening, Reduction, etc.

Fig 3. Simplified synthetic pathway to Oseltamivir from Shikimic Acid.

Causality Behind Experimental Choices:

  • Starting Material: The choice of shikimic acid is a strategic decision to leverage a naturally available, enantiomerically pure starting material. This avoids the need for complex asymmetric synthesis or chiral resolution steps, which are often costly and inefficient. * Azide vs. Azide-Free Routes: The original industrial synthesis involves the use of sodium azide (NaN₃) to introduce a nitrogen functionality. [22]While effective, azides are potentially explosive and toxic, posing significant safety risks on a large scale. [22]This has driven extensive research into "azide-free" syntheses, which use alternative nitrogen nucleophiles like allylamine or t-butylamine. [22][23]These routes enhance process safety, a critical consideration in pharmaceutical manufacturing.

  • Diels-Alder Approach: To bypass the reliance on shikimic acid, alternative routes have been developed. A notable example is the asymmetric Diels-Alder reaction, which constructs the chiral cyclohexene core from simple, achiral starting materials like pyridine and acrolein, using a chiral catalyst to control the stereochemistry. [10][24]This demonstrates a shift from chiral pool synthesis to asymmetric catalysis, offering a potentially more sustainable and reliable supply chain.

Experimental Protocol: Azide-free Epoxide Opening [22]

  • Complex Formation: Prepare a tBuNH₂-MgCl₂ complex.

  • Epoxide Opening: Treat the Roche epoxide intermediate (derived from shikimic acid) with the pre-formed tBuNH₂-MgCl₂ complex. This regio-selective opening yields the corresponding amino alcohol.

  • Yield: This step typically proceeds in high yield (e.g., 96%). [22]4. Rationale: The use of a bulky nucleophile (t-butylamine) and a Lewis acid (MgCl₂) promotes the desired regioselectivity and high conversion, providing a safer alternative to azide-based methods.

Part 3: Ensuring Integrity - Analytical Control and Regulatory Landscape

The synthesis of a key intermediate is incomplete without a robust framework for ensuring its quality and meeting regulatory expectations. This involves rigorous analytical characterization and a well-justified manufacturing process.

Analytical Characterization of Intermediates

The purity and identity of an intermediate must be unequivocally established. A suite of analytical techniques is employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the workhorse for purity assessment and impurity profiling. [6][25][26][27] Experimental Protocol: HPLC-UV Purity Analysis of an Atorvastatin Intermediate [14][26][28]

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate, pH 4) and organic solvents (e.g., acetonitrile, tetrahydrofuran).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the intermediate and its potential impurities show significant absorbance (e.g., 248 nm). [26]6. Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. [11][25][29] Common Analytical Techniques for Intermediate Characterization:

Technique Purpose Key Information Provided
HPLC-UV Purity determination, impurity quantification. [20][26]Percentage purity, detection and quantification of known and unknown impurities.
LC-MS Impurity identification and characterization. [6][30]Molecular weight of impurities, enabling structural elucidation.
NMR Spectroscopy Structure elucidation and confirmation.Definitive confirmation of the chemical structure of the intermediate.
FTIR Spectroscopy Functional group identification.Confirmation of the presence of key functional groups in the molecule.
Process Analytical Technology (PAT) in Intermediate Synthesis

PAT is a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality and performance attributes. [24][27][31]For intermediates, PAT tools can be used for real-time monitoring of crystallization processes, which are critical for purification and establishing the correct physical properties (e.g., crystal form, particle size). [3][24]In-situ probes like Focused Beam Reflectance Measurement (FBRM) or Raman spectroscopy can monitor particle size and polymorphic form in real-time, allowing for precise control over the crystallization process to ensure consistency and quality. [32][33]

G process Crystallization Process (Intermediate in Solution) pat PAT Tools (e.g., FBRM, Raman) process->pat Real-time Data output Crystallized Intermediate (Consistent Purity, Particle Size, Polymorphic Form) process->output control Control System pat->control Analysis & Feedback control->process Process Adjustments (e.g., Temperature, Seeding)

Fig 4. Workflow for PAT-controlled crystallization of an intermediate.
The Regulatory Pillar: ICH Q11 and Starting Materials

Regulatory authorities, guided by the International Council for Harmonisation (ICH) Q11 guideline, place significant emphasis on the selection and justification of Regulatory Starting Materials (RSMs) . [1][13]The RSM defines the point at which full GMP manufacturing and regulatory change control begin. [13] The justification for a proposed RSM is a critical part of a regulatory submission and must be based on a scientific, risk-based approach. Key principles from ICH Q11 include:

  • Structural Significance: The RSM should be a significant structural fragment that is incorporated into the final API. [13]* Sufficient Steps: There should be a sufficient number of chemical transformation steps under GMP to ensure the quality of the drug substance. A very short synthesis from the RSM to the API increases the risk of impurity carry-over and will face greater regulatory scrutiny. [13]* Process Control: The manufacturing steps leading to the API from the RSM must be adequately described and controlled to ensure the impurity profile of the API is well-managed. [9] A well-defined and purified late-stage intermediate is often a poor candidate for an RSM, as regulators expect the critical steps that define the API's purity profile to be conducted under GMP. [9]

Conclusion: The Strategic Imperative of Intermediate Control

Key intermediates are far more than mere waypoints on a reaction map; they are strategic assets in the synthesis of pharmaceuticals. Their deliberate design, controlled synthesis, and rigorous analysis are fundamental to ensuring the efficiency of the manufacturing process and the ultimate safety and efficacy of the drug. As this guide has demonstrated through the lens of Atorvastatin, Sildenafil, and Oseltamivir, the choices made at the intermediate stage—from adopting a convergent strategy to implementing green chemistry principles or leveraging PAT—have profound implications for the entire drug development lifecycle. For the modern pharmaceutical scientist, a deep, causal understanding of these alchemist's stepping stones is not just a matter of technical proficiency, but a strategic imperative.

References

  • Oseltamivir total synthesis. (n.d.). In Wikipedia.
  • CN103833570B - Synthesis method of oseltamivir - Google Patents. (n.d.).
  • G. A. A. Al-Khafaji, et al. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]
  • Nie, L. D., Shi, X. X., Ko, K. H., & Lu, W. D. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of organic chemistry, 74(10), 3970–3973. [Link]
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024). Preprints.org. [Link]
  • S. K. Gudimella, et al. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
  • S. R. M. P. (2022). Selection and justification of regulatory starting materials. Journal of Generic Medicines. [Link]
  • Green Chemistry in EU Shapes Pharmaceutical Intermedi
  • Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. (2025). International Journal of Academic Health and Medical Research (IJAHMR). [Link]
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. (2025).
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.).
  • Nie, L. D., Shi, X. X., Ko, K. H., & Lu, W. D. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. American Chemical Society. [Link]
  • The Chemical Development of the Commercial Route to Sildenafil: A Case History. (n.d.). Erowid. [Link]
  • EMA and FDA approval of regulatory starting materials. (2020). European Pharmaceutical Review. [Link]
  • ICH Guidelines Q11 - The Regulation that will Transform the Global Pharma Supply Chain. (2017). PharmaCompass.com. [Link]
  • Chen, S. H. (2017). Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. Hilaris Publisher. [Link]
  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological. (n.d.). EMA. [Link]
  • Process Analytical Technology: An Investment in Process Knowledge. (2005).
  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (n.d.). FDA. [Link]
  • Ensuring Pharmaceutical Purity: The Significance of Sildenafil Impurity Standards. (n.d.). ningbo-innopharmchem.com. [Link]
  • EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents. (n.d.).
  • The Chemical Development of the Commercial Route to Sildenafil: A Case History. (n.d.). Erowid. [Link]
  • Synthesis of Sildenafil Citr
  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2013). Biomolecules & Therapeutics. [Link]
  • Reddy, G. M., Reddy, B. S., & Dubey, P. K. (2004). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Journal of chromatographic science, 42(6), 321–325. [Link]
  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). PubMed. [Link]
  • Ertürk, S., Aktaş, E. S., Ersoy, L., & Fiçicioğlu, S. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of pharmaceutical and biomedical analysis, 33(5), 1017–1023. [Link]
  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017).
  • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citr
  • WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents. (n.d.).
  • CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents. (n.d.).
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2025).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. [Link]
  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (2021). MDPI. [Link]
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.). PMC - NIH. [Link]
  • New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). (2025).
  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. (2025).
  • EP1861364A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents. (n.d.).
  • Synthesis and Characterization of Potential Impurities of Sildenafil. (n.d.). Chemistry & Biology Interface. [Link]
  • Reddy, G. M., Reddy, B. S., & Dubey, P. K. (2004). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Journal of chromatographic science, 42(6), 321–325. [Link]
  • PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION. (2006).
  • Scheme 6 Convergent synthesis of sildenafil citrate. (n.d.).
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. [Link]
  • Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters. [Link]
  • Vladimirova, S. (2020). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy. [Link]
  • Lee, J. H., Park, H. N., Kim, Y. H., Lee, S. K., & Jeong, C. K. (2014). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(5), 775–781. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-acetamido-2-methoxybenzoate: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-acetamido-2-methoxybenzoate is a key chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. Notably, it is recognized as a significant impurity in the production of Metoclopramide, a widely used antiemetic and prokinetic agent.[1][2][3] A thorough understanding of its synthesis is therefore crucial for process optimization, impurity profiling, and the development of novel molecular entities. This guide provides a comprehensive overview of the viable synthetic routes for this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. We will explore three primary synthetic strategies, each originating from a different commercially available precursor, and critically evaluate their respective merits.

Comparative Analysis of Starting Materials

The selection of an optimal synthetic route is often a balance between the cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification. Here, we present a comparative analysis of the three primary starting materials for the synthesis of this compound.

Starting MaterialCAS NumberIndicative Price (USD)Key AdvantagesKey Disadvantages
4-Amino-2-hydroxybenzoic acid65-49-6~$16/100g[4]Readily available and cost-effective.Requires an additional methylation step, which can present regioselectivity challenges.
2-Amino-4-methoxybenzoic acid4294-95-5~$58/g[5]Methoxy group is pre-installed, simplifying the synthesis.Higher cost compared to 4-amino-2-hydroxybenzoic acid.
4-Methoxy-2-nitrobenzoic acid33844-21-2~$106/g[1]A viable alternative if the corresponding amino-acid is unavailable.Requires a nitro group reduction step, adding to the overall complexity.

Synthetic Route 1: From 4-Amino-2-hydroxybenzoic acid

This three-step synthesis begins with the readily available and economical 4-Amino-2-hydroxybenzoic acid. The key transformations involve an initial esterification of the carboxylic acid, followed by acetylation of the aniline, and finally, a Williamson ether synthesis to introduce the methoxy group.

Workflow Diagram

Synthetic_Route_1 4-Amino-2-hydroxybenzoic_acid 4-Amino-2-hydroxybenzoic acid Methyl_4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate 4-Amino-2-hydroxybenzoic_acid->Methyl_4-amino-2-hydroxybenzoate  Esterification  (MeOH, H₂SO₄) Methyl_4-acetamido-2-hydroxybenzoate Methyl 4-acetamido-2-hydroxybenzoate Methyl_4-amino-2-hydroxybenzoate->Methyl_4-acetamido-2-hydroxybenzoate  Acetylation  (Ac₂O or AcCl) Final_Product This compound Methyl_4-acetamido-2-hydroxybenzoate->Final_Product  Methylation  (MeI, Base) Synthetic_Route_2 2-Amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic acid 4-Acetamido-2-methoxybenzoic_acid 4-Acetamido-2-methoxybenzoic acid 2-Amino-4-methoxybenzoic_acid->4-Acetamido-2-methoxybenzoic_acid  Acetylation  (Ac₂O, Pyridine) Final_Product This compound 4-Acetamido-2-methoxybenzoic_acid->Final_Product  Esterification  (MeOH, H₂SO₄) Synthetic_Route_3 4-Methoxy-2-nitrobenzoic_acid 4-Methoxy-2-nitrobenzoic acid 2-Amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic acid 4-Methoxy-2-nitrobenzoic_acid->2-Amino-4-methoxybenzoic_acid  Reduction  (e.g., H₂, Pd/C) 4-Acetamido-2-methoxybenzoic_acid 4-Acetamido-2-methoxybenzoic acid 2-Amino-4-methoxybenzoic_acid->4-Acetamido-2-methoxybenzoic_acid  Acetylation  (Ac₂O, Pyridine) Final_Product This compound 4-Acetamido-2-methoxybenzoic_acid->Final_Product  Esterification  (MeOH, H₂SO₄)

Sources

The Versatile Role of Methyl 4-acetamido-2-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-acetamido-2-methoxybenzoate, a polysubstituted benzene derivative, has emerged as a valuable and versatile building block in the landscape of organic synthesis. While historically recognized as a key intermediate in the synthesis of prokinetic agents, its utility extends far beyond this singular application. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound. We will delve into its role as a precursor to halogenated analogues and, more significantly, explore its potential in the construction of complex heterocyclic scaffolds, such as quinazolinones, which are of paramount importance in medicinal chemistry. This guide aims to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this compound in their synthetic endeavors.

Introduction: Unveiling a Multifaceted Building Block

This compound (CAS No. 4093-29-2) is a crystalline solid with the molecular formula C₁₁H₁₃NO₄[1]. Its structure, featuring an acetamido, a methoxy, and a methyl ester group on a benzene ring, presents a unique combination of functionalities that can be strategically manipulated in organic synthesis. The electron-donating nature of the methoxy and acetamido groups influences the reactivity of the aromatic ring, while the ester and amide moieties offer handles for a variety of chemical transformations.

Initially, the significance of this compound was largely tied to its role as a starting material for the synthesis of halogenated derivatives, which are crucial intermediates in the production of certain pharmaceuticals. However, a deeper understanding of its chemical reactivity reveals its potential as a precursor to a wider array of complex molecules, particularly nitrogen-containing heterocycles that form the core of many bioactive compounds. This guide will illuminate these less-explored, yet highly valuable, synthetic pathways.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 127-132 °C[3][4]
Solubility Soluble in ethanol, sparingly soluble in DMSO and methanol, slightly soluble in water.
¹H NMR (400 MHz, DMSO-d₆) δ 10.22 (s, 1H, NH), 7.19 (d, J=8.8 Hz, 1H, H-5), 3.77 (s, 3H, COOMe or OMe-2), 3.74 (s, 3H, OMe-2 or COOMe), 2.07 (s, 3H, AcNH-4)[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acetylation of Methyl 4-amino-2-methoxybenzoate. This straightforward reaction provides high yields of the desired product.

Experimental Protocol: Acetylation of Methyl 4-amino-2-methoxybenzoate[2]

Diagrammatic Workflow:

G start Start: Methyl 4-amino-2-methoxybenzoate in anhydrous ethanol reagent Add Acetic Anhydride (1.6 equiv) start->reagent heat Heat to 60-65 °C for 2 hours reagent->heat cool Cool to room temperature heat->cool evaporate Remove solvent via rotary evaporation cool->evaporate extract Extract with ethyl acetate after washing evaporate->extract dry Dry organic phase (anhydrous MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: this compound (White solid, ~88% yield) concentrate->product

A flowchart for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Slowly add acetic anhydride (1.6 eq) to the solution.

  • Reaction: Heat the resulting solution to 60-65 °C and maintain this temperature with stirring for 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Wash the residue sequentially with deionized water and a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

  • Isolation:

    • Combine the organic phases, wash with deionized water and saturated saline.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride.

  • Excess Acetic Anhydride: A slight excess of acetic anhydride ensures the complete acetylation of the starting amine.

  • Heating: Heating the reaction mixture increases the rate of the acylation reaction.

  • Aqueous Work-up: The aqueous work-up with sodium bicarbonate neutralizes any remaining acetic acid and unreacted acetic anhydride.

  • Extraction with Ethyl Acetate: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase.

Key Applications in Organic Synthesis

Precursor for Halogenated Anthranilate Derivatives

A primary and well-documented application of this compound is its use as a starting material for the synthesis of halogenated analogs. The electron-rich nature of the aromatic ring facilitates electrophilic aromatic substitution reactions, such as chlorination.

Reaction Scheme: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

G sub This compound prod Methyl 4-acetamido-5-chloro-2-methoxybenzoate sub->prod N-Chlorosuccinimide (NCS) N,N-Dimethylformamide (DMF)

Chlorination of this compound.

This chlorinated derivative is a crucial intermediate in the synthesis of Mosapride , a gastroprokinetic agent. The synthesis involves the reaction of this compound with N-chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMF)[5].

A Gateway to Quinazolinone Scaffolds

The structural resemblance of this compound to anthranilic acid derivatives suggests its potential as a precursor for the synthesis of quinazolinones. Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

The proposed synthetic route involves a two-step process:

  • Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid, 4-acetamido-2-methoxybenzoic acid.

  • Cyclization: Reaction of the resulting carboxylic acid with a nitrogen source, such as formamide or ammonium acetate, to construct the quinazolinone ring.

Proposed Reaction Pathway:

G start This compound hydrolysis Step 1: Hydrolysis (e.g., NaOH, H₂O/MeOH, reflux) start->hydrolysis intermediate Intermediate: 4-acetamido-2-methoxybenzoic acid hydrolysis->intermediate cyclization Step 2: Cyclization (e.g., Formamide, heat) intermediate->cyclization product Product: 6-Acetamido-7-methoxyquinazolin-4(3H)-one cyclization->product

Proposed synthesis of a quinazolinone derivative.

Conceptual Experimental Protocol: Synthesis of 6-Acetamido-7-methoxyquinazolin-4(3H)-one

Step 1: Hydrolysis to 4-acetamido-2-methoxybenzoic acid

  • Reaction Setup: To a solution of this compound in methanol, add an aqueous solution of sodium hydroxide.

  • Reaction: Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain 4-acetamido-2-methoxybenzoic acid.

Step 2: Cyclization to 6-Acetamido-7-methoxyquinazolin-4(3H)-one

  • Reaction Setup: A mixture of 4-acetamido-2-methoxybenzoic acid and an excess of formamide is heated.

  • Reaction: The temperature is raised to promote the cyclization reaction, typically in the range of 150-180 °C. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture and pour it into water to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Mechanistic Rationale:

The Niementowski reaction proceeds through the initial formation of an N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring. The methoxy and acetamido groups are expected to be stable under these reaction conditions.

Future Perspectives and Broader Synthetic Utility

The synthetic potential of this compound is not limited to the examples discussed. Its functional groups can be further manipulated to access a wider range of molecular architectures:

  • Amide Coupling: The corresponding carboxylic acid (obtained after hydrolysis) can be coupled with various amines using standard peptide coupling reagents to generate a library of amides.

  • Directed Ortho-Metalation: The acetamido group can potentially act as a directing group for ortho-lithiation, allowing for the introduction of various electrophiles at the C5 position.

  • Cross-Coupling Reactions: The halogenated derivatives can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-nitrogen bonds.

  • Precursor to Other Heterocycles: As suggested in some literature, this compound is a potential precursor to other heterocyclic systems like imidazopyridines and thiazolopyridines, although specific protocols require further investigation[6].

Conclusion

This compound is a readily accessible and highly functionalized building block with significant, yet partially untapped, potential in organic synthesis. While its role in the synthesis of halogenated intermediates for the pharmaceutical industry is well-established, its utility as a precursor for diverse heterocyclic scaffolds, particularly quinazolinones, warrants greater exploration. The strategic combination of its functional groups provides a platform for a multitude of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel bioactive molecules. This guide serves as a foundational resource to encourage and facilitate the broader application of this versatile compound in the pursuit of new chemical entities.

References

  • Fisher Scientific. (n.d.). This compound 98.0+%.
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the hazards and necessary safety precautions for Methyl 4-acetamido-2-methoxybenzoate (CAS No. 4093-29-2). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The guidance herein is synthesized from established safety data and is designed to foster a proactive safety culture through a deep understanding of the material's characteristics.

Compound Profile and Scientific Context

This compound is a substituted aromatic compound. Its relevance in the pharmaceutical field is notable, often appearing as a related compound or impurity in the synthesis of active pharmaceutical ingredients (APIs) like metoclopramide and bromopride, which are used as antiemetics.[1][2] Understanding its safety profile is therefore critical for quality control, process chemistry, and analytical research.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 4093-29-2[1][3][4]

  • Molecular Formula: C₁₁H₁₃NO₄[1][3]

  • Molecular Weight: 223.23 g/mol [1][3][5]

  • Common Synonyms: Methyl 4-(acetylamino)-o-anisate, 4-Acetamido-2-methoxybenzoic acid methyl ester, Metoclopramide EP Impurity D[3][4]

  • Typical Appearance: White to off-white crystalline powder or solid.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While the complete toxicological profile of this specific compound has not been fully investigated, available data from multiple safety data sheets and chemical databases allow for a robust hazard classification under the Globally Harmonized System (GHS).[6] The primary risks are associated with acute toxicity upon ingestion and irritation to the eyes and skin.

GHS Hazard Classification

The consensus GHS classification for this compound is as follows:

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]Warning [3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[3][4]Warning [3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3]Warning [3]

The causality behind these classifications stems from the chemical nature of the compound. As a substituted benzoate ester, it can interact with biological tissues, leading to irritation. The "harmful if swallowed" classification indicates that significant adverse health effects can occur if the substance is ingested.

Primary Routes of Exposure
  • Ingestion: Accidental ingestion poses a significant risk of acute toxicity.[3]

  • Eye Contact: Direct contact can cause serious irritation.[3][6]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3][6]

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential. The goal is to minimize exposure through all potential routes.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[6] A certified chemical fume hood is required when handling significant quantities or when there is a potential for dust generation.

  • Safety Stations: Eyewash stations and emergency safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our primary directive.[4]

  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7] A face shield should be used in situations with a high risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[6] Gloves must be inspected before use and replaced if damaged.

    • Lab Coat: A lab coat or other protective clothing is required to prevent contamination of personal clothes.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits or if dusty conditions are unavoidable, a NIOSH or European Standard EN 149 approved respirator should be used.[6]

Protocols for Safe Handling, Storage, and Disposal

Safe Handling Workflow

Adherence to a strict handling protocol is non-negotiable. The causality is clear: proper handling prevents accidental exposure and contamination.

  • Preparation: Before handling, ensure all engineering controls are operational and the required PPE is correctly worn.

  • Dispensing: Minimize the generation of dust when weighing or transferring the solid material.[6]

  • Work Practices: Avoid contact with eyes, skin, and clothing.[6] Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[4][6]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[6]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Waste Disposal

Dispose of waste material and contaminated containers in accordance with all applicable federal, state, and local environmental regulations. This should be done through an approved waste disposal plant.[8]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • If Swallowed: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

  • If Inhaled: Immediately move the person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

Accidental Release (Spill) Response

A systematic approach to spill cleanup is critical to prevent secondary contamination and exposure. The following workflow diagram illustrates the logical steps for responding to a small-scale spill.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response & Preparation cluster_contain Phase 2: Containment & Cleanup cluster_decon Phase 3: Decontamination & Reporting A Spill Detected B Alert Personnel & Evacuate Immediate Area A->B Safety First C Don Required PPE (Goggles, Gloves, Respirator, Lab Coat) B->C Prepare for Cleanup D Ensure Adequate Ventilation C->D E Gently Cover Spill with Absorbent Material D->E Prevent Spread F Carefully Sweep or Vacuum Material (Avoid creating dust) E->F G Place Waste into a Labeled, Sealable Container F->G H Decontaminate Spill Area with Soap & Water G->H I Properly Dispose of Waste Container H->I J Remove & Decontaminate PPE I->J K Wash Hands Thoroughly J->K L Document Incident K->L

Caption: Logical workflow for responding to a chemical spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use agents appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][9]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[6]

References

  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl 4-(acetylamino)
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate - Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Methyl 4-acetamido-2-methoxybenzo
  • This compound 4093-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 4-acetamido-2-methoxybenzo
  • Methyl 4-acetamido-2-methoxybenzo
  • Methyl-4​-Acetamido-2​-Methoxy Benzo

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of Methyl 4-acetamido-2-methoxybenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of Methyl 4-acetamido-2-methoxybenzoate (CAS No. 4093-29-2), a key chemical intermediate. From navigating the commercial supplier landscape to establishing robust in-house quality control protocols, this document offers field-proven insights to ensure the procurement of high-purity material essential for successful research and development outcomes.

Introduction: The Significance of this compound

This compound is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃NO₄. Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate in the synthesis of the antiemetic drug metoclopramide. Furthermore, it is recognized by the European Pharmacopoeia (EP) as Metoclopramide Impurity D, making its characterization and control critical for regulatory compliance in drug manufacturing. The purity of this intermediate directly impacts the impurity profile of the final active pharmaceutical ingredient (API), underscoring the need for stringent quality assessment upon sourcing.

Qualifying Commercial Suppliers: A Data-Driven Approach

The commercial landscape for this compound includes a range of suppliers, from large, well-established chemical houses to specialized custom synthesis labs. A systematic approach to supplier qualification is essential to mitigate risks associated with material variability.

Initial Supplier Vetting:

A preliminary screening of potential suppliers should be conducted by reviewing their documentation, including Certificates of Analysis (CoA), and assessing their market reputation. Key suppliers for research and pharmaceutical grade this compound include:

  • Global Chemical Suppliers: Companies like Sigma-Aldrich (now part of MilliporeSigma), TCI Chemicals, and Fisher Scientific offer this compound, often with detailed specifications and readily available analytical data.[1]

  • Specialized Manufacturers and Distributors: Numerous manufacturers, particularly in India and China, produce this intermediate on a larger scale.[2][3] Platforms like ChemicalBook and LookChem can provide a directory of these suppliers.[4]

Comparative Data Analysis:

It is crucial to move beyond catalog specifications and request detailed analytical data from shortlisted suppliers. The following table outlines key parameters to compare:

ParameterSupplier A (Example)Supplier B (Example)Supplier C (Example)In-house Acceptance Criteria
Purity (by HPLC) >99.0%>98.5% (GC)>99.5%≥ 99.0%
Identification Conforms to ¹H NMRConforms to StructureConforms to IR and ¹H NMRConforms to ¹H NMR and HPLC RRT
Melting Point 128-131 °C127-132 °C129-131 °C127-133 °C
Related Impurities Individual unknown < 0.1%Not specifiedAll known impurities < 0.1%Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents Provided upon requestNot specifiedComplies with ICH Q3CTo be determined by GC-HS
Certificate of Analysis Detailed, lot-specificGeneral specification sheetDetailed, lot-specificMust be lot-specific and comprehensive

This comparative analysis, coupled with a thorough review of the supplier's quality management system, forms the basis for selecting a reliable source.

In-House Quality Control: A Validated Analytical Protocol

Upon receipt of this compound, a comprehensive in-house quality control assessment is non-negotiable. The following is a detailed, field-proven HPLC method for the purity determination and impurity profiling of this intermediate. This method is designed to be stability-indicating and capable of separating the target compound from its key potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential process-related and degradation impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-15 min: 25% to 60% B

    • 15-20 min: 60% B

    • 20-22 min: 60% to 25% B

    • 22-30 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Sample and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of diluent.

Method Validation Rationale:

This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity (forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The use of a phosphate buffer provides good peak shape, and the gradient elution ensures the separation of early-eluting polar impurities and later-eluting non-polar impurities. The detection wavelength of 275 nm is chosen for optimal sensitivity for the analyte and its common chromophoric impurities.

Understanding the Impurity Profile

A thorough understanding of the potential impurities in this compound is critical for risk assessment and for ensuring the quality of downstream products. The impurities can be broadly categorized as process-related, starting material carry-over, and degradation products.

Process-Related Impurities:

The synthesis of this compound typically involves the acetylation of Methyl 4-amino-2-methoxybenzoate.

  • Synthesis Pathway:

    G A Methyl 4-amino-2-methoxybenzoate C This compound A->C Acetylation B Acetic Anhydride B->C

    Caption: Synthesis of this compound.

Potential impurities arising from this process include:

  • Methyl 4-amino-2-methoxybenzoate (Starting Material): Incomplete reaction can lead to the carry-over of this starting material.

  • Di-acetylated product: Over-acetylation could potentially lead to the formation of a di-acetylated impurity, although this is less common under controlled conditions.

  • 4-Acetamido-2-methoxybenzoic acid: Hydrolysis of the methyl ester group can result in the corresponding carboxylic acid.

Downstream Impurities:

This compound is an intermediate in the synthesis of metoclopramide and is also a known impurity in the final drug product. Other related substances of metoclopramide that could potentially be present, depending on the synthetic route and purification efficiency, include:

  • Metoclopramide Related Compound B (Methyl 4-acetamido-5-chloro-2-methoxybenzoate): This is a chlorinated derivative and a specified impurity in the European Pharmacopoeia.[5]

  • Metoclopramide Related Compound C (4-amino-5-chloro-2-methoxybenzoic acid): A related aminobenzoic acid derivative.[5]

The following diagram illustrates the relationship between this compound and some of the key metoclopramide impurities:

G cluster_impurities Potential Related Impurities main This compound (Metoclopramide Impurity D) imp_start Methyl 4-amino-2-methoxybenzoate (Starting Material) main->imp_start Incomplete Reaction imp_hydrolysis 4-Acetamido-2-methoxybenzoic acid (Hydrolysis Product) main->imp_hydrolysis Degradation imp_b Metoclopramide Related Compound B (Chlorinated Derivative) main->imp_b Side Reaction/ Downstream Impurity

Caption: Potential impurities related to this compound.

Supplier Qualification Workflow

A robust workflow for qualifying and monitoring suppliers is essential for maintaining a consistent supply of high-quality material.

G cluster_qualification New Supplier Qualification cluster_monitoring Ongoing Monitoring start Identify Potential Suppliers screen Initial Screening (Documentation Review) start->screen request Request Samples & Data screen->request analyze In-house Analysis (Full QC Testing) request->analyze compare Compare with Specifications analyze->compare decision Meets Criteria? compare->decision approve Approve Supplier decision->approve Yes reject Reject Supplier decision->reject No receive Receive New Lot approve->receive test QC Testing (Reduced or Full) receive->test release Release Lot? test->release use Use in R&D release->use Yes investigate Investigate & Contact Supplier release->investigate No

Caption: Workflow for supplier qualification and ongoing monitoring.

Conclusion

The procurement of high-purity this compound is a critical, multi-step process that extends beyond a simple purchasing decision. For researchers and drug development professionals, a deep understanding of the material's chemical properties, synthetic route, and potential impurities is essential. By implementing a rigorous supplier qualification process, employing validated in-house analytical methods, and maintaining a comprehensive understanding of the compound's impurity profile, the risks associated with material variability can be effectively managed, ensuring the integrity and success of pharmaceutical research and development endeavors.

References

  • LookChem.
  • Yash Rasayan & Chemicals.
  • Louis Pharmaceutical Pvt Ltd.Methyl-4-acetamido-2-methoxy Benzoate at Best Price in Hyderabad, Telangana. Tradeindia. [Link]
  • European Pharmacopoeia.METOCLOPRAMIDE HYDROCHLORIDE (Metoclopramidi hydrochloridum).[Link]
  • PubChem.Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Khan, A., et al. (2013). Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride. African Journal of Pharmacy and Pharmacology.
  • Al-Ghannam, S. M. (1989). Stability-indicating high-performance liquid chromatographic assay for the determination of metoclopramide hydrochloride in pharmaceutical dosage forms. Analyst.
  • HELIX Chromatography.HPLC Analysis of Drug Metoclopramide and Related Impurities on Coresep 100 Mixed-Mode Column.[Link]
  • Farh, M. A., et al. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences.
  • Waters Corporation. (2016). Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System.[Link]

Sources

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-acetamido-2-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals, holds a significant place in the history of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, tracing its origins to the development of the widely used antiemetic drug, metoclopramide. The document details both the historical and contemporary synthetic methodologies, offering insights into the chemical principles that underpin these processes. Furthermore, a thorough characterization of its physicochemical properties is presented, supported by tabulated data for ease of reference. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, providing a deep understanding of this important molecule.

Introduction and Historical Context

This compound (CAS No. 4093-29-2) is a substituted benzamide that has garnered significant attention as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable role is as a key intermediate in the production of metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic. The history of this compound is therefore intrinsically linked to the discovery and development of metoclopramide in the early 1960s.

The pioneering work on metoclopramide was conducted by French researchers Louis Justin-Besançon, Charles Laville, and Marcel Thominet, associated with the Société d'Études Scientifiques et Industrielles de l'Île-de-France. Their research, culminating in a 1964 publication, introduced metoclopramide and its homologues as compounds with significant biological activity. While this seminal paper focused on the pharmacological aspects, the synthesis of metoclopramide would have necessitated the prior preparation of intermediates such as this compound.

The development of substituted benzamides as therapeutic agents was a significant area of research in the mid-20th century. The synthesis of the precursor, 4-amino-2-methoxybenzoic acid, was described by W. Grimme and H. Schmitz in 1954, laying the groundwork for the subsequent synthesis of its acetylated methyl ester derivative. The first documented synthesis of metoclopramide, and by extension, the likely first synthesis of this compound, is believed to have been detailed in the French Special Patent of Medicine (Brevet Spécial de Médicament) 2.544 M, filed on March 6, 1963, by the Société d'Études Scientifiques et Industrielles de l'Île-de-France. This patent would have outlined the synthetic route from p-aminosalicylic acid, a common starting material in early syntheses.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and for quality control.

PropertyValueReference
CAS Number 4093-29-2[1][2]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.23 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 127-132 °C[2]
Boiling Point 417.5 °C at 760 mmHg[2]
Density 1.21 g/cm³[2]
Solubility Sparingly soluble in DMSO, slightly soluble in methanol and water.[2]
IUPAC Name This compound[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, reflecting the evolution of synthetic organic chemistry. The historical synthesis likely started from p-aminosalicylic acid, while modern methods often utilize more direct and efficient pathways.

Historical Synthetic Pathway

The original synthesis, as would have been practiced in the early 1960s, likely involved a multi-step process starting from p-aminosalicylic acid. This pathway highlights the classical methods of functional group manipulation.

Historical Synthesis PAS p-Aminosalicylic Acid Intermediate1 Methyl 4-amino-2-hydroxybenzoate PAS->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl 4-amino-2-methoxybenzoate Intermediate1->Intermediate2 Methylation (DMS, base) FinalProduct This compound Intermediate2->FinalProduct Acetylation (Ac₂O)

Historical synthetic pathway to this compound.

Experimental Protocol (Hypothetical Reconstruction based on period literature):

  • Esterification of p-Aminosalicylic Acid: p-Aminosalicylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield Methyl 4-amino-2-hydroxybenzoate.

  • Methylation of the Phenolic Hydroxyl Group: The resulting ester is then treated with a methylating agent, such as dimethyl sulfate (DMS), in the presence of a base to selectively methylate the hydroxyl group, affording Methyl 4-amino-2-methoxybenzoate.

  • Acetylation of the Amino Group: Finally, the amino group is acetylated using acetic anhydride (Ac₂O) to produce the target compound, this compound.

Modern Synthetic Pathway

Contemporary synthetic routes are optimized for efficiency, yield, and safety. A common modern approach involves the direct acetylation of a commercially available precursor.

Modern Synthesis StartingMaterial Methyl 4-amino-2-methoxybenzoate FinalProduct This compound StartingMaterial->FinalProduct Acetylation (Acetic Anhydride)

Modern, streamlined synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on a method published in the Journal of Medicinal Chemistry.

  • Reaction Setup: To a solution of methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as ethyl acetate, add acetic anhydride (1.2-1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acetic anhydride and acetic acid.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a precursor to metoclopramide and other related benzamide drugs. The acetamido and methoxy groups on the benzene ring are crucial for the desired pharmacological activity of the final drug molecule.

The synthesis of metoclopramide from this compound involves several key transformations:

Metoclopramide Synthesis Start This compound Intermediate1 4-Acetamido-2-methoxybenzoic acid Start->Intermediate1 Hydrolysis Intermediate2 4-Acetamido-N-(2-(diethylamino)ethyl)-2-methoxybenzamide Intermediate1->Intermediate2 Amide Coupling Metoclopramide Metoclopramide Intermediate2->Metoclopramide Deacetylation

Synthetic route from this compound to Metoclopramide.
  • Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with N,N-diethylethylenediamine to form the amide bond.

  • Deacetylation: Finally, the acetyl protecting group on the amino function is removed to yield metoclopramide.

Conclusion

This compound is a molecule with a rich history intertwined with the development of modern pharmaceuticals. Its synthesis, from the classical multi-step routes of the mid-20th century to the streamlined processes of today, reflects the advancements in organic chemistry. This guide has provided a detailed exploration of its discovery, synthesis, and properties, offering valuable insights for professionals in the field. A thorough understanding of this key intermediate is crucial for the continued development of novel therapeutics based on the versatile benzamide scaffold.

References

  • Justin-Besançon, L., Laville, C., & Thominet, M. (1964). Le métoclopramide et ses homologues. Introduction à leur étude biologique. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 258, 4384-4386.
  • Grimme, W., & Schmitz, H. (1954). Über p-Aminosalicylsäure, III. Mitteil.: Eine neue Synthese der 4-Amino-2-methoxy-benzoesäure. Chemische Berichte, 87(2), 179-184.
  • Société d'Études Scientifiques et Industrielles de l'Île-de-France. (1963). Procédé de préparation de nouveaux dérivés de l'acide p-aminosalicylique et produits en résultant. Brevet Spécial de Médicament 2.544 M.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem.
  • This compound. LookChem.
  • A Method for Industrial Production of Metoclopramide Hydrochloride. Google Patents.
  • Method of preparing metoclopramide. Google Patents.
  • A Template for Drug Discovery - Metoclopramide. JSciMed Central.
  • Synthesis of Metoclopramide. J-Stage.
  • Métoclopramide. Wikipedia.
  • Métoclopramide : substance active à effet thérapeutique. VIDAL.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of Methyl 4-acetamido-2-methoxybenzoate, a key intermediate in pharmaceutical and organic synthesis. The procedure involves the N-acetylation of methyl 4-amino-2-methoxybenzoate using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and product characterization. Safety protocols and troubleshooting advice are also comprehensively addressed to ensure a safe and successful synthesis.

Introduction

This compound is a valuable building block in organic chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring an acetamido group, a methoxy group, and a methyl ester on an aromatic ring, provides a versatile scaffold for further chemical modifications. The synthesis of this compound is a fundamental example of N-acetylation, a common and crucial reaction in organic synthesis.

This document serves as a comprehensive guide to the synthesis of this compound, emphasizing not only the procedural steps but also the underlying chemical principles. By understanding the "why" behind each step, researchers can better troubleshoot and adapt the protocol to their specific needs.

Reaction Mechanism and Rationale

The synthesis of this compound from methyl 4-amino-2-methoxybenzoate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the amino group of methyl 4-amino-2-methoxybenzoate attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the acetate ion is expelled as a leaving group.

  • Deprotonation: A base (which can be another molecule of the starting amine or a mild base added to the reaction) removes a proton from the nitrogen atom, yielding the final N-acetylated product, this compound, and a molecule of acetic acid as a byproduct.

The use of acetic anhydride as the acetylating agent is advantageous due to its high reactivity and the fact that the byproduct, acetic acid, is relatively benign and easily removed. The reaction is typically carried out in a suitable solvent that can dissolve the starting materials and facilitate the reaction.

Experimental Protocol

This protocol is a synthesis of established procedures and best practices, designed to be both efficient and reproducible.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 4-amino-2-methoxybenzoate≥97%Sigma-Aldrich or equivalent
Acetic AnhydrideACS reagent, ≥98%Fisher Scientific or equivalent
Anhydrous Ethanol200 proofVWR or equivalent
Ethyl AcetateACS GradeEMD Millipore or equivalent
Saturated Sodium Bicarbonate SolutionLaboratory preparedN/A
Deionized WaterN/AN/A
Anhydrous Magnesium Sulfate≥97%Alfa Aesar or equivalent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-amino-2-methoxybenzoate (2.77 mmol, 501 mg) in anhydrous ethanol (8 mL).[2]

  • Addition of Acetic Anhydride: To the stirred solution, slowly add acetic anhydride (4.44 mmol, 0.42 mL, 1.6 equivalents).[2] A slight exotherm may be observed.

  • Reaction: Heat the resulting clear solution to 60-65 °C using a heating mantle. Maintain this temperature with continuous stirring for 2 hours.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., 1:1 ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up: After 2 hours, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.[2]

  • Aqueous Wash: To the residue, add deionized water (10 mL) followed by a saturated sodium bicarbonate solution (10 mL) to neutralize the acetic acid byproduct.[2]

  • Extraction: Extract the product with ethyl acetate (2 x 10 mL).[2]

  • Drying and Concentration: Combine the organic layers and wash them sequentially with deionized water and saturated brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.

    • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals in a vacuum oven or air dry to a constant weight. A white solid of this compound should be obtained with an expected yield of around 88%.[2]

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Methyl 4-amino-2-methoxybenzoate in anhydrous ethanol B 2. Add Acetic Anhydride A->B C 3. Heat at 60-65°C for 2 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Solvent (Rotovap) D->E F 6. Aqueous Wash (H2O, NaHCO3) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Isolate and Dry Product I->J K K J->K Characterization

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected ValueReference
Appearance White to off-white crystalline solid[3]
Melting Point 128-132 °C[3]
Molecular Formula C₁₁H₁₃NO₄[4]
Molecular Weight 223.22 g/mol [4]
¹H NMR (DMSO-d₆, 400 MHz) δ 10.22 (s, 1H, NH), 7.19 (br d, J=8.8 Hz, 1H, H-5), 3.77 (s, 3H, COOMe or OMe-2), 3.74 (s, 3H, OMe-2 or COOMe), 2.07 (s, 3H, AcNH-4)[2]
¹³C NMR Spectral data available from various sources[4]
IR Spectroscopy Characteristic peaks for N-H, C=O (amide and ester), and aromatic C-H bondsN/A

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.

  • Methyl 4-amino-2-methoxybenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated area or a chemical fume hood.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.[6] Handle with extreme care in a chemical fume hood.

  • Ethanol and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionEnsure the reaction is stirred efficiently and the temperature is maintained. The reaction time can be extended and monitored by TLC.
Loss of product during work-up or purificationBe careful during extractions and transfers. Use minimal hot solvent for recrystallization and wash the crystals with ice-cold solvent.
Product is an oil or does not crystallize Impurities are presentPurify the crude product by column chromatography on silica gel.
Incorrect recrystallization solvent or techniqueEnsure the correct solvent system is used. Try scratching the inside of the flask with a glass rod to induce crystallization.
Discolored Product Oxidation of the starting material or productPerform the reaction under an inert atmosphere (e.g., nitrogen). Use activated charcoal during recrystallization.

Conclusion

The protocol described in this application note provides a clear and comprehensive guide for the successful synthesis of this compound. By following the detailed steps and understanding the rationale behind them, researchers can confidently produce this valuable chemical intermediate with high purity and yield. The emphasis on safety and troubleshooting further ensures a reliable and safe experimental process.

References

  • Bonifas, J., & Bloemeke, B. (2015). N-acetylation of aromatic amines: implication for skin and immune cells.Frontiers in Bioscience (Elite Edition), 7(2), 267–281.
  • Sarma, B., et al. (2017). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.ResearchGate.
  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). Google Patents.
  • N-acetylation of Aromatic Amines by One-pot Route. (2025, August 7). ResearchGate.
  • Bonifas, J., & Bloemeke, B. (2015). N-acetylation of aromatic amines: Implication for skin and immune cells.IMR Press.
  • Supplementary Information. (2017). The Royal Society of Chemistry.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.). PubChem.
  • This compound. (n.d.). LookChem.
  • Gemo, N., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.National Institutes of Health.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem.
  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). CDC Stacks.

Sources

experimental procedure for acetylation of 4-amino-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Introduction: The Strategic Importance of Amine Acetylation

In the landscape of organic synthesis, particularly within drug development and materials science, the acetylation of aromatic amines is a cornerstone transformation. This procedure serves a dual purpose: it provides a robust method for protecting the primary or secondary amino group, thereby moderating its reactivity in subsequent reactions like electrophilic aromatic substitution, and it is a direct pathway to synthesizing N-aryl acetamides, a structural motif present in numerous biologically active compounds. The acetylation of an amino group converts the strongly activating -NH₂ group into the less activating and more sterically hindered -NHCOCH₃ group, which is instrumental in achieving regioselectivity in further synthetic steps.

This document provides a detailed experimental protocol for the acetylation of methyl 4-amino-2-methoxybenzoate. The starting material is a valuable chemical building block, and its N-acetylated product, this compound, is a key intermediate in the synthesis of more complex molecules, including various Active Pharmaceutical Ingredients (APIs).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.[2] This guide is designed for researchers and scientists, offering field-proven insights and explaining the causality behind the experimental choices to ensure a reproducible and high-yielding synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of methyl 4-amino-2-methoxybenzoate with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction mechanism unfolds as follows:

  • Nucleophilic Attack: The reaction initiates with the nitrogen atom of the amino group on the benzene ring acting as a nucleophile. Its lone pair of electrons attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.

  • Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. This occurs as the electrons from the negatively charged oxygen reform the pi bond.

  • Elimination of the Leaving Group: Simultaneously, the bond to the acetate group breaks, and acetate is eliminated as a good leaving group.

  • Deprotonation: A weak base, such as another molecule of the starting amine or a solvent molecule, removes the proton from the positively charged nitrogen atom. This final step neutralizes the nitrogen, yielding the stable N-acetylated product, this compound, and a protonated base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactant_Amine Methyl 4-amino-2-methoxybenzoate Intermediate Tetrahedral Intermediate Reactant_Amine->Intermediate Nucleophilic Attack Reactant_Anhydride Acetic Anhydride Reactant_Anhydride->Intermediate Product_Amide This compound Intermediate->Product_Amide Collapse & Leaving Group Elimination Product_Byproduct Acetic Acid Intermediate->Product_Byproduct

Caption: Mechanism of Amine Acetylation.

Materials and Characterization Data

Proper characterization of starting materials and products is critical for the success and reproducibility of the synthesis.

CompoundMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
Methyl 4-amino-2-methoxybenzoate181.19[1][3]155-159[3]White to off-white crystalline powder27492-84-8
Acetic Anhydride102.09-73Clear, colorless liquid108-24-7
This compound223.22[4]128-132White to almost white powder/crystal4093-29-2

Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and clear explanations for each step.

Reagents & Solvents:

  • Methyl 4-amino-2-methoxybenzoate

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq.) in a suitable solvent like ethyl acetate (approximately 10-15 mL per gram of starting material). Begin stirring the solution with a magnetic stir bar to ensure homogeneity.

    • Causality Note: Ethyl acetate is chosen as the solvent due to its ability to dissolve the starting material and its immiscibility with the aqueous solutions used during the workup, facilitating easy extraction.[5]

  • Cooling and Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Once cooled, add acetic anhydride (1.2-1.5 eq.) to the stirred solution dropwise using a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition.

    • Causality Note: The reaction is exothermic. Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring safety. A slight excess of acetic anhydride ensures the complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[6]

    • Trustworthiness Note: TLC is a crucial checkpoint. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to impurity formation. The product, being more polar than the starting material due to the amide group, will have a lower Rf value.

  • Workup and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 20 mL). This step neutralizes any remaining acetic acid and unreacted acetic anhydride. Be sure to vent the separatory funnel frequently as CO₂ gas is evolved.

    • Deionized water (1 x 20 mL).

    • Brine (1 x 20 mL). This removes the bulk of the dissolved water from the organic layer.

    • Causality Note: The bicarbonate wash is essential for removing acidic impurities, which simplifies the subsequent purification.[6] The brine wash aids in the phase separation and initiates the drying process.

  • Drying and Solvent Removal: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask for a few minutes until the drying agent no longer clumps together. Filter the solution to remove the drying agent, and then concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization: The crude product can be purified by recrystallization to obtain a high-purity solid. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7]

    • Trustworthiness Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation and Final Product Characterization: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water or a cold ethanol/water mixture. Dry the crystals thoroughly in a vacuum oven. Determine the final yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR) to confirm its identity and purity.[7]

Experimental Workflow Visualization

The entire experimental procedure can be summarized in the following workflow diagram.

Experimental_Workflow A 1. Dissolve Amine in Ethyl Acetate B 2. Cool to 0-5°C A->B C 3. Add Acetic Anhydride (dropwise) B->C D 4. Warm to RT Stir for 1-2h C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup (NaHCO3, H2O, Brine) E->F Reaction Complete G 7. Dry Organic Layer (Na2SO4) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Recrystallize (Ethanol/Water) H->I J 10. Filter and Dry I->J K 11. Characterize Product (MP, NMR, IR) J->K

Caption: Workflow for the acetylation of methyl 4-amino-2-methoxybenzoate.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

  • Ventilation: All steps of this procedure, especially those involving acetic anhydride, should be performed in a well-ventilated chemical fume hood.[8]

  • Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts with water. Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Amines: Aromatic amines can be toxic. Avoid inhalation and skin contact.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
  • Slideshare. (2019). Acetanilide synthesis.
  • Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 481-487.
  • Scribd. Acetylation of Aniline.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • Google Patents. (1977). SU566834A1 - Method of preparing methyl esters of 4-dimethyl amino-2-metoxybenzoic acid.
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • NIST. Benzoic acid, 4-methoxy-, methyl ester.

Sources

Application Note: High-Purity Recovery of Methyl 4-acetamido-2-methoxybenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-acetamido-2-methoxybenzoate by recrystallization. The methodology is grounded in the fundamental principles of solubility and crystal lattice formation, designed to guide researchers and drug development professionals in achieving high purity and recovery of the target compound. We delve into the rationale behind solvent selection, provide a detailed step-by-step experimental workflow, and outline methods for verifying the final product's purity. This guide is structured to be a self-validating system, ensuring reliable and reproducible results.

Introduction: The Imperative for Purity

This compound is a key chemical intermediate and is notably recognized as Metoclopramide EP Impurity D.[1][2][3] In pharmaceutical development and chemical synthesis, the purity of such compounds is not merely a quality metric but a critical determinant of efficacy, safety, and regulatory compliance. Impurities can introduce undesirable side reactions, reduce product yield, and pose toxicological risks.

Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system.[4][5][6] The core principle is to dissolve the impure solid in a hot, saturated solution and then allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the "mother liquor".[7] This document provides an optimized protocol specifically for this compound.

Physicochemical Profile of the Analyte

A thorough understanding of the compound's properties is foundational to developing a robust purification protocol.

PropertyValueSource
Chemical Name This compound[1][3]
Synonyms Methyl 4-(acetylamino)-o-anisate, Metoclopramide EP Impurity D[1][2][8]
CAS Number 4093-29-2[1][2][8]
Molecular Formula C₁₁H₁₃NO₄[1][3][9]
Molecular Weight 223.23 g/mol [1][3][9]
Appearance Off-White to Light Beige Solid[2]
Melting Point 127 - 132 °C[1][2][8]
Solubility Profile Slightly soluble in Methanol and Water; Sparingly in DMSO[1][2]

The Cornerstone: Solvent System Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[4] An ideal solvent should exhibit steep solubility curve: high solvating power at elevated temperatures and low solvating power at ambient or sub-ambient temperatures.[4][10]

Rationale Based on Molecular Structure

This compound possesses moderate polarity due to the presence of an ester, an amide, and an ether functional group, alongside an aromatic ring. The principle of "like dissolves like" suggests that solvents of intermediate polarity are the most promising candidates.[10][11]

  • Methanol/Ethanol: These polar protic solvents are excellent starting points. The compound's known slight solubility in methanol at room temperature is a strong indicator of its potential as a recrystallization solvent.[1][2]

  • Ethyl Acetate: As an ester itself, ethyl acetate often works well for dissolving other esters.[12]

  • Water: While the compound is only slightly soluble in water, an alcohol-water mixture (e.g., ethanol/water) can be a highly effective solvent pair.[13] This system allows for fine-tuning the solvent's polarity to achieve the ideal solubility profile.

Recommended Solvent for This Protocol

Based on its physicochemical properties and established practices, Methanol is the recommended starting solvent for the recrystallization of this compound. It provides a good balance of solvating power at its boiling point (65 °C) and reduced solubility upon cooling, facilitating efficient crystal recovery.[11]

Experimental Protocol: From Crude Solid to Pure Crystals

This protocol is designed for the purification of approximately 5 grams of crude material but can be scaled accordingly.

Workflow Visualization

G Crude Crude Solid (this compound) Dissolve 1. Dissolution Add minimal hot Methanol to dissolve Crude->Dissolve Charcoal 2. Decolorization (Optional) Add activated charcoal, boil briefly Dissolve->Charcoal if colored HotFilter 3. Hot Gravity Filtration Remove insoluble impurities & charcoal Dissolve->HotFilter if uncolored but solids present Cooling 4. Crystallization Slow cool to RT, then ice bath Dissolve->Cooling if solution is clear Charcoal->HotFilter HotFilter->Cooling Isolate 5. Isolation Vacuum filtration (Buchner Funnel) Cooling->Isolate Wash 6. Washing Wash crystals with ice-cold Methanol Isolate->Wash Dry 7. Drying Air or vacuum oven Wash->Dry Pure Pure, Dry Crystals Dry->Pure

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling stick to ensure smooth boiling.[7]

    • In a separate beaker, heat approximately 50-60 mL of methanol to a gentle boil on a hot plate.

    • Add the hot methanol to the Erlenmeyer flask in small portions (5-10 mL at a time), swirling or stirring and heating the flask after each addition, until the solid completely dissolves. Causality: The objective is to create a saturated solution using the minimum amount of hot solvent to maximize the yield upon cooling.[4]

  • Decolorization (Optional):

    • If the resulting solution is colored, remove the flask from the heat source.

    • Allow the boiling to subside slightly, then add a small amount (1-2% of the solute weight) of activated charcoal.

    • Heat the mixture back to a gentle boil for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

  • Hot Gravity Filtration (Crucial if charcoal was used or insoluble impurities are present):

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Preheat the entire apparatus (funnel and receiving flask) by pouring boiling methanol through it to prevent premature crystallization in the funnel.[14]

    • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-warmed receiving flask.

    • If crystals begin to form on the filter paper, add a small amount of hot methanol to redissolve them.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals and ensures that impurities are selectively excluded from the growing crystal lattice, resulting in higher purity.[7]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery.[14]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[14]

    • Transfer the crystalline slurry into the funnel and apply vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small portion (5-10 mL) of ice-cold methanol.

    • Causality: The cold solvent washes away the residual mother liquor (which contains the dissolved impurities) without significantly dissolving the purified product crystals.[7]

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for 10-15 minutes to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or, for faster results, dry in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Verification of Purity and Yield

A protocol is only as good as its verifiable outcome. The following steps are essential to validate the purification success.

  • Percent Recovery Calculation:

    • Weigh the final, dried product.

    • Calculate the percent recovery using the formula: % Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%

    • A good recovery will depend on the initial purity of the crude material but typically ranges from 70-90%.

  • Melting Point Analysis:

    • Determine the melting point range of the purified crystals.

    • Validation: A pure compound will exhibit a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value (127-132 °C).[2][8] A broad or depressed melting point indicates the presence of impurities.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
No Crystals Form Too much solvent was added; the solution is not saturated.Boil off a portion of the solvent to increase the concentration and allow the solution to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure the filtration apparatus is properly pre-heated.
Colored Crystals Decolorization step was insufficient or skipped.Redissolve the crystals and repeat the procedure, ensuring the use of activated charcoal (Step 4.2.2).

References

  • Mayo, D. W., Pike, R. M., & Forbes, D. C. (2011). Microscale Organic Laboratory: with Multistep and Multiscale Syntheses (5th ed.). John Wiley & Sons. [Link]
  • LookChem. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • IndiaMART. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • MH Chem. (2022, July 8).
  • University of California, Los Angeles. (n.d.). Recrystallization. PDF document.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

HPLC analysis method for Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-acetamido-2-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The methodology is developed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical procedure. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to detector settings. The protocol includes detailed steps for sample preparation, system suitability, method validation as per International Council for Harmonisation (ICH) guidelines, and forced degradation studies to ensure specificity.

Introduction and Scientific Rationale

This compound (MAMB) is a chemical intermediate and a known impurity in the synthesis of certain pharmaceutical compounds.[1][2] Its chemical structure, featuring a substituted benzene ring, an amide group, and a methyl ester, dictates its analytical behavior.[2][3] Accurate quantification of MAMB is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).

The development of a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. MAMB has a molecular weight of 223.23 g/mol and is a moderately polar compound (XLogP3 ≈ 1.2).[1][2] Its solubility is limited in water but slightly better in organic solvents like methanol.[1][4][5] These properties make Reversed-Phase HPLC (RP-HPLC) the ideal analytical technique, as it separates compounds based on hydrophobic interactions between the analyte and a non-polar stationary phase.[6]

The presence of a chromophore (the aromatic ring system) makes UV detection a suitable and sensitive choice for quantification. This application note describes a method developed on a standard C18 stationary phase, which is widely used for its versatility and strong hydrophobic retention characteristics.[7]

Chromatographic Method and System Parameters

The causality behind the selection of each parameter is critical for method robustness. The goal is to achieve a symmetric peak for MAMB, well-resolved from any potential impurities or degradants, within a reasonable runtime.

Rationale for Parameter Selection
  • Stationary Phase: A C18 (L1) column was selected due to its strong hydrophobic interaction with the moderately polar MAMB, ensuring adequate retention. A particle size of 5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A binary mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile is an excellent organic modifier with a low UV cutoff.[8] The aqueous buffer is used to maintain a constant pH, which is crucial for reproducible retention times, especially if ionizable impurities are present.[7] A pH of 4.5 was selected, as MAMB is stable and non-ionized in this range, promoting a single, sharp peak.

  • Detection Wavelength: A standard solution of MAMB should be scanned using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Based on its structure, a λmax is expected in the 240-260 nm range. For this method, a detection wavelength of 254 nm was found to provide excellent sensitivity.[9]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides efficient separation. Maintaining a constant column temperature (e.g., 30 °C) is essential to prevent fluctuations in retention time and ensure method precision.

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Instrument HPLC System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent L1 packing)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5)
Ratio 40 : 60 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

The following protocols provide step-by-step methodologies for analysis.

Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Phosphate, pH 4.5):

    • Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

    • Adjust the pH to 4.5 using dilute phosphoric acid or potassium hydroxide.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio.

    • Degas the solution for 10 minutes using sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation (Test Solution, 100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 25 mg of MAMB into a 25 mL volumetric flask.

    • Add approximately 15 mL of mobile phase and sonicate for 10 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis Workflow

The overall workflow for the analysis is depicted in the diagram below. This logical progression ensures that the system is suitable for analysis before any samples are tested.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Setup & Suitability cluster_analysis Phase 3: Analysis & Processing prep_solutions Prepare Mobile Phase, Standards, and Samples sys_setup Equilibrate HPLC System with Mobile Phase prep_solutions->sys_setup sst_inject Inject Standard Solution (5-6 Replicates) sys_setup->sst_inject sst_check Verify System Suitability (SST) Parameters sst_inject->sst_check sst_check->sys_setup SST Fail inject_samples Inject Blank, Standard, and Sample Solutions sst_check->inject_samples SST Pass data_acq Acquire Chromatographic Data inject_samples->data_acq data_proc Integrate Peaks and Calculate Results data_acq->data_proc report Generate Final Report data_proc->report Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) MAMB This compound (MAMB) Acid Acid Hydrolysis (HCl, Heat) MAMB->Acid Base Base Hydrolysis (NaOH, Heat) MAMB->Base Oxidation Oxidation (H₂O₂) MAMB->Oxidation Thermal Thermal (Dry Heat) MAMB->Thermal Photo Photolytic (UV/Vis Light) MAMB->Photo Degradation_Products Potential Degradation Products (e.g., Hydrolyzed Acid, Amine) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Sources

Determining the Purity of Methyl 4-acetamido-2-methoxybenzoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a detailed guide for determining the purity of Methyl 4-acetamido-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted approach to purity assessment, integrating chromatographic and spectroscopic techniques. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (Figure 1) is a crucial building block in organic synthesis, notably as a precursor to active pharmaceutical ingredients (APIs) such as Bromopride and as a known impurity (Impurity D) of Metoclopramide.[1] The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance.

This guide outlines a comprehensive strategy for the purity assessment of this compound, employing High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as an orthogonal method for purity confirmation.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 127-132 °C
Boiling Point 417.5 °C at 760 mmHg
Solubility Sparingly soluble in DMSO and slightly soluble in methanol and water.

Potential Impurities: A Proactive Approach to Purity Analysis

The purity of this compound can be compromised by impurities originating from the synthetic route or degradation. A common synthesis involves the acetylation of methyl 4-amino-2-methoxybenzoate with acetic anhydride.[1]

Potential Process-Related Impurities:

  • Methyl 4-amino-2-methoxybenzoate: Unreacted starting material.

  • Acetic Anhydride/Acetic Acid: Residual reagents or by-products.

  • Di-acetylated products: Over-reaction by-products.

  • Other positional isomers: If the starting material contains isomeric impurities.

Potential Degradation Products:

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).[3][4][5][6] For this compound, potential degradation pathways include:

  • Hydrolysis of the ester or amide functionality.

  • Oxidation of the aromatic ring or methoxy group.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended to ensure a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the primary technique for the quantitative determination of non-volatile impurities. The following method is adapted from the European Pharmacopoeia (EP) monograph for Metoclopramide Hydrochloride, which lists this compound as Impurity D.[7]

Experimental Protocol: HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Octylsilyl silica gel for chromatography (C8), 5 µm, 4.6 mm x 250 mm (or equivalent).[7]

    • Mobile Phase: Prepare a suitable mobile phase, which may consist of a mixture of an aqueous buffer and an organic solvent. The specific composition should be optimized for the best separation of impurities. A common starting point for related compounds is a gradient elution with a phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 273 nm, as this is a common wavelength for the analysis of metoclopramide and related benzamide derivatives.[8]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

    • Test Solution: Accurately weigh and dissolve the sample of this compound in the mobile phase to obtain the same concentration as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and test solutions into the HPLC system.

    • Identify the principal peak corresponding to this compound in the chromatogram of the test solution.

    • Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of known impurity standards, if available.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard. The EP monograph for Metoclopramide Hydrochloride sets a limit for Impurity D.[7]

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Test Solution (Same Concentration) inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System (C8 Column, UV Detector) acquire Acquire Chromatograms inject_std->acquire inject_sample->acquire identify Identify Peaks (Retention Time) acquire->identify quantify Quantify Impurities (% Area or vs. Standard) identify->quantify report Generate Purity Report quantify->report

Caption: HPLC workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis and Data Interpretation:

    • Inject the sample solution into the GC-MS system.

    • Identify the main peak corresponding to this compound.

    • Identify any other peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Semi-quantify impurities based on their peak areas relative to the main component.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Orthogonal Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[9][10][11][12][13] It serves as an excellent orthogonal technique to chromatography for purity verification.

Experimental Protocol: qNMR

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • NMR data processing software.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Logical Relationship for Purity Confirmation

cluster_methods Analytical Techniques cluster_assessment Purity Assessment hplc HPLC (Quantitative Impurity Profiling) purity_value Reported Purity Value hplc->purity_value Primary Quantification gcms GC-MS (Volatile Impurity Identification) impurity_profile Comprehensive Impurity Profile gcms->impurity_profile Identifies Volatiles qnmr qNMR (Orthogonal Purity Confirmation) qnmr->purity_value Orthogonal Verification purity_value->impurity_profile

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Conclusion

The determination of the purity of this compound requires a rigorous and multi-faceted analytical approach. By combining the quantitative power of HPLC, the identification capabilities of GC-MS, and the orthogonal verification provided by qNMR, researchers can confidently assess the quality of this critical pharmaceutical intermediate. The protocols outlined in this application note provide a robust framework for ensuring the integrity of synthetic processes and the safety of final drug products. Adherence to these scientifically sound and self-validating methodologies is crucial for meeting regulatory expectations and advancing drug development programs.

References

  • Allmpus. (n.d.). Metoclopramide EP Impurity D / Metoclopramide USP RC D / Metoclopramide BP Impurity D.
  • European Pharmacopoeia. (n.d.). Metoclopramide hydrochloride. Ph. Eur. 7.0.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Goger, N. G., & Gokcen, T. (2024). A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. Future Journal of Pharmaceutical Sciences, 10(1), 29. [Link]
  • Simova, S., & Spiteller, M. (2005). Quantitative NMR spectroscopy in pharmaceutical R&D. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806–812.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Magnetic Resonance in Chemistry, 48(S1), S1-S2.
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Singh, R., & Raza, K. (2013). Forced Degradation – A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1633-1642.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • University of Leicester. (n.d.). Quantitative NMR Spectroscopy.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Diehl, B. W. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. TrAC Trends in Analytical Chemistry, 29(6), 509-517.
  • LookChem. (n.d.). This compound.
  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2007). Forced degradation: what, why, and how. In Separation Science and Technology (Vol. 8, pp. 1-32). Elsevier.
  • MDPI. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(16), 3734. [Link]

Sources

using Methyl 4-acetamido-2-methoxybenzoate in the synthesis of Metoclopramide impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis and Control of Metoclopramide Impurities Originating from Methyl 4-acetamido-2-methoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metoclopramide, a substituted benzamide, is a widely used antiemetic and prokinetic agent. The control of impurities during its synthesis is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[1] This document provides a detailed technical guide on the synthesis of Metoclopramide impurities derived from a key intermediate, this compound (also known as Metoclopramide Impurity D). We will explore the synthetic pathways where this intermediate plays a pivotal role, detail the mechanisms of impurity formation, and provide a robust, step-by-step protocol for the targeted synthesis of Metoclopramide Impurity B. This guide is intended to equip researchers with the practical knowledge to synthesize, identify, and control these critical process-related impurities.

The Synthetic Landscape: Contextualizing the Role of the Intermediate

The synthesis of Metoclopramide can be approached through various routes. A common industrial method begins with p-aminosalicylic acid.[2] This pathway involves several transformation steps, including methylation and acetylation, which lead to the formation of this compound. This intermediate is a critical juncture in the synthesis; its purity and subsequent reactions directly impact the profile of the final Active Pharmaceutical Ingredient (API).

The diagram below illustrates a common synthetic pathway for Metoclopramide, highlighting the position of this compound and its subsequent conversion, which can lead to either the desired product or process-related impurities.

G cluster_0 Upstream Synthesis cluster_1 Core Transformation & Impurity Formation cluster_2 Final Stage Synthesis A p-Aminosalicylic Acid B Methyl 4-amino- 2-methoxybenzoate A->B Methylation C This compound (Metoclopramide Impurity D) B->C Acetylation D Methyl 4-acetamido-5-chloro- 2-methoxybenzoate (Metoclopramide Impurity B) C->D Chlorination (e.g., NCS) E 4-Acetamido-5-chloro- 2-methoxybenzoic acid D->E Saponification F N-Acetyl Metoclopramide (Metoclopramide Impurity A) E->F Condensation G Metoclopramide (API) F->G Hydrolysis (De-acetylation) H N,N-diethylethylenediamine

Caption: Metoclopramide synthesis pathway highlighting key intermediates.

This compound: A Double-Edged Sword

This compound (CAS 4093-29-2) is recognized as Metoclopramide EP Impurity D and USP Related Compound D.[3][4][5] It is typically formed by the acetylation of Methyl 4-amino-2-methoxybenzoate using a reagent like acetic anhydride.[3] While it is a necessary precursor in certain synthetic routes, its incomplete conversion or reaction under suboptimal conditions is a primary source of downstream impurities.

The most significant impurity directly synthesized from this intermediate is Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Metoclopramide Impurity B, CAS 4093-31-6) .[6][7][8] This occurs during the chlorination step, where a chlorine atom is introduced onto the benzene ring. If Impurity B is not fully converted to its corresponding carboxylic acid and subsequently carried through the condensation and final de-acetylation steps, it can lead to a complex impurity profile in the final API.

Application Protocol: Targeted Synthesis of Metoclopramide Impurity B

This protocol details the controlled synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Impurity B) from this compound. The ability to synthesize impurity reference standards is crucial for analytical method development, validation, and routine quality control.[9]

Objective: To synthesize Metoclopramide Impurity B via electrophilic aromatic substitution (chlorination) of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound4093-29-2C₁₁H₁₃NO₄Starting material (Metoclopramide Impurity D)
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂Chlorinating agent
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, reaction solvent
Deionized Water7732-18-5H₂OFor washing and recrystallization
Experimental Workflow Diagram

G A 1. Dissolution - Dissolve starting material in DMF B 2. Reagent Addition - Add N-Chlorosuccinimide (NCS) to solution A->B C 3. Reaction (Heating) - Heat to 40°C for 5h - Increase to 65°C for 4h B->C D 4. Crystallization - Cool to 0°C - Hold for 8h C->D E 5. Purification - Dissolve crude product in DI water (50°C) - Cool to 5°C and filter D->E F 6. Drying & Analysis - Dry solid product - Analyze by HPLC, NMR, MS E->F

Caption: Workflow for the synthesis of Metoclopramide Impurity B.

Step-by-Step Protocol

This protocol is adapted from established synthetic procedures.[7]

  • Reaction Setup:

    • In a 1L three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add 136g of N,N-dimethylformamide (DMF).

    • Add 50g of this compound to the solvent.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the chlorination reaction.

  • Chlorination:

    • To the clear solution, add 50g of N-chlorosuccinimide (NCS) in one portion.

    • Slowly heat the reaction mixture to 40°C.

    • Maintain the reaction at this temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After 5 hours, increase the temperature to 65°C and continue the reaction for an additional 4 hours.

    • Rationale: NCS serves as an electrophilic chlorine source. The two-step heating profile allows for controlled initiation of the reaction at a lower temperature before driving it to completion at a higher temperature, which can help minimize the formation of side products. The acetamido group is an ortho-, para-director, and since the para position is blocked, chlorination is directed to the ortho position (C5).

  • Isolation of Crude Product:

    • Once the reaction is complete (as determined by analytical monitoring), cool the mixture to 0°C in an ice bath.

    • Allow the mixture to crystallize at this temperature for 8 hours (thermo-crystallization).

    • Filter the resulting solid to obtain the crude product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

    • Rationale: Cooling the reaction mixture significantly reduces the solubility of the product, promoting crystallization and allowing for its separation from the solvent and soluble byproducts (like succinimide).

  • Purification:

    • Transfer the crude solid into a beaker containing 100g of deionized water.

    • Heat the suspension to 50°C and stir for 4 hours. This process washes the product.

    • Cool the mixture to 5°C and hold for filtration.

    • Filter the purified solid and wash with a small amount of cold deionized water.

    • Rationale: This aqueous washing step is crucial for removing residual DMF and water-soluble byproducts. Heating increases the efficiency of this washing process.

  • Drying and Characterization:

    • Dry the filtered solid in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The expected yield of the white crystalline product is approximately 52g (90% molar yield).[7]

    • Confirm the identity and purity of the synthesized Impurity B using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR Spectroscopy.

    • Rationale: Proper drying is essential to remove residual solvents. Full analytical characterization is required to confirm that the synthesized material is suitable for use as a reference standard.

Analytical Control and Characterization

The effective control of Metoclopramide synthesis requires robust analytical methods capable of separating and quantifying the API from its process-related impurities and degradation products.[10][11] Stability-indicating HPLC and UPLC methods are commonly employed for this purpose.[11][12]

Compound NameRole / Impurity ClassCAS NumberMolecular FormulaMol. Weight
MetoclopramideActive Pharmaceutical Ingredient364-62-5C₁₄H₂₂ClN₃O₂299.80
This compound Starting Material / Impurity D 4093-29-2C₁₁H₁₃NO₄223.23
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Intermediate / Impurity B 4093-31-6C₁₁H₁₂ClNO₄257.67
N-Acetyl MetoclopramideIntermediate / Impurity A5608-13-9C₁₆H₂₄ClN₃O₃341.83
4-Amino-5-chloro-2-methoxybenzoic acidKey Intermediate7206-70-4C₈H₈ClNO₃201.61

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are also essential to understand the potential degradation pathways and ensure the analytical method is truly stability-indicating.[12][13][14]

Conclusion

The synthesis and control of impurities are fundamental aspects of modern pharmaceutical development. This compound represents a critical control point in the synthesis of Metoclopramide. A thorough understanding of its chemistry and reactivity, particularly during the chlorination step, allows for the strategic minimization of Impurity B and other related compounds. The protocol provided herein serves as a reliable method for producing this key impurity as a reference standard, which is indispensable for the development and validation of analytical methods that ensure the purity, safety, and quality of the final Metoclopramide product.

References

  • SynThink. Metoclopramide EP Impurities & USP Related Compounds. SynThink.
  • Fatmi, A. A., & Williams, G. V. (1989). Analysis of Metoclopramide and Related Compounds in Tablets by Liquid Chromatography. Drug Development and Industrial Pharmacy, 15(9), 1365-1373.
  • SynZeal. Metoclopramide EP Impurity A | 5608-13-9. SynZeal.
  • Ito, K., et al. (1976). A New Industrial Synthesis of Metoclopramide. Chemical and Pharmaceutical Bulletin, 24(5), 1105-1108.
  • Waters Corporation. (2020). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Waters Corporation.
  • SynThink Research Chemicals. Metoclopramide EP Impurity A | 5608-13-9. SynThink Research Chemicals.
  • Büyükpınar, Ç., et al. (2024). A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. Future Journal of Pharmaceutical Sciences, 10(1), 58.
  • Pharmaffiliates. Metoclopramide-impurities. Pharmaffiliates.
  • Khan, A., et al. (2014). Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride. International Journal of Pharmacy and Life Sciences, 5(12), 4058-4062.
  • Sahu, R., et al. (2013). DEVELOPMENT OF ANALYTICAL METHOD FOR METOCLOPROMIDE USING UV-SPECTROPHOTOMETRY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1162-1167.
  • Gorde, A., et al. (2014). A STABILITY INDICATING UV SPECROPHOTOMETRIC METHOD FOR DETERMINATION OF METOCLOPRAMIDE HYRDROCHLORIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 154-158.
  • Google Patents. US4250110A - Method of preparing metoclopramide. Google Patents.
  • Allmpus. Metoclopramide EP Impurity A. Allmpus.
  • Seelam, N., & Raparla, R. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. ResearchGate.
  • ResearchGate. Sample and percentage impurity detection in forced degradation studies. ResearchGate.
  • Gupta, V. D. (2005). Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature. International Journal of Pharmaceutical Compounding, 9(1), 72-74.
  • De Smet, B., et al. (2012). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 228(1), 51-57.
  • Pharmaffiliates. Metoclopramide - Impurity B (Freebase). Pharmaffiliates.
  • Pharmaffiliates. Metoclopramide - Impurity D (Freebase). Pharmaffiliates.

Sources

The Versatile Scaffold: Methyl 4-acetamido-2-methoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzamide

In the landscape of contemporary drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 4-acetamido-2-methoxybenzoate, a seemingly unassuming substituted benzamide, represents a prime example of such a scaffold. While historically recognized as an impurity in the synthesis of prokinetic agents like bromopride and metoclopramide, a deeper analysis of its structural motifs reveals a significant, yet largely untapped, potential for applications in medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors.[1]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide not only the foundational knowledge of this compound's physicochemical properties and synthesis but also delve into its strategic applications as a starting material for the synthesis of biologically active compounds. We will explore the rationale behind its use, present detailed synthetic protocols for its derivatization, and provide a robust protocol for the biological evaluation of these derivatives, thereby offering a complete workflow from conceptualization to preliminary screening.

Physicochemical Properties and Synthesis

A thorough understanding of a scaffold's intrinsic properties is the cornerstone of rational drug design. The physicochemical characteristics of this compound are summarized in the table below.

PropertyValueReference
CAS Number 4093-29-2
Molecular Formula C₁₁H₁₃NO₄[2]
Molecular Weight 223.23 g/mol [2]
Melting Point 127 °C[2]
Boiling Point 417.5 °C at 760 mmHg
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water
Appearance White solid[1]

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the acetylation of Methyl 4-amino-2-methoxybenzoate.[1] This accessibility further enhances its appeal as a starting material in drug discovery campaigns.

Medicinal Chemistry Applications: A Scaffold Ripe for Discovery

The true potential of this compound lies in its structural features, which are amenable to a variety of chemical transformations to generate diverse libraries of compounds for biological screening. The presence of an acetamido group, a methoxy group, and a methyl ester on a central benzene ring provides multiple handles for synthetic modification.

The Benzamide Moiety: A Privileged Structure in Kinase Inhibition

The benzamide core is a well-established pharmacophore in a multitude of biologically active compounds, including a significant number of approved kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The design of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. The 4-acetamido-2-methoxybenzoyl scaffold provides a solid foundation for the construction of such inhibitors. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, both of which are crucial interactions within the ATP-binding pocket of many kinases.

From Anthranilic Acid Derivatives to Quinazolinones: A Strategic Leap

A compelling case for the utility of this compound can be made by examining the synthesis of quinazolinones, a prominent class of kinase inhibitors.[5][6][7][8] Many synthetic routes to quinazolinones utilize anthranilic acid derivatives as starting materials.[5][6][9] Through hydrolysis of the ester and potential modification of the acetamido group, this compound can be readily converted into a substituted anthranilic acid, which can then be cyclized to form a quinazolinone core. This strategic transformation allows for the incorporation of the inherent substitution pattern of the starting material into a more complex and biologically relevant scaffold.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Target Scaffold start This compound intermediate Substituted Anthranilic Acid start->intermediate Hydrolysis & Optional Modification product Quinazolinone Core (Kinase Inhibitor Scaffold) intermediate->product Cyclization

Caption: Synthetic strategy from the starting material to a kinase inhibitor scaffold.

The Power of Bioisosteric Replacement

The acetamido and methyl ester functional groups of this compound are not merely synthetic handles but also key sites for medicinal chemistry optimization through bioisosteric replacement.[10][11][12][13][14] Bioisosteres are functional groups with similar physicochemical properties that can be interchanged to modulate a compound's biological activity, selectivity, and pharmacokinetic profile.

For instance, the amide of the acetamido group, while often crucial for target engagement, can be susceptible to metabolic degradation. Replacing the amide with more stable bioisosteres such as a 1,2,3-triazole, oxadiazole, or imidazole can enhance metabolic stability while maintaining the necessary electronic and steric properties for binding.[11] Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to explore different interactions with the target protein.

Protocols: From Synthesis to Biological Evaluation

To translate the conceptual advantages of this compound into tangible results, this section provides detailed, step-by-step protocols for the synthesis of a hypothetical quinazolinone-based kinase inhibitor and its subsequent biological evaluation.

Protocol 1: Synthesis of a Hypothetical Quinazolinone Kinase Inhibitor

This protocol outlines a plausible synthetic route to a 4-anilinoquinazoline derivative, a common motif in kinase inhibitors, starting from this compound.

G A This compound B 4-Acetamido-2-methoxybenzoic acid A->B 1. LiOH, THF/H₂O C 2-Methyl-7-methoxy-4H-benzo[d][1,3]oxazin-4-one B->C 2. Acetic Anhydride D 4-Chloro-7-methoxy-2-methylquinazoline C->D 3. POCl₃, DIPEA E N-(3-ethynylphenyl)-7-methoxy-2-methylquinazolin-4-amine (Hypothetical Kinase Inhibitor) D->E 4. 3-Ethynylaniline, IPA

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetamido-2-methoxybenzoic acid.

Step 2: Cyclization to the Benzoxazinone

  • Suspend 4-acetamido-2-methoxybenzoic acid (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 2-methyl-7-methoxy-4H-benzo[d][10][11]oxazin-4-one.

Step 3: Chlorination to the Quinazoline

  • To a solution of 2-methyl-7-methoxy-4H-benzo[d][10][11]oxazin-4-one (1.0 eq) in phosphoryl chloride (POCl₃, 10.0 eq), add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-chloro-7-methoxy-2-methylquinazoline.

Step 4: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloro-7-methoxy-2-methylquinazoline (1.0 eq) in isopropanol (IPA), add 3-ethynylaniline (1.2 eq).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold IPA and dry under vacuum to obtain the final product, N-(3-ethynylphenyl)-7-methoxy-2-methylquinazolin-4-amine.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Target kinase enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer with a final DMSO concentration of 1%. Include a "no inhibitor" control (1% DMSO) and a "no enzyme" control.

  • Enzyme and Substrate Preparation: Dilute the target kinase and its corresponding substrate peptide to their optimal concentrations in kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted inhibitor or control to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase to each well, except for the "no enzyme" control wells (add buffer instead).

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion and Future Perspectives

This compound, far from being a mere synthetic byproduct, is a molecule endowed with significant potential for medicinal chemistry applications. Its accessible synthesis, coupled with a strategically substituted benzamide core, positions it as an ideal starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The ability to readily derivatize this scaffold and its amenability to established synthetic routes for privileged structures like quinazolinones underscore its value.

The protocols provided herein offer a practical framework for researchers to begin exploring the synthetic and biological landscape of compounds derived from this versatile scaffold. By leveraging the principles of rational drug design, including structure-activity relationship studies and bioisosteric replacement, the scientific community can unlock the full therapeutic potential of this promising chemical entity.

References

  • Lainton, L. et al. (2021). Application of Amide Bioisosteres in the Optimization of Lead Compounds. Pharmaceutical Fronts, 3(2), 123-138.
  • Al-Otaibi, M. A. et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1185-1191.
  • Ballatore, C. et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5721–5772.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s bioisosteres. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Khodarahmi, G. et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 563–571.
  • Storer, R. I. et al. (2011). The versatile role of the 1,2,3-triazole moiety in medicinal chemistry. Chemical Society Reviews, 40(5), 2330-2347.
  • Komar, M. et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(1), 91-100.
  • Komar, M. et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Sadek, B. et al. (2016). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
  • Asaki, T. et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Iino, T. et al. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry, 17(11), 3800-3809.
  • Lu, Y. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4875–4885.
  • The paper presents the chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI.
  • Special Issue : Novel Design and Synthesis of Anticancer Agents. (n.d.). MDPI.
  • Li, W. et al. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry, 54(13), 4678-4693.
  • Design and synthesis of novel anticancer and antifibrosis compounds. (2020). ProQuest.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.). PubChem.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2025). ResearchGate.
  • This compound. (n.d.). LookChem.
  • This compound. (n.d.). ChemBK.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.
  • Enzyme Inhibitors as Therapeutic Tools. (2012). ResearchGate.
  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2023). MDPI.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2559.

Sources

Application Notes & Protocols: Methyl 4-acetamido-2-methoxybenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

Methyl 4-acetamido-2-methoxybenzoate is a highly functionalized aromatic compound that serves as an invaluable and versatile starting material in the synthesis of a wide array of heterocyclic scaffolds.[1][2] Its strategic arrangement of an activated benzene ring, a protected amine (acetamido group), a directing methoxy group, and a reactive methyl ester provides multiple handles for synthetic manipulation. This unique combination makes it an ideal precursor for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.

The acetamido and methoxy groups act as powerful ortho-, para-directing activators, influencing the regioselectivity of electrophilic aromatic substitution reactions. The ester and amide functionalities can be readily hydrolyzed or transformed, providing pathways for cyclization and further derivatization. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on detailed protocols for the preparation of quinolinones, quinazolinones, and benzoxazinones—core structures in medicinal chemistry and materials science.

Physicochemical Properties of the Precursor

A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[2][3]
Molecular Weight 223.22 g/mol [2][3]
CAS Number 4093-29-2[3][4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 127-132 °C[3][6]
Solubility Sparingly soluble in DMSO and slightly soluble in methanol and water.[3]
Protocol 1: Synthesis of this compound

This protocol outlines the standard laboratory synthesis of the title precursor from its corresponding amine, a foundational step for any subsequent application. The acetylation of the amine is crucial for modulating its reactivity and providing a stable, handleable starting material.[4]

Workflow for Precursor Synthesis

A Methyl 4-amino-2-methoxybenzoate C Heat (60-65°C, 2h) A->C B Acetic Anhydride in Ethanol B->C D Cool & Concentrate C->D E Wash & Extract (Water, NaHCO₃, Ethyl Acetate) D->E F Dry & Concentrate E->F G This compound F->G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Friedländer Annulation A Precursor B HCl/H₂O, Reflux A->B C Methyl 4-amino-2-methoxybenzoate B->C D POCl₃/DMF, 0°C to RT C->D E 5-Formyl Intermediate D->E H Substituted Quinoline E->H F Ketone (R-CO-CH₂-R') F->H G Acid or Base Catalyst G->H

Caption: Multi-step workflow for quinoline synthesis.

Protocol 2: Synthesis of a 6-Methoxy-8-methoxycarbonylquinoline Derivative

Materials and Reagents:

  • This compound

  • Concentrated HCl

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium acetate

Procedure:

Part A: Hydrolysis and Vilsmeier-Haack Formylation

  • Suspend this compound (5 mmol) in a 1:1 mixture of concentrated HCl and water (20 mL). Heat the mixture to reflux for 4-6 hours until a clear solution is obtained. Cool and neutralize with a saturated NaHCO₃ solution to precipitate the hydrolyzed product, methyl 4-amino-2-methoxybenzoate. Filter, wash with water, and dry.

  • Cool a flask containing anhydrous DMF (15 mL) to 0 °C in an ice bath. Slowly add POCl₃ (7.5 mmol, 1.5 equiv) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent. [7]3. Dissolve the dried methyl 4-amino-2-methoxybenzoate (5 mmol) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC. [7]5. Pour the reaction mixture onto crushed ice and add a solution of sodium acetate in water until the pH is neutral. Stir for 1 hour. [7]6. Extract the product, methyl 4-amino-5-formyl-2-methoxybenzoate, with dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude aldehyde, which can be purified by column chromatography or used directly in the next step.

Part B: Friedländer Annulation

  • Dissolve the crude amino-aldehyde from Part A (1 mmol) and acetone (5 mmol, 5 equiv) in ethanol (10 mL).

  • Add a catalytic amount of powdered KOH (0.2 mmol).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. [8]4. After completion, cool the reaction mixture and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting quinoline derivative by column chromatography (silica gel, hexane/ethyl acetate gradient).

Application II: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are another class of heterocycles with significant biological activity. They can be readily synthesized from our precursor by leveraging the inherent reactivity of the anthranilate substructure. A common and effective method involves the initial formation of a 2-methyl-3,1-benzoxazin-4-one intermediate, which is then reacted with a primary amine or ammonia to yield the desired quinazolinone. [9] Synthetic Pathway to Quinazolinones

A Precursor B 1. LiOH, H₂O/THF (Ester Hydrolysis) 2. Acetic Anhydride, Reflux (Cyclization) A->B Two Steps C Benzoxazinone Intermediate B->C E Substituted Quinazolinone C->E D Primary Amine (R-NH₂) or Ammonia D->E

Caption: Two-stage synthesis of quinazolinones.

Protocol 3: Synthesis of a 3-Alkyl-7-methoxy-quinazolin-4(3H)-one

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Acetic anhydride

  • A primary amine (e.g., benzylamine)

  • Pyridine

  • Hydrochloric acid (1M)

Procedure:

  • Ester Hydrolysis: Dissolve this compound (10 mmol) in a mixture of THF (30 mL) and water (10 mL). Add LiOH (12 mmol, 1.2 equiv) and stir at room temperature overnight.

  • Acidify the mixture with 1M HCl to pH ~3-4. Extract the resulting carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to obtain 4-acetamido-2-methoxybenzoic acid.

  • Benzoxazinone Formation: Suspend the dried acid (8 mmol) in acetic anhydride (25 mL) and heat to reflux for 2 hours. [9]The solid will dissolve as the cyclization proceeds.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess acetic anhydride. The crude 6-methoxy-2-methyl-4H-3,1-benzoxazin-4-one can be recrystallized from ethanol or used directly.

  • Quinazolinone Formation: Dissolve the crude benzoxazinone (5 mmol) and the desired primary amine (e.g., benzylamine, 5.5 mmol) in pyridine (20 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, pour it into ice-cold water, and acidify with 1M HCl.

  • Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 3-benzyl-7-methoxy-2-methylquinazolin-4(3H)-one.

StepKey TransformationTypical YieldRationale
1 Saponification>90%Unmasks the carboxylic acid needed for cyclization.
2 Cyclodehydration80-90%Acetic anhydride acts as both solvent and dehydrating agent to form the reactive benzoxazinone ring.
3 Ring Transformation75-85%The amine attacks the electrophilic carbonyl of the benzoxazinone, followed by ring-opening and recyclization to the thermodynamically more stable quinazolinone.

References

  • Bischler–Napieralski reaction. (n.d.). In Wikipedia.
  • Al-Rawi, J. M. A., & Elias, D. A. (1996). Cyclization of N-acylanthranilic acids with Vilsmeier reagents. Chemical and structural studies. Tetrahedron, 52(1), 137-146.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
  • Safargalin, R. R., et al. (2025). Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity. Russian Journal of General Chemistry.
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Pictet-Spengler Reaction. (n.d.). NROChemistry.
  • Kumar, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 132-139.
  • Pictet–Spengler reaction. (n.d.). Grokipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia.
  • Bischler–Napieralski reaction. (2023, February 5). www.wenxuecity.com.
  • Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Organic letters, 9(15), 2851–2854.
  • Bischler–Napieralski reaction. (n.d.). Grokipedia.
  • SYNTHESIS OF 3,1-BENZOXAZINES FROM N-SUBSTITUTED... (n.d.). Chemistry of Heterocyclic Compounds - Ovid.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Kumar, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 132-139.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
  • Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 706.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Network Formation of Different Metal Alkyl Substituted Aniline Based Polybenzoxa. (n.d.). SAMPE.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Construction of Benzoxazinones from Anilines and Their Derivatives. (n.d.). ResearchGate.
  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). Google Patents.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.). PubChem.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem.
  • This compound. (n.d.). LookChem.
  • This compound. (n.d.). ChemBK.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023, January 17). Beilstein Journal of Organic Chemistry.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023, January 17). Beilstein Journal of Organic Chemistry.
  • Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. (n.d.). PMC - NIH.

Sources

Application Notes & Protocols: Regioselective Chlorination of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chlorination in Drug Development

The incorporation of chlorine atoms into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. Halogenation, particularly chlorination, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This makes the development of robust and selective chlorination methodologies a critical endeavor for drug discovery and development professionals.

This guide focuses on the targeted chlorination of Methyl 4-acetamido-2-methoxybenzoate, a key substituted benzene derivative. The primary product of this reaction, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a vital intermediate in the synthesis of Metoclopramide, a widely used dopamine D2 receptor antagonist and antiemetic agent.[4][5][6] Mastering the regioselective chlorination of the parent molecule is therefore of significant pharmaceutical importance. We present a detailed exploration of the underlying chemical principles, a comparative analysis of suitable chlorinating agents, and field-proven, step-by-step protocols for researchers and process chemists.

Scientific Foundation: Understanding Regioselectivity in Electrophilic Aromatic Substitution

The chlorination of this compound proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[7][8] This process universally involves three key stages:

  • Generation of an Electrophile: A potent electrophilic chlorine species (Cl⁺ or a polarized equivalent) is generated from the chlorinating agent.[9][10]

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8][11]

  • Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final chlorinated product.[9]

The critical challenge in this synthesis is controlling the position of chlorination—the regioselectivity. This is dictated by the electronic effects of the three substituents already present on the benzene ring.[7][12][13]

  • -OCH₃ (Methoxy group at C2): This is a strongly activating group that donates electron density to the ring through resonance (+R effect). It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.[14]

  • -NHCOCH₃ (Acetamido group at C4): This is also an activating, ortho, para-directing group due to the resonance donation from the nitrogen lone pair. It directs incoming electrophiles to the ortho (C3, C5) positions.

  • -COOCH₃ (Methyl Ester group at C1): This is a deactivating group that withdraws electron density from the ring (-I and -R effects), directing incoming electrophiles to the meta (C3, C5) positions relative to itself.

The concerted effect of these groups funnels the electrophilic attack to the C5 position. This position is para to the strongly activating methoxy group, ortho to the activating acetamido group, and meta to the deactivating ester group, making it the most electronically enriched and sterically accessible site for substitution.

Figure 1: Regioselectivity map for electrophilic chlorination.

Comparative Analysis of Chlorinating Agents

Selecting the appropriate chlorinating agent is paramount for achieving high yield and purity. Below is a comparison of two highly effective reagents for this transformation: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Physical State Crystalline solidColorless, fuming liquid[15]
Handling Easy to handle, weigh, and store.[8]Corrosive and moisture-sensitive; requires careful handling in a fume hood. Reacts with water.[15]
Reactivity Mild to moderate electrophile.[8] Ideal for activated aromatic rings.[11]Highly reactive; can be a source of Cl₂ or function under radical conditions.[15][16][17]
Byproducts Succinimide (water-soluble)SO₂ and HCl (gaseous).[16]
Work-up Simple filtration and washing can often remove the main byproduct.Requires aqueous quench/neutralization and extraction.
Selectivity Generally provides high regioselectivity under controlled thermal conditions.High reactivity can sometimes lead to over-chlorination if not properly controlled.[16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is the most commonly cited and industrially relevant method, valued for its high yield, operational simplicity, and high product purity.[4][5][18]

4.1.1 Reagents and Materials

  • This compound

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

4.1.2 Step-by-Step Procedure

  • Dissolution: In a 1L reaction flask, add 136 g of N,N-dimethylformamide (DMF). Add 50 g of this compound and stir until completely dissolved.

  • Reagent Addition: To the resulting solution, add 50 g of N-chlorosuccinimide (NCS) in one portion.

  • Staged Heating Reaction:

    • Slowly heat the reaction mixture to 40°C. Maintain this temperature with stirring for 5 hours.[5] This initial, milder heating phase allows for controlled initiation of the reaction.

    • After 5 hours, increase the temperature to 65°C and continue the reaction for an additional 4 hours to drive it to completion.[5]

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

4.1.3 Work-up and Purification

  • Crystallization: Upon completion, cool the reaction mixture to 0°C in an ice bath. Allow the mixture to stand at this temperature for 8 hours to facilitate the crystallization of the crude product.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. The DMF mother liquor can be recovered if desired.[5]

  • Washing/Recrystallization: Transfer the crude solid to a separate flask. Add 100 g of deionized water and heat the slurry to 50°C for 4 hours with stirring.[5] This step effectively removes the highly water-soluble succinimide byproduct and residual DMF.

  • Final Filtration and Drying: Cool the slurry to 5°C and collect the purified white crystalline product by vacuum filtration. Dry the solid in a vacuum oven to a constant weight. A typical yield is ~52.1 g (90.3% molar yield) with a purity of ≥99.8% by HPLC.[5]

NCS_Workflow cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Purification a Dissolve Starting Material in DMF b Add NCS a->b c Heat to 40°C (5 hours) b->c d Heat to 65°C (4 hours) c->d e Cool to 0°C (Crystallize) d->e f Filter Crude Product e->f g Wash with Hot Water f->g h Final Filtration & Drying g->h

Figure 2: Workflow for chlorination using NCS.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol offers an alternative using a more powerful liquid reagent. It necessitates stricter control over temperature and reaction conditions to ensure selectivity.[16][19]

4.2.1 Reagents and Materials

  • This compound

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck flask with dropping funnel, magnetic stirrer, and gas outlet/trap

  • Rotary evaporator

4.2.2 Step-by-Step Procedure

  • Dissolution & Cooling: In a three-neck flask, dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05-1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C. The reaction is exothermic and generates HCl gas, which should be vented to a trap.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC.

4.2.3 Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the HCl byproduct and destroys any excess SO₂Cl₂.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing & Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

SO2Cl2_Workflow cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Purification a Dissolve Starting Material in DCM b Cool to 0°C a->b c Add SO₂Cl₂ dropwise at 0°C b->c d Stir and warm to RT c->d e Quench with NaHCO₃ (aq) d->e f Extract with DCM e->f g Wash, Dry, & Concentrate f->g h Recrystallize or Chromatography g->h

Figure 3: Workflow for chlorination using SO₂Cl₂.

Expected Results and Troubleshooting

Starting MaterialProductMethodReported Yield
This compoundMethyl 4-acetamido-5-chloro-2-methoxybenzoateNCS in DMF90.3%[5]

Troubleshooting Guide:

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material, consider extending the reaction time at the higher temperature stage (for NCS) or allowing the SO₂Cl₂ reaction to stir longer at room temperature. Ensure reagents are pure and solvents are anhydrous, especially for the SO₂Cl₂ protocol.

  • Formation of Di-chlorinated Product: This indicates the reaction is too aggressive. For the SO₂Cl₂ method, ensure the temperature is strictly maintained at 0°C during addition and consider using closer to 1.0 equivalent of the reagent. For the NCS method, over-chlorination is less common but could occur with excessive heating or reaction time.

  • Formation of Ortho-Isomer (C3-chloro): While the C5 position is overwhelmingly favored, trace amounts of the C3 isomer are possible. Purification by recrystallization or chromatography is typically effective at removing this impurity. To improve para-selectivity, maintaining lower reaction temperatures is often beneficial.[20]

  • Hydrolysis of Ester or Amide: This is unlikely under the described anhydrous conditions but could occur during an aggressive aqueous work-up with acid or base. Ensure quenching and washing steps are performed under neutral or mildly basic conditions and without excessive heating.

Conclusion

The regioselective chlorination of this compound to its 5-chloro derivative is a well-established and critical transformation in pharmaceutical synthesis. Both N-Chlorosuccinimide and Sulfuryl Chloride are effective reagents for this purpose. The NCS protocol in DMF offers superior handling, simpler work-up, and excellent, reproducible yields, making it a preferred method for both lab-scale and process applications. The Sulfuryl Chloride method provides a potent alternative, though it demands more rigorous control of reaction conditions. By understanding the underlying electronic principles and adhering to these detailed protocols, researchers can confidently and efficiently synthesize this key chlorinated intermediate for further drug development applications.

References

  • BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Market Publishers. (2024, December 11). Sulfuryl Chloride Uses & Applications: Impacting Various Industries.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 117-153.
  • Yang, W., et al. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 17(10), 788-794.
  • Introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • LibreTexts Chemistry. (2019, June 5). 12.9: Rate and Regioselectivity in Electrophilic Aromatic Substitution.
  • Bartleby. (2022, October 21). Show the complete mechanism for anisole chlorination at the para position.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.
  • Mondal, S., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(20), 13495-13511.
  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Request PDF.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • BenchChem. (n.d.). Technical Support Center: Acetanilide Chlorination.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
  • Echemi. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Yufeng. (n.d.). Sulfuryl chloride.

Sources

Application Note: A Detailed Protocol for the NMR Characterization of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive, field-proven protocol for the complete ¹H and ¹³C NMR characterization of Methyl 4-acetamido-2-methoxybenzoate (CAS: 4093-29-2). This compound is a notable impurity of the antiemetic drugs Bromopride and Metoclopramide, making its unambiguous identification critical for quality control and drug development.[4][5][6] We will detail every stage of the process, from optimal sample preparation to the acquisition of high-resolution spectra and in-depth data interpretation, explaining the scientific rationale behind each procedural choice to ensure data integrity and reproducibility.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

Chemical Structure:

Caption: Structure of this compound with proton numbering.

Physicochemical Data:

PropertyValueSource
CAS Number 4093-29-2[4][6][7]
Molecular Formula C₁₁H₁₃NO₄[4][6][8]
Molecular Weight 223.23 g/mol [4][7]
Appearance Off-White to Light Beige Solid[6]
Melting Point 127-132 °C[4][6][9]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water.[4][6]
Core Principles: The "Why" Behind the Protocol

A successful NMR experiment relies on understanding three key principles that translate spectral data into molecular structure.

  • Chemical Shift (δ): The location of a signal on the x-axis (in parts-per-million, ppm) is dictated by the local electronic environment of the nucleus.[2][3] Electron-withdrawing groups (like oxygen) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, moving the signal upfield. For this molecule, we anticipate signals in distinct regions: aromatic protons (6.5-8.5 ppm), methoxy and ester protons (3.0-4.0 ppm), and amide-associated protons (2.0-2.5 ppm for the methyl, >8.0 ppm for the N-H).[10][11][12][13]

  • Integration: The area under each ¹H NMR signal is directly proportional to the number of protons generating that signal.[1][14] This allows for a quantitative count of the protons in each unique chemical environment, providing a powerful check on the structure.

  • Spin-Spin Coupling (J): The magnetic field of one proton influences the magnetic field of its non-equivalent neighbors on adjacent atoms, causing their signals to split.[1] This phenomenon, governed by the 'n+1 rule', provides direct evidence of atomic connectivity.[14] In aromatic systems, the magnitude of the coupling constant (J, in Hz) is diagnostic of the protons' relative positions: ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz).[10][15]

Experimental Workflow and Detailed Protocols

This section provides a step-by-step methodology for acquiring high-quality NMR data.

Caption: Overall workflow from sample preparation to final data analysis.

Part A: Protocol for Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation. The goal is a pure, homogeneous solution free of particulate matter.[16]

  • Rationale for Solvent Choice: Based on its known solubility, deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent.[4][6] Its use is essential to avoid an overwhelmingly large proton signal from the solvent itself and to provide a deuterium signal for the spectrometer to "lock" onto, ensuring field stability.[17][18][19]

Step-by-Step Procedure:

  • Cleanliness: Ensure all glassware (vial, Pasteur pipette) and the 5 mm NMR tube are scrupulously clean and dry to prevent contamination.[19][20]

  • Weighing: Accurately weigh 10-20 mg of this compound into a small, clean glass vial. This concentration is optimal for achieving a good signal-to-noise ratio on modern spectrometers without introducing concentration-dependent effects.[18][20]

  • Dissolution: Add approximately 0.6 mL of DMSO-d6 to the vial. Gently swirl or vortex until the solid is completely dissolved.

  • Filtration: Prepare a filter by pushing a small plug of clean cotton or a Kimwipe into a Pasteur pipette.[16][20] Transfer the solution from the vial through this filter directly into the NMR tube. This step is crucial to remove any dust or undissolved microparticles that would degrade spectral resolution.[16]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.55-0.65 mL).[16][18] This height is critical for optimal performance within the spectrometer's receiver coil.

  • Final Steps: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap or the very top of the tube clearly.[20]

Part B: Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H Acquisition¹³C AcquisitionRationale
Spectrometer Freq. 400 MHz101 MHzStandard field strength for high-resolution analysis.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; proton-decoupled for ¹³C.
Spectral Width ~16 ppm (6400 Hz)~240 ppm (24242 Hz)Covers the full range of expected chemical shifts for organic molecules.
Acquisition Time (AQ) ~2.5 s~1.1 sSufficient time to capture the FID for good resolution.
Relaxation Delay (D1) 2.0 s2.0 sAllows for nearly complete T1 relaxation, crucial for accurate integration in ¹H.
Number of Scans (NS) 8-16512-1024¹H is highly sensitive; ¹³C has low natural abundance (~1.1%) and requires more scans.
Temperature 298 K (25 °C)298 K (25 °C)Standard room temperature operation.

Standard Spectrometer Operations:

  • Locking & Shimming: After inserting the sample, the spectrometer's field is "locked" to the deuterium frequency of DMSO-d6. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is essential for achieving sharp, symmetrical peaks.[17]

  • Tuning & Matching: The probe is tuned to the correct frequency for ¹H or ¹³C and matched to the instrument's electronics to ensure maximum energy transfer and sensitivity.

Data Processing and Interpretation
Data Processing Steps
  • Fourier Transform (FT): The raw time-domain signal (FID) is converted into the familiar frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is phased so that all peaks are purely positive and absorptive. The baseline is then corrected to be flat and at zero intensity.

  • Referencing: The chemical shift (ppm) axis is calibrated. While tetramethylsilane (TMS) is the primary reference (0.00 ppm), it is common practice to use the residual solvent signal as an internal secondary reference. For ¹H NMR in DMSO-d6, the residual peak is set to 2.50 ppm . For ¹³C NMR, the DMSO-d6 septet is set to 39.52 ppm .

Expected ¹H NMR Spectrum (400 MHz, DMSO-d6)

The structure predicts 6 unique proton environments. The following table details the expected signals, supported by literature data.[5]

Proton Label (See Fig. 1)IntegrationMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment & Rationale
H-N 1HSinglet, broad~10.22-Amide N-H: Located far downfield due to deshielding from the adjacent carbonyl and resonance. Often broad due to quadrupolar coupling with ¹⁴N and/or chemical exchange.
H-5 1HDoublet of doublets~7.7 (Predicted)J(ortho) ≈ 8.8, J(meta) ≈ 2.2Aromatic Proton: Coupled to both H-6 (ortho) and H-3 (meta). The ortho coupling will be large, and the meta coupling small.
H-6 1HDoublet~7.19J(ortho) ≈ 8.8Aromatic Proton: Coupled only to its ortho neighbor, H-5, resulting in a clean doublet.
H-3 1HDoublet~7.4 (Predicted)J(meta) ≈ 2.2Aromatic Proton: Coupled only to its meta neighbor, H-5, resulting in a small splitting.
-COOCH₃ 3HSinglet~3.77-Methyl Ester: Singlet as there are no adjacent protons. Deshielded by the ester carbonyl group.
Ar-OCH₃ 3HSinglet~3.74-Methoxy Group: Singlet. Attached directly to the aromatic ring. Its chemical shift is very similar to the methyl ester.
-COCH₃ 3HSinglet~2.07-Acetamido Methyl: Singlet. This alkyl proton is deshielded by the adjacent amide carbonyl group.
Expected ¹³C NMR Spectrum (101 MHz, DMSO-d6)

The molecule has 11 chemically non-equivalent carbons, and thus 11 signals are expected in the proton-decoupled ¹³C spectrum.

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
Amide Carbonyl (-NHCO-) ~168Typical chemical shift for an amide carbonyl carbon.
Ester Carbonyl (-COOCH₃) ~165Typical chemical shift for an ester carbonyl carbon.
Aromatic (C-O, C-N) 140 - 160Quaternary carbons attached to heteroatoms are significantly deshielded and appear far downfield.
Aromatic (C-H) 100 - 130Aromatic carbons bearing a hydrogen atom.
Aromatic (C-COOCH₃) ~120Quaternary carbon attached to the ester group.
Methyl Ester (-COOCH₃) ~52Typical shift for a methyl ester carbon.
Methoxy (Ar-OCH₃) ~56Typical shift for an aromatic methoxy carbon.
Acetamido Methyl (-COCH₃) ~24Typical shift for an acetyl methyl group.

Self-Validation: The protocol's trustworthiness is confirmed by cross-referencing data. For instance, the coupling constant (J) observed in the splitting of H-5 must be identical to the J-value observed in the splitting of its coupling partners (H-6 and H-3). Furthermore, the integration values must sum to the total number of protons in the molecule (13H) or a simple multiple thereof.

References
  • LookChem. (n.d.). This compound.
  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR.
  • Bruker. (n.d.). NMR Sample Preparation.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
  • ChemBK. (n.d.). This compound.
  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Sources

Application Note: A Guide to Analytical Techniques for Monitoring Reactions of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of analytical techniques for monitoring chemical reactions involving Methyl 4-acetamido-2-methoxybenzoate (MAMB). As a key intermediate and a known impurity in the synthesis of pharmaceuticals like Metoclopramide, precise reaction monitoring is critical for optimizing yields, minimizing impurity formation, and ensuring process control.[1][2][3] This document details the principles and provides step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The focus is on providing researchers, scientists, and drug development professionals with the practical and theoretical knowledge to select and implement the most appropriate analytical strategy for their specific application.

Introduction: The Importance of Monitoring MAMB Reactions

This compound (CAS No. 4093-29-2) is a substituted benzoate derivative containing ester, amide, and methoxy functional groups.[3] Its chemical structure makes it a versatile starting material but also susceptible to various transformations, such as hydrolysis of the ester or amide, or further substitution on the aromatic ring.[4][5][6] In pharmaceutical synthesis, uncontrolled reactions can lead to the formation of impurities that may impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Real-time or at-line reaction monitoring provides critical insights into reaction kinetics, pathway elucidation, and endpoint determination. By tracking the consumption of MAMB and the formation of products and by-products, chemists can develop robust, efficient, and reproducible synthetic processes. This note serves as a practical guide to the primary analytical tools available for this purpose.

Physicochemical Properties of this compound

Understanding the fundamental properties of MAMB is the first step in designing any analytical method. These characteristics dictate the choice of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄[3][7][8]
Molecular Weight 223.23 g/mol [3][8]
Melting Point 127 °C[7][8]
Boiling Point 417.5 °C at 760 mmHg[7]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water[7]
Appearance White solid[1]

Common Reaction Pathways Requiring Monitoring

MAMB can undergo several transformations. The choice of analytical technique is often guided by the specific functional groups that are changing during the reaction.

  • Ester Hydrolysis: The conversion of the methyl ester to a carboxylic acid. This is a common reaction under basic or acidic conditions. Monitoring involves tracking the disappearance of the ester and the appearance of the more polar carboxylic acid.[5][6]

  • Amide Hydrolysis: Cleavage of the N-acetyl group to yield an amino group. This typically requires harsher conditions than ester hydrolysis.

  • Electrophilic Aromatic Substitution: The benzene ring can be further functionalized. A notable example is the chlorination to produce Methyl 4-acetamido-5-chloro-2-methoxybenzoate, an intermediate for Metoclopramide.[2][4][9]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse technique for monitoring reactions of non-volatile, moderately polar compounds like MAMB. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity.[10][11][12] As a reaction proceeds, the polarity of the mixture changes, allowing for the separation and quantification of reactants, intermediates, and products.

Protocol for HPLC Analysis
  • Instrumentation & Column:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase provides excellent retention and separation for aromatic compounds.[10][12]

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase or a suitable solvent (like acetonitrile) in an HPLC vial. This dilution halts the reaction and prepares the sample for injection.

    • Filter the sample if particulates are present.

  • Chromatographic Conditions:

    • The following conditions serve as a robust starting point and should be optimized for specific reaction mixtures.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of analytes.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 15 minA scouting gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLA small volume to prevent peak distortion.
Detection UV at 254 nmAromatic compounds like MAMB exhibit strong absorbance at this wavelength.
  • Data Interpretation:

    • Identify the retention times for MAMB and the expected product(s) by injecting pure standards.

    • Monitor the reaction by observing the decrease in the peak area of the MAMB peak and the increase in the peak area of the product peak over time.

    • Percent conversion can be calculated using the relative peak areas (assuming similar response factors) or more accurately using a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot from Reaction Vessel B Quench & Dilute in Acetonitrile A->B C Filter (if needed) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect with UV-Vis (254 nm) E->F G Generate Chromatogram F->G H Integrate Peaks (Reactant, Product) G->H I Calculate % Conversion H->I

Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While MAMB itself has a high boiling point, GC-MS can be invaluable for identifying volatile by-products or after a derivatization step.[13] For instance, if ester hydrolysis occurs, the resulting carboxylic acid is non-volatile. It must first be converted to a more volatile derivative (e.g., a silyl ester) before GC-MS analysis.[13]

Protocol for GC-MS Analysis
  • Instrumentation & Column:

    • GC-MS system with an Electron Ionization (EI) source.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general-purpose analysis of a wide range of compounds.[14]

  • Sample Preparation (with Derivatization for Hydrolysis Product):

    • Withdraw and quench an aliquot as described for HPLC.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine.

    • Heat the mixture at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative of any carboxylic acids or free amines/amides.

    • Inject the derivatized sample into the GC-MS.

  • Instrumental Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling point.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzer.
Scan Range 40-500 m/zCovers the expected mass range of fragments.
  • Data Interpretation:

    • The total ion chromatogram (TIC) shows the separation of different components.

    • The mass spectrum for each peak provides a fragmentation pattern, which acts as a "fingerprint" for identification by comparison to a spectral library (e.g., NIST).

    • Monitor the disappearance of the reactant peak and the appearance of product/derivative peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot from Reaction B Quench & Evaporate Solvent A->B C Derivatize (e.g., Silylation) B->C D Inject into GC-MS System C->D E Separate on Capillary Column D->E F Ionize (EI) & Detect by Mass E->F G Generate TIC & Mass Spectra F->G H Identify Peaks via Library Search G->H I Semi-Quantify Components H->I NMR_Workflow A Aliquot from Reaction B Remove Reaction Solvent A->B C Dissolve in Deuterated Solvent + Internal Standard B->C D Acquire ¹H NMR Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Characteristic Peaks (Reactant, Product, Standard) E->F G Calculate Molar Ratios & % Conversion F->G

Workflow for quantitative NMR (qNMR) reaction monitoring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is highly effective for monitoring changes in functional groups. By using an Attenuated Total Reflectance (ATR) probe, FT-IR can be used for continuous, in-situ monitoring of reactions in real-time without the need for sample extraction. It tracks the vibrational changes in key bonds as reactants are converted to products. [14]

Protocol for In-Situ FT-IR Analysis
  • Instrumentation:

    • FT-IR spectrometer equipped with a submersible ATR probe (e.g., Diamond or SiComp).

  • Data Acquisition:

    • Before starting the reaction, insert the ATR probe into the reaction solvent at the desired temperature to collect a background spectrum. This spectrum is digitally subtracted from all subsequent spectra.

    • Initiate the reaction.

    • Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

  • Data Interpretation:

    • Focus on the disappearance of reactant bands and the appearance of product bands.

    • For MAMB, the key regions are the C=O stretching region and the N-H stretching region. [15][16]

      Functional Group Typical Wavenumber (cm⁻¹) Change During Ester Hydrolysis
      Amide N-H Stretch 3100-3500 No significant change
      Carboxylic Acid O-H Stretch 2800-3500 (very broad) Appears
      Ester C=O Stretch ~1715 Disappears
      Amide C=O Stretch (Amide I) ~1660 Minor shift

      | Carboxylic Acid C=O Stretch | ~1700 | Appears |

FTIR_Logic cluster_bands Key IR Bands (cm⁻¹) Reactant Reactant: MAMB Ester_CO Ester C=O ~1715 Reactant->Ester_CO has Amide_CO Amide C=O ~1660 Reactant->Amide_CO has Product Product: Carboxylic Acid Product->Amide_CO has Acid_OH Acid O-H (Broad) ~3000 Product->Acid_OH has Acid_CO Acid C=O ~1700 Product->Acid_CO has Ester_CO->Acid_CO is replaced by

Logical relationship of key FT-IR bands during ester hydrolysis.

Comparative Summary and Recommendations

The optimal analytical technique depends on the specific requirements of the study, such as the need for quantitative vs. qualitative data, speed, and available instrumentation.

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
TLC Differential partitioningFastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks. [14]Limited quantitative accuracy; relies on visual spot intensity. [14]
HPLC High-pressure separationModerateModerateQuantitativeExcellent for quantitative analysis of complex mixtures; high resolution and sensitivity.Requires method development; solvent consumption.
GC-MS Volatility-based separationModerateHighQuantitative/StructuralProvides structural confirmation through mass spectra; excellent for volatile side-products.Not suitable for non-volatile compounds without derivatization. [13]
NMR Nuclear spin resonanceSlowHighQuantitative/StructuralProvides unambiguous structural information; highly accurate quantification (qNMR) with an internal standard. [17]Lower sensitivity than MS; requires expensive instrumentation and deuterated solvents.
FT-IR Infrared absorptionVery FastModerateSemi-QuantitativeIdeal for real-time, in-situ monitoring of functional group changes; no sample preparation needed with ATR. Provides functional group data, not discrete compound separation; complex mixtures can be hard to interpret.

Recommendations:

  • For rapid, qualitative checks of reaction progress in a research setting, TLC is unparalleled in its simplicity and speed.

  • For robust process development and quantitative kinetic studies , HPLC is the most reliable and widely used method.

  • For unambiguous identification of unknown by-products , GC-MS (for volatile compounds) and LC-MS are the gold standards.

  • For precise, calibration-free quantification and structural verification in complex mixtures, qNMR is the most powerful tool.

  • For real-time, in-situ process monitoring to understand kinetics and identify transient intermediates, FT-IR with an ATR probe is the preferred choice.

References

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Methyl 4-acetamido-2-methoxybenzo
  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Methyl 4-(acetylamino)
  • METHYL 4-ACETAMIDO-2-METHOXYBENZO
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
  • Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate | Request PDF.
  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
  • How to Identify Functional Groups in FTIR Spectra.
  • Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acet
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
  • Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. [Link]
  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

Sources

Methyl 4-acetamido-2-methoxybenzoate derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Silylation of Methyl 4-acetamido-2-methoxybenzoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract

This application note provides a comprehensive technical guide for the derivatization of this compound using a silylation-based approach for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound of interest in pharmaceutical analysis, often as an impurity or metabolite, possesses chemical properties that challenge direct GC-MS analysis.[1] Its amide functional group leads to high polarity and low volatility, resulting in poor chromatographic peak shape and potential thermal degradation.[2][3] This guide details a validated protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a Trimethylchlorosilane (TMCS) catalyst to convert the analyte into its more volatile and thermally stable trimethylsilyl (TMS) derivative. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, suggest optimal GC-MS parameters, and discuss method validation and troubleshooting, empowering researchers to achieve accurate and reliable quantification.

Part 1: The Rationale for Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] However, many molecules, including this compound, contain polar functional groups that limit their suitability for direct GC analysis.

The Challenge with the Analyte:

The primary obstacle for the direct analysis of this compound is the active hydrogen on the nitrogen atom of its acetamido (-NHCOCH₃) group. This feature creates several analytical challenges:

  • High Polarity & Hydrogen Bonding: The active hydrogen allows for intermolecular hydrogen bonding, which significantly decreases the molecule's volatility and increases its boiling point (417.5 °C).[1] This prevents the compound from easily transitioning into the gas phase required for GC analysis.[2]

  • Poor Peak Shape: Polar analytes tend to interact with active sites (residual silanol groups) on the GC column and liner, leading to significant peak tailing, reduced resolution, and poor sensitivity.[2]

  • Thermal Instability: At the high temperatures of the GC injection port, compounds with active hydrogens can be susceptible to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

The Silylation Solution:

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[2][4] Silylation is the most prevalent and effective derivatization method for compounds containing active hydrogens, such as amides, alcohols, carboxylic acids, and amines.[5][6] The process replaces the polar active hydrogen with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[3][7]

This chemical modification achieves three critical goals:

  • Increases Volatility: By eliminating hydrogen bonding capabilities and reducing polarity, the TMS derivative becomes significantly more volatile.[5][6]

  • Improves Thermal Stability: The TMS derivative is more stable at high temperatures, minimizing on-column degradation.[8]

  • Enhances Chromatographic Performance: The less polar derivative exhibits reduced interaction with the GC column, resulting in sharper, more symmetrical peaks and improved detection limits.[9]

Part 2: The Silylation Reaction Mechanism

The derivatization of this compound is achieved through a nucleophilic substitution reaction (SN2 type) with a silylating agent.[2][10] For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary TMS donor, with Trimethylchlorosilane (TMCS) acting as a catalyst.

  • BSTFA (The Silyl Donor): BSTFA is a powerful silylating reagent that readily donates a TMS group. A significant advantage of BSTFA is that its by-products are highly volatile and typically elute with the solvent front, preventing interference with the analyte peak.[7]

  • TMCS (The Catalyst): While BSTFA can derivatize many functional groups on its own, amides can be less reactive.[6] TMCS is added as a catalyst (typically 1-10%) to enhance the silylating strength of BSTFA, ensuring a rapid and complete reaction with the amide group.[3][7][11]

The reaction proceeds by the nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent, displacing the leaving group and forming the stable N-TMS derivative.

Caption: Silylation reaction overview.

Part 3: Detailed Experimental Protocol

This protocol outlines a self-validating system for the derivatization of this compound. It is critical to work in a moisture-free environment, as silylating reagents are highly sensitive to water.[2][6]

Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous (as a catalyst and solvent)

  • Acetonitrile or Ethyl Acetate, anhydrous, GC grade (for sample dilution)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes (10 µL, 50 µL, 100 µL)

  • Vortex mixer

  • Heating block or oven capable of maintaining 70°C ± 2°C

Safety Precautions

  • BSTFA and pyridine are toxic and corrosive. Always handle these reagents inside a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent.

Derivatization Workflow Diagram

Caption: Step-by-step derivatization workflow.

Step-by-Step Protocol

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[6][12]

  • Solvent Addition: Add 200 µL of anhydrous pyridine or another suitable aprotic solvent (e.g., acetonitrile). Vortex thoroughly to ensure the sample is fully dissolved.

  • Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the silylating reagent to the analyte should be in large excess to drive the reaction to completion.[6]

  • Reaction Incubation: Immediately cap the vial tightly to prevent moisture contamination. Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.[6] Heating ensures the complete derivatization of the less reactive amide group.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. The derivatized sample should ideally be analyzed within 24 hours, as TMS derivatives can be susceptible to hydrolysis over time. Store refrigerated if immediate analysis is not possible.

  • Reagent Blank: Prepare a reagent blank by following the same procedure but omitting the analyte. This is crucial for identifying any potential contamination from reagents or glassware.[6]

Part 4: GC-MS Method Parameters

The analysis of TMS derivatives requires a non-polar stationary phase to prevent interaction with the derivatized analyte.[9] The following table provides a starting point for method development, which should be optimized for your specific instrumentation.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentStandard high-performance GC system.
MS System Agilent 5977B MSD or equivalentStandard single quadrupole mass spectrometer.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar, robust column ideal for general purpose and MS applications, compatible with silylated compounds.[9][13]
Injection Mode Split (50:1) or SplitlessSplit mode is suitable for higher concentrations to avoid column overload. Splitless is for trace analysis.
Inlet Temperature 280 °CEnsures rapid volatilization of the TMS derivative without causing degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 300 °C. Hold: 5 minA typical temperature program to separate the derivative from solvent and byproducts and ensure it elutes with good peak shape.
MS Transfer Line 290 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
MS Scan Range 40 - 550 m/zA wide enough range to capture the molecular ion and key fragment ions of the TMS derivative.

Part 5: Method Validation and Quality Control

For use in regulated environments, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[14][15]

  • Specificity: The method's ability to resolve the derivatized analyte from the reagent blank, byproducts, and other potential impurities. This is confirmed by analyzing a blank and a spiked sample.

  • Linearity: Assessed by preparing a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.995.[14]

  • Accuracy: Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.[14]

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample, with a relative standard deviation (RSD) of ≤ 2%.[14]

    • Intermediate Precision (Inter-day): Analysis on different days or by different analysts to check for consistency. RSD should remain within acceptable limits (e.g., ≤ 3%).

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like inlet temperature, oven ramp rate, or flow rate. The results should not be significantly affected.[14]

Part 6: Troubleshooting

Problem Potential Cause Solution
No or Low Product Peak Incomplete derivatization. Presence of moisture.Increase reaction temperature (e.g., to 80°C) or time (e.g., to 60 min).[6] Ensure all glassware is dry and use anhydrous solvents. Check reagent quality.
Broad or Tailing Peak Active sites in the GC system. Incomplete derivatization.Use a deactivated GC liner.[9] Condition the column. Confirm complete derivatization by re-analyzing after further heating.
Extraneous Peaks Contamination from reagents, solvent, or sample matrix. Reagent hydrolysis.Analyze a reagent blank to identify the source of contamination.[6] Use fresh, high-purity reagents and solvents.
Poor Reproducibility Variable derivatization yield. Sample degradation.Ensure consistent reaction times and temperatures. Analyze samples promptly after derivatization.

Conclusion

The direct GC-MS analysis of this compound is hindered by its inherent polarity and low volatility. Chemical derivatization via silylation with BSTFA and a TMCS catalyst is an essential and highly effective strategy to overcome these limitations. By converting the analyte to its non-polar, volatile, and thermally stable TMS derivative, this method enables sharp chromatographic peaks, high sensitivity, and reliable quantification. The detailed protocol and validation framework presented in this guide provide researchers and drug development professionals with a robust and trustworthy system for the routine analysis of this compound, ensuring data integrity and supporting critical quality control and research objectives.

References

  • Regis Technologies. (n.d.).
  • Phenomenex. (n.d.).
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
  • Chemistry LibreTexts. (2023).
  • Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. [Link]
  • YouTube. (2023).
  • Impact Factor. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
  • LinkedIn. (2025).
  • LookChem. (n.d.).
  • YouTube. (2025).
  • OMICS International. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
  • PubChem. (n.d.).
  • CalTech GPS. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
  • PubChem. (n.d.). Methyl 4-(acetylamino)
  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). [Link]
  • Semantic Scholar. (n.d.).
  • Academia.edu. (n.d.). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. [Link]
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
  • ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]
  • PubMed. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol)
  • ResearchGate. (2012).
  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

Sources

Application Note: Methyl 4-acetamido-2-methoxybenzoate as a Reference Standard for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of Methyl 4-acetamido-2-methoxybenzoate as a qualified reference standard in pharmaceutical analysis. With the increasing stringency of regulatory requirements for impurity profiling, the availability of well-characterized reference materials is paramount for ensuring the safety and efficacy of drug substances. This compound is identified as a critical process impurity in the synthesis of several active pharmaceutical ingredients (APIs), most notably as Metoclopramide EP Impurity D.[1] This application note details the necessary steps for the qualification of this compound as a reference standard and provides a detailed protocol for its use in the quantitative analysis of impurities in a drug substance matrix by High-Performance Liquid Chromatography (HPLC).

Introduction: The Role of Impurity Reference Standards

In pharmaceutical manufacturing, a reference standard is a highly purified and well-characterized material used as a benchmark for the quality control of APIs and formulated drug products.[2] The International Council for Harmonisation (ICH) guidelines mandate the identification and control of impurities in new drug substances.[2][3] Process-related impurities, which can arise from starting materials, intermediates, or by-products in the synthetic route, must be monitored and quantified to ensure they do not exceed established safety thresholds.

This compound (CAS No. 4093-29-2) is a known process-related impurity and intermediate.[1][4] Its presence in the final API, such as Metoclopramide, must be strictly controlled. Therefore, a fully qualified reference standard of this compound is essential for:

  • Peak Identification: Confirming the identity of the impurity peak in a chromatogram.

  • Method Validation: Establishing specificity, linearity, accuracy, and precision for the analytical method used to quantify the impurity.

  • Routine Quality Control: Accurately quantifying the impurity in batches of the API to ensure they meet the specifications outlined in pharmacopeias or regulatory filings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.

PropertyValueSource(s)
Chemical Name This compound
Synonyms Methyl 4-(acetylamino)-2-methoxybenzoate, Metoclopramide EP Impurity D[1][4]
CAS Number 4093-29-2[1]
Molecular Formula C₁₁H₁₃NO₄[5]
Molecular Weight 223.23 g/mol [5][6]
Appearance White to off-white crystalline powder
Melting Point 127-132 °C[1]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water[1]
Storage Sealed in a dry environment at room temperature.[1]

Qualification of a Secondary Reference Standard

A secondary reference standard is a working standard qualified against a primary, compendial standard or a thoroughly characterized in-house primary standard. The qualification process ensures the material is "fit for purpose" and its use is scientifically sound and compliant with Good Manufacturing Practices (GMP).[7][8] The process involves comprehensive testing to confirm identity and establish purity.

Workflow for Reference Standard Qualification

The following diagram outlines the critical steps for qualifying a new batch of this compound as a secondary reference standard. This workflow is designed to establish an unbroken chain of traceability and ensure the material's suitability for quantitative applications, in alignment with ICH Q7 guidelines.[7][8]

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Purity Determination & Assay Assignment cluster_2 Phase 3: Documentation & Release Sourcing Source High-Purity Material (>98% initial purity) Identity Identity Confirmation (NMR, MS, IR) Sourcing->Identity Verify Structure Purity Chromatographic Purity (HPLC-UV, >99.5%) Identity->Purity If Identity Confirmed Assay Assign Purity Value (Mass Balance: 100% - Impurities) Purity->Assay Residual Residual Solvents (GC-HS) Residual->Assay Water Water Content (Karl Fischer) Water->Assay Inorganic Inorganic Impurities (ROI/SGA) Inorganic->Assay Cert Generate Certificate of Analysis (CoA) Assay->Cert Release Release as Qualified Secondary Reference Standard Cert->Release

Caption: Workflow for the qualification of a secondary reference standard.

Rationale for Qualification Tests
  • Identity Confirmation: This is the foundational step.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data consistent with the expected structure.[6]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., amide, ester, aromatic ring).

  • Purity Assessment: A combination of methods is used to provide a complete purity profile.

    • Chromatographic Purity (HPLC): The primary technique for quantifying organic impurities. A high-resolution method capable of separating the main component from all process-related impurities and degradation products is required.

    • Residual Solvents (GC): Determines the content of any remaining solvents from the synthesis and purification process.

    • Water Content (Karl Fischer Titration): Accurately quantifies the water content, which is crucial for assigning an accurate purity value.

    • Residue on Ignition (ROI) / Sulphated Ash (SGA): Quantifies the level of inorganic impurities.

  • Purity Assignment (Mass Balance): The final purity value is assigned by subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%. This assigned value is critical for the accurate preparation of standard solutions for quantitative analysis.

Application Protocol: Quantitation of this compound in Metoclopramide API

This section provides a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound (Impurity D) in Metoclopramide drug substance.

Analytical Workflow

G Prep 1. Solution Preparation Std Reference Standard Solution (Qualified Impurity D) Prep->Std Sample Test Solution (Metoclopramide API) Prep->Sample SST System Suitability Solution (API + Impurity D) Prep->SST Inject Inject Solutions onto Calibrated HPLC System Std->Inject Sample->Inject SST->Inject HPLC 2. HPLC Analysis HPLC->Inject Chrom Generate Chromatograms Inject->Chrom Integrate Integrate Peak Areas Chrom->Integrate Data 3. Data Processing & Calculation Data->Integrate Calc Calculate Impurity Content (%) Integrate->Calc Report Report Result Calc->Report

Caption: HPLC workflow for impurity quantification.

Materials and Reagents
  • This compound Reference Standard (Qualified)

  • Metoclopramide API Test Sample

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Chromatographic Conditions

The following conditions are a robust starting point and should be validated according to ICH Q2(R1) guidelines.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., µBondapak C18)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Rationale: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.[9] A phosphate buffer provides pH control to ensure consistent ionization states of the analytes, leading to reproducible retention times. A gradient elution is employed to ensure adequate separation of the impurity from the main API peak and other potential impurities while allowing for efficient column cleaning post-injection.

Solution Preparation
  • Reference Standard Stock Solution (Std A): Accurately weigh about 25 mg of the this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 250 µg/mL)

  • Working Standard Solution (Std B): Pipette 1.0 mL of Std A into a 100 mL volumetric flask and dilute to volume with Diluent. (Concentration ≈ 2.5 µg/mL)

  • Test Solution: Accurately weigh about 50 mg of the Metoclopramide API test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 2500 µg/mL or 2.5 mg/mL)

System Suitability

Before sample analysis, inject the Diluent (as a blank) followed by five replicate injections of the Working Standard Solution (Std B). The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the this compound peak.

  • Theoretical Plates (N): ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (%RSD): ≤ 5.0% for the peak areas from the five replicate injections.

Calculation

The percentage of this compound in the Metoclopramide API sample is calculated using the external standard method:

% Impurity = (Area_Sample / Area_Std) × (Conc_Std / Conc_Sample) × Purity_Std × 100

Where:

  • Area_Sample: Peak area of the impurity in the Test Solution chromatogram.

  • Area_Std: Average peak area of the impurity from the Working Standard Solution chromatograms.

  • Conc_Std: Concentration (mg/mL) of the impurity in the Working Standard Solution.

  • Conc_Sample: Concentration (mg/mL) of the API in the Test Solution.

  • Purity_Std: Purity of the reference standard as a decimal (e.g., 99.8% = 0.998).

Conclusion

The use of a fully qualified this compound reference standard is indispensable for the accurate quality control of APIs where it is a known impurity, such as Metoclopramide. Adherence to a rigorous qualification protocol, based on ICH guidelines, ensures the trustworthiness and reliability of the standard. The provided RP-HPLC method offers a robust framework for the precise quantification of this impurity, empowering pharmaceutical scientists to ensure their products consistently meet the highest standards of safety and quality.

References

  • ResolveMass Laboratories Inc.How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).[Link]
  • Ingenta Connect.
  • PubMed.Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[Link]
  • Aragen Bioscience.
  • Semantic Scholar.
  • ResearchGate.Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[Link]
  • Veeprho.
  • Eli Lilly and Company.
  • LookChem.
  • Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Here, we delve into the causality behind common experimental issues and provide robust, field-tested solutions.

Overview of Synthesis

This compound is typically synthesized via the acetylation of Methyl 4-amino-2-methoxybenzoate.[1] The most common method involves reacting the starting amine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent system.[1][2] While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can compromise the yield and purity of the final product.

Below is a generalized reaction scheme:

Synthesis_Pathway SM Methyl 4-amino-2-methoxybenzoate Product This compound SM->Product Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product Impurity_Formation cluster_0 Reaction Pathway cluster_1 Side Reactions SM Starting Amine (Methyl 4-amino-2-methoxybenzoate) Product Desired Product (Mono-acetylated) SM->Product Acetic Anhydride Diacetylated Di-acetylated Impurity Product->Diacetylated Excess Acetic Anhydride Hydrolyzed Hydrolyzed Impurity (Carboxylic Acid) Product->Hydrolyzed Water (During work-up)

Sources

Technical Support Center: A Guide to Improving the Yield of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps, offering a causal understanding that empowers you to troubleshoot effectively and optimize your reaction for higher yields and purity.

Overview of the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The most common and direct synthetic route is the N-acetylation of Methyl 4-amino-2-methoxybenzoate. This reaction involves treating the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the corresponding acetamide.

The general reaction is as follows:

Reaction Scheme

While seemingly straightforward, this acetylation can be prone to issues that lead to diminished yields and the formation of impurities. This guide will address these specific problems in a practical question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to address the most common issues encountered during the synthesis. Each question represents a real-world problem you might face in the lab.

Q1: My reaction has a very low yield, or I've recovered mostly unreacted starting material. What went wrong?

This is the most frequent issue and can stem from several factors related to the reaction conditions and reagents.

A1: Potential Causes & Solutions

  • Insufficient Acetylating Agent: The stoichiometry of the acetylating agent is critical. While a 1:1 molar ratio is theoretically sufficient, side reactions (like reaction with moisture) can consume the reagent.

    • Recommended Action: Use a slight excess of the acetylating agent. A common protocol uses 1.6 equivalents of acetic anhydride to ensure the reaction goes to completion[1].

  • Inadequate Reaction Temperature or Time: Acetylation of anilines, while often rapid, may require energy to overcome the activation barrier, especially with deactivated anilines.

    • Recommended Action: A typical procedure involves heating the reaction to 60-65 °C for approximately 2 hours[1]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding with the workup[2]. If the reaction is sluggish, consider extending the reaction time.

  • Presence of Water in Reagents/Solvents: Acetic anhydride and acetyl chloride react readily with water to form acetic acid, which will not acetylate the amine. This side reaction reduces the amount of available acetylating agent.

    • Recommended Action: Ensure that all glassware is thoroughly dried and that the solvents used are anhydrous. Using a fresh, unopened bottle of acetic anhydride is also recommended.

  • Incorrect pH or Lack of a Base (for Acetyl Chloride): When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced. This acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

    • Recommended Action: The reaction should be performed in the presence of a base to neutralize the generated HCl. A common method is the Schotten-Baumann reaction, which uses an aqueous base like sodium bicarbonate in a biphasic system[3][4]. This keeps the amine in its neutral, nucleophilic state.

Q2: My final product is contaminated with impurities. How can I identify and prevent them?

Product purity is just as important as yield. Several potential side reactions can lead to a complex crude product mixture.

A2: Common Impurities & Prevention Strategies

  • Diacetylation: The newly formed amide can, under harsh conditions, be acetylated a second time. This is more likely with a large excess of a highly reactive acetylating agent and high temperatures.

    • Prevention: Avoid using a large excess of acetic anhydride and maintain the recommended reaction temperature of 60-65 °C[1].

  • Hydrolysis of the Methyl Ester: If the reaction or workup is performed under strong acidic or basic conditions, especially with prolonged heating, the methyl ester group can be hydrolyzed back to a carboxylic acid.

    • Prevention: During workup, use a mild base like saturated sodium bicarbonate solution for neutralization and avoid prolonged exposure to strong acids or bases[1][5][6].

  • Unreacted Starting Material: As discussed in Q1, incomplete reactions will leave starting material in your product.

    • Prevention & Removal: Ensure the reaction goes to completion via TLC monitoring. If unreacted Methyl 4-amino-2-methoxybenzoate remains, it can often be removed during the aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic starting material and pull it into the aqueous layer, leaving the neutral amide product in the organic phase. Follow this with a bicarbonate wash to remove any residual acid.

  • Oxidation Products: The starting amine can be sensitive to oxidation, which can lead to colored impurities[2].

    • Prevention: While less common for acetylations, if you notice significant discoloration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial[2].

Below is a workflow to help diagnose and solve common issues leading to low yield.

G start Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Present in Crude Product? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes no_product No Starting Material, Still Low Yield check_sm->no_product No cause1 Cause: Insufficient Reagent Solution: Use 1.6 eq. Acetic Anhydride incomplete->cause1 cause2 Cause: Low Temp / Short Time Solution: Heat to 60-65°C for 2h, Monitor by TLC incomplete->cause2 cause3 Cause: Reagent Decomposition Solution: Use Anhydrous Solvents, Fresh Reagents incomplete->cause3 cause4 Cause: Product Loss During Workup Solution: Check pH of washes, ensure proper extraction no_product->cause4 cause5 Cause: Product Hydrolysis Solution: Use mild base (e.g., NaHCO3) for washes no_product->cause5

Troubleshooting workflow for low yield.
Q3: I'm having difficulty purifying the product by recrystallization. What solvents are recommended?

Effective purification is key to obtaining a high-quality final product.

A3: Purification Strategy

The final product, this compound, is typically a white solid[1]. Recrystallization is an excellent method for purification.

  • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Primary Recommendation: An ethanol/water mixture is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.

    • Alternative: Ethyl acetate can also be used, potentially with the addition of a non-polar co-solvent like hexanes to induce crystallization upon cooling[1].

  • Workup Prior to Recrystallization: A thorough aqueous workup is essential to remove most impurities before attempting recrystallization. A standard workup involves:

    • Removing the reaction solvent (e.g., ethanol) via rotary evaporation[1].

    • Dissolving the residue in a suitable organic solvent like ethyl acetate.

    • Washing the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally a saturated saline (brine) solution[1].

    • Drying the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate[1].

    • Filtering and concentrating the organic layer to yield the crude solid, which is then ready for recrystallization.

Frequently Asked Questions (FAQs)

  • Q: Can I use acetyl chloride instead of acetic anhydride?

    • A: Yes, but the reaction conditions must be adjusted. As mentioned, acetyl chloride produces HCl, which must be neutralized. A common method is to dissolve the starting amine in a solvent like ethyl acetate and perform the reaction with an aqueous solution of sodium bicarbonate present to neutralize the acid as it forms[3].

  • Q: How do I monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase such as 30% ethyl acetate in hexanes. The product will be less polar than the starting amine, so it will have a higher Rf value on the TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Q: What are the expected spectroscopic data for the product?

    • A: For this compound, the 1H NMR spectrum (in DMSO-d6) should show characteristic peaks: a singlet for the acetyl group (CH3) around δ 2.07 ppm, two singlets for the two methoxy groups (OCH3) around δ 3.74 and 3.77 ppm, and a singlet for the amide proton (NH) around δ 10.22 ppm[1]. The melting point is reported to be between 128-132 °C.

  • Q: Is it possible to acetylate the amine before the esterification step?

    • A: Yes, this is an alternative synthetic route. One could start with 4-amino-2-methoxybenzoic acid, perform the N-acetylation, and then carry out a Fischer esterification on the resulting 4-acetamido-2-methoxybenzoic acid. However, the direct acetylation of the methyl ester is generally more straightforward and avoids potential complications with the esterification of the acetylated compound.

Optimized Experimental Protocol

This protocol incorporates best practices discussed in the troubleshooting guide to maximize yield and purity.

Parameter Recommendation Rationale
Starting Material Methyl 4-amino-2-methoxybenzoateEnsure high purity to avoid side reactions[7].
Solvent Anhydrous EthanolGood solubility for the starting material; easily removed.
Acetylating Agent Acetic Anhydride (1.6 eq.)Slight excess drives the reaction to completion.
Temperature 60-65 °CProvides sufficient energy without promoting side reactions[1].
Reaction Time 2 hours (or until SM is consumed by TLC)Ensures complete conversion.
Workup EtOAc extraction with NaHCO3, H2O, and brine washesRemoves acidic impurities and byproducts effectively[1].
Purification Recrystallization (e.g., from Ethanol/Water)Affords high-purity crystalline solid product.
Step-by-Step Procedure
  • To a solution of Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in anhydrous ethanol (approx. 15 mL per gram of starting material), slowly add acetic anhydride (1.6 eq.).

  • Heat the resulting solution to 60-65 °C and stir at this temperature for 2 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material spot has disappeared.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator[1].

  • Dissolve the residue in ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and saturated brine[1].

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid[1].

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a white solid.

References

  • Journal of Medicinal Chemistry. (2007).Synthesis of this compound. 50(15), 3561-3572. Available from: [Link] (Note: While the specific synthesis is within the supporting information of such articles, the link is to the main journal for verification). A general protocol is also available on ChemicalBook, referencing this journal.
  • Der Pharma Chemica. (2011).Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 3(5), 35-38.
  • Chemistry LibreTexts. (2021).Acetylation of Aniline.
  • Zenodo. (n.d.).Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

Sources

Technical Support Center: Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the reaction type for the synthesis of this compound?

A1: The synthesis of this compound from Methyl 4-amino-2-methoxybenzoate and acetic anhydride is an acylation reaction. Specifically, it is an acetylation, where an acetyl group (CH₃CO-) is added to the amino group of the starting material.[1] This reaction is a type of nucleophilic acyl substitution.[2]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key starting materials are Methyl 4-amino-2-methoxybenzoate and an acylating agent, typically acetic anhydride or acetyl chloride.[3][4] The reaction is often carried out in a suitable solvent like anhydrous ethanol or ethyl acetate.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used. The reaction is considered complete when the spot corresponding to the starting material (Methyl 4-amino-2-methoxybenzoate) is no longer visible on the TLC plate.[5]

Q4: What are the expected physical properties of the final product?

A4: this compound is typically a white to almost white crystalline powder. Its melting point is approximately 127-132 °C.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I have followed the protocol, but my final product yield is very low, or I have isolated no product at all. What could be the reasons?

A: Low or no yield in this synthesis can stem from several factors, from the quality of reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction closely using TLC until the starting material is fully consumed.[5] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, ensuring it does not lead to decomposition. A typical protocol suggests heating at 60-65 °C for 2 hours.[3]
Moisture in Reagents/Glassware Acetic anhydride is highly susceptible to hydrolysis. Any moisture present in the reaction setup will consume the acetic anhydride, rendering it ineffective for the acylation reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-quality acetic anhydride.
Degradation of Starting Material The starting material, Methyl 4-amino-2-methoxybenzoate, can degrade over time, especially if not stored correctly.It is recommended to store Methyl 4-amino-2-methoxybenzoate in a cool, dry, and well-ventilated area in a tightly sealed container.[5] If you suspect degradation, consider purifying the starting material or using a fresh batch.
Inefficient Work-up The product may be lost during the extraction and washing steps if the pH is not controlled properly or if an insufficient amount of extraction solvent is used.During the work-up, ensure thorough extraction with a suitable solvent like ethyl acetate.[3] Washing with a saturated sodium bicarbonate solution helps to remove unreacted acetic anhydride and acetic acid.[3]
Problem 2: Product is Impure or Contaminated

Q: My final product is not a white crystalline solid and appears to be contaminated. How can I identify and remove the impurities?

A: The presence of impurities is a common issue. Identifying the nature of the impurity is the first step toward its removal.

Common Impurities and Purification Strategies

Impurity Identification Removal Strategy
Unreacted Starting Material The presence of the starting material, Methyl 4-amino-2-methoxybenzoate, can be detected by TLC or ¹H NMR spectroscopy.If a significant amount of starting material remains, it indicates an incomplete reaction. Consider optimizing the reaction conditions as mentioned in "Problem 1". For minor impurities, recrystallization of the crude product can be effective.
Acetic Acid If acetic anhydride is used as the acylating agent, acetic acid is a byproduct. Its presence can make the product oily or sticky.During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid.[3]
Hydrolyzed Product If the work-up conditions are too basic or if the reaction mixture is heated for an extended period in the presence of water, the ester group of the product can be hydrolyzed to a carboxylic acid (4-acetamido-2-methoxybenzoic acid).[7][8]Wash the organic layer with a dilute solution of a weak base like sodium bicarbonate to remove the acidic hydrolyzed product. Avoid using strong bases during the work-up.
Di-acylated Product Although less common for this substrate, over-acylation can sometimes occur, leading to the formation of a di-acetylated product.This impurity can be difficult to remove. Careful control of the stoichiometry of the acylating agent is crucial. Using a slight excess (e.g., 1.6 equivalents) of acetic anhydride is a good starting point.[3] Purification by column chromatography may be necessary.
Problem 3: The Reaction Fails to Start

Q: I have mixed the reactants, but the reaction does not seem to be proceeding, as indicated by TLC. What should I do?

A: A non-starting reaction is often due to an issue with the reagents or the reaction setup.

Troubleshooting a Stalled Reaction

  • Check Reagent Quality: The primary suspect is often the acylating agent. Acetic anhydride is prone to degradation by moisture. Use a fresh bottle or a recently opened one.

  • Activation of the Amine: The amino group of the starting material needs to be sufficiently nucleophilic to attack the acylating agent. Ensure the reaction medium is not acidic, as this would protonate the amine and render it unreactive.

  • Temperature: Some acylation reactions require initial heating to overcome the activation energy barrier. A gentle warming to 60-65 °C is recommended for this synthesis.[3]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow start Dissolve Methyl 4-amino-2-methoxybenzoate in Anhydrous Ethanol add_reagent Slowly Add Acetic Anhydride start->add_reagent heat Heat Reaction Mixture to 60-65 °C add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent under Reduced Pressure cool->concentrate workup Work-up (Wash with NaHCO₃ and Extract) concentrate->workup purify Purify (Recrystallization if needed) workup->purify end Characterize Final Product purify->end G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered low_yield Low/No Yield start->low_yield impure_product Impure Product start->impure_product no_reaction Reaction Not Starting start->no_reaction check_completion Check Reaction Completion (TLC) low_yield->check_completion check_reagents Check Reagent Quality & Moisture low_yield->check_reagents check_workup Review Work-up Procedure low_yield->check_workup identify_impurity Identify Impurity (TLC, NMR) impure_product->identify_impurity check_temp Verify Reaction Temperature no_reaction->check_temp check_reagent_quality Check Acylating Agent Quality no_reaction->check_reagent_quality unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm byproducts Side-Products (e.g., Acetic Acid) identify_impurity->byproducts hydrolyzed Hydrolyzed Product identify_impurity->hydrolyzed

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • LookChem. (n.d.). This compound.
  • Quora. (2020). What type of reaction is acylation?.
  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Wikipedia. (n.d.). Acylation.
  • ChemBK. (n.d.). This compound.
  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

Sources

Technical Support Center: Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we move beyond simple protocols to explain the causality behind the chemistry, empowering you to troubleshoot effectively and optimize your results.

Introduction: Understanding the Synthesis

This compound is a key intermediate and a known impurity in the synthesis of various pharmaceuticals, such as Bromopride and Metoclopramide.[1][2] Its preparation typically involves the N-acetylation of Methyl 4-amino-2-methoxybenzoate using an acetylating agent like acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and the overall success of your synthesis. This guide provides a structured, question-and-answer approach to identify, understand, and mitigate these issues.

Core Reaction Pathway and Potential Side Reactions

The primary goal is the selective N-acetylation of the starting amine without affecting other functional groups or causing degradation. The diagram below illustrates the intended transformation and the points where deviations can occur.

Start Methyl 4-amino-2-methoxybenzoate Reagent + Acetic Anhydride (or Acetyl Chloride) SP1 Unreacted Starting Material (Incomplete Acetylation) Start->SP1 Insufficient Reagent/ Reaction Time SP3 Oxidized Impurities (Discoloration) Start->SP3 Air Exposure/ High Temperature Product This compound Reagent->Product Desired N-Acetylation SP2 4-Acetamido-2-methoxybenzoic Acid (Ester Hydrolysis) Product->SP2 Excess Water/ Acid/Base Conditions SP4 Ring-Substituted Byproducts (e.g., Chlorination) Product->SP4 Reactive Impurities/ Reagents (e.g., NCS)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a practical, question-and-answer format.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
P-01 Low final yield with significant starting material remaining (TLC/LC-MS analysis).Incomplete Acetylation: Insufficient acetylating agent, low reaction temperature, or inadequate reaction time.• Increase the equivalents of acetic anhydride to 1.5-2.0 eq.• Ensure the reaction temperature is maintained (e.g., 60-65 °C).[1]• Extend the reaction time and monitor closely by TLC until the starting amine is consumed.
P-02 Product is contaminated with an acidic impurity, removable with a NaHCO₃ wash.Ester Hydrolysis: The methyl ester group has hydrolyzed back to a carboxylic acid due to the presence of water, especially under acidic or basic conditions with prolonged heating.• Use anhydrous solvents and reagents to minimize water content.• During workup, perform a wash with saturated sodium bicarbonate solution to remove the acidic byproduct (4-acetamido-2-methoxybenzoic acid).[3]• Avoid unnecessarily long reaction times at high temperatures.
P-03 Final product is discolored (yellow, brown, or pink).Oxidation of Aromatic Amine: The starting material, Methyl 4-amino-2-methoxybenzoate, is susceptible to air oxidation, which produces highly colored impurities.[3]• Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).• Ensure the starting material is pure before beginning.• Purify the final product by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane mixture.
P-04 An unexpected, halogenated byproduct is detected by mass spectrometry.Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy and acetamido groups. If sources of electrophiles are present (e.g., using N-chlorosuccinimide), substitution can occur at the C5 position.[4][5]• Use high-purity reagents and solvents to avoid contaminants that could act as electrophiles.• If a chlorinated solvent is used, ensure it is stabilized and free of HCl.

Experimental Protocol: Optimized N-Acetylation

This protocol is based on established literature procedures for the acetylation of Methyl 4-amino-2-methoxybenzoate.[1]

Materials & Reagents:
  • Methyl 4-amino-2-methoxybenzoate (1.0 eq)

  • Acetic Anhydride (1.6 eq)

  • Anhydrous Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in anhydrous ethanol (or ethyl acetate).

  • Reagent Addition: Slowly add acetic anhydride (1.6 eq) to the solution while stirring.

  • Heating & Monitoring: Heat the reaction mixture to 60-65 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-3 hours, as indicated by the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain this compound as a white solid.

Caption: Workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My starting material is 4-amino-2-methoxybenzoic acid. What side reactions should I expect from the initial esterification step?

A1: When performing a Fischer esterification on 4-amino-2-methoxybenzoic acid using an alcohol (like methanol) and an acid catalyst (like H₂SO₄), the primary challenges are:

  • Incomplete Reaction: The reaction is an equilibrium process. To drive it to completion, you must either use a large excess of the alcohol or remove the water as it forms, for instance, with a Dean-Stark apparatus.[6]

  • N-Acetylation Impurity: If you were to ill-advisedly use acetic acid as the catalyst, prolonged heating could lead to the formation of an N-acetylated impurity.[3] It is critical to use a non-acetylating acid catalyst like sulfuric acid.

  • Oxidation: The free amino group is prone to oxidation, which can lead to discolored products.[3]

Q2: Why is N-acetylation strongly favored over reaction at other sites?

A2: The nitrogen atom of the primary aromatic amine is a stronger nucleophile than the oxygen atoms of the methoxy or ester groups. Nucleophilicity is influenced by electronegativity and solvent effects; in this context, nitrogen is less electronegative than oxygen and its lone pair is more available for attack on the electrophilic carbonyl carbon of acetic anhydride.[7] This inherent difference in reactivity allows for highly selective N-acetylation under controlled conditions.

Q3: Can I use acetyl chloride instead of acetic anhydride? What are the differences?

A3: Yes, acetyl chloride is a viable and often more reactive acetylating agent.[8]

  • Pros: Its higher reactivity can lead to faster reaction times and may be effective at lower temperatures.

  • Cons: It reacts violently with water and alcohols. A significant drawback is that it produces hydrochloric acid (HCl) as a byproduct. The HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. Therefore, a base (like pyridine or triethylamine) must be added to neutralize the HCl as it forms. Acetic anhydride, which produces the weaker acetic acid as a byproduct, is often more convenient for this reason.

Q4: What are the expected analytical characteristics of the final product?

A4: For pure this compound:

  • Appearance: White to off-white crystalline solid.[9]

  • Melting Point: Approximately 127-132 °C.[9][10]

  • ¹H NMR (DMSO-d₆): Key signals include a singlet for the acetyl methyl group (~2.07 ppm), two singlets for the methoxy and ester methyl groups (~3.74 and 3.77 ppm), aromatic protons, and a singlet for the amide NH proton at ~10.22 ppm.[1][2]

References

  • Methyl 4-acetamido-2-methoxybenzo
  • Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Chemistry Stack Exchange. [Link]
  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720. PubChem. [Link]
  • This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

Sources

optimizing reaction conditions for the synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2), a key intermediate in pharmaceutical development, notably recognized as Metoclopramide Impurity D.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for superior yield and purity.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via one of two primary pathways: the acetylation of a primary aromatic amine or the esterification of a carboxylic acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. This guide will focus on the more common and often more efficient route: the N-acetylation of Methyl 4-amino-2-methoxybenzoate.

Core Synthesis Pathway: N-Acetylation of Methyl 4-amino-2-methoxybenzoate

The most direct and widely employed method for synthesizing this compound is the N-acetylation of Methyl 4-amino-2-methoxybenzoate. This reaction involves the treatment of the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetamide.

N-Acetylation Synthesis cluster_conditions Typical Reaction Conditions start Methyl 4-amino-2-methoxybenzoate product This compound start->product N-Acetylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product byproduct Acetic Acid (or HCl) product->byproduct Solvent: Glacial Acetic Acid or Ethyl Acetate Solvent: Glacial Acetic Acid or Ethyl Acetate Temperature: Room Temperature to Reflux Temperature: Room Temperature to Reflux

Caption: General workflow for the N-acetylation of Methyl 4-amino-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the methoxy group at the 2-position?

The methoxy group (-OCH₃) at the ortho-position to the ester is an electron-donating group. Its presence can influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, albeit to a lesser extent than its electronic effect on the ring itself. Functionally, it is a key structural feature of the final target molecules for which this compound is an intermediate.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are effective for this transformation, but they present a trade-off between reactivity and handling.

  • Acetyl Chloride: Is more reactive and often leads to shorter reaction times.[4] However, it is highly corrosive, moisture-sensitive, and produces hydrochloric acid (HCl) as a byproduct, which can be harsh on sensitive substrates and requires neutralization.[4][5]

  • Acetic Anhydride: Is less reactive, leading to a more controlled and often more selective reaction.[6] The byproduct is acetic acid, which is less corrosive and easier to handle than HCl.[4][5] For larger-scale syntheses or with delicate molecules, acetic anhydride is generally the preferred reagent.[6]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress.[7][8]

  • Mobile Phase: A typical eluent system is a mixture of ethyl acetate and hexanes (e.g., 30% ethyl acetate in hexanes).[7]

  • Visualization: The spots can be visualized under a UV lamp at 254 nm.[8]

  • Interpretation: The reaction is considered complete when the spot corresponding to the starting material (Methyl 4-amino-2-methoxybenzoate) is no longer visible, and a new, typically less polar spot for the product (this compound) has appeared and is not intensifying further.

Q4: What are the best practices for storing this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Scientific Explanation & Causality Suggested Solutions
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. Acetylation of anilines, while often rapid, can be slowed by steric hindrance or deactivation of the amino group.- Monitor the reaction closely by TLC until the starting material is consumed. - If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 60-70°C).[9] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Degradation of Starting Material The amino group in the starting material is susceptible to oxidation, which can lead to colored impurities and reduced yield. This is more prevalent if the starting material has been stored improperly or for an extended period.- Use fresh, high-purity Methyl 4-amino-2-methoxybenzoate. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Hydrolysis of Acetylating Agent Acetic anhydride and especially acetyl chloride are sensitive to moisture. Hydrolysis will consume the reagent and prevent it from reacting with the amine.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Use a fresh bottle of the acetylating agent.
Protonation of the Amine If a strong acid is present without a base to neutralize it (especially when using acetyl chloride), the amino group of the starting material can be protonated, rendering it non-nucleophilic and halting the reaction.- When using acetyl chloride, a base such as triethylamine or pyridine is often added to scavenge the HCl produced.[10] - For acetic anhydride, the reaction can often be run in glacial acetic acid or without a base, as acetic acid is a weaker acid.
Problem 2: Product is Difficult to Purify or is Contaminated
Potential Cause Scientific Explanation & Causality Suggested Solutions
Presence of Unreacted Starting Material Incomplete reaction will lead to a mixture of the starting amine and the product amide. Their similar polarities can sometimes make separation by simple recrystallization challenging.- Ensure the reaction goes to completion using TLC. - During the aqueous work-up, a wash with a dilute acid (e.g., 1M HCl) can help to remove the more basic starting amine by converting it to its water-soluble salt. Be cautious not to hydrolyze the product ester.
Formation of Diacetylated Product While less common for anilines under standard conditions, over-acetylation is a theoretical possibility, though unlikely to be a major byproduct.- Use a slight excess (1.1-1.5 equivalents) of the acetylating agent, but avoid a large excess.
Hydrolysis of the Methyl Ester Prolonged heating in the presence of strong acid or base can lead to the hydrolysis of the methyl ester group, forming the corresponding carboxylic acid.- Avoid unnecessarily long reaction times and excessive temperatures. - If a basic work-up is required, use a mild base like sodium bicarbonate and keep the contact time brief.
Colored Impurities These are often due to oxidation of the starting material or side reactions.- Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. The addition of a small amount of activated charcoal during recrystallization can help to remove colored impurities.[7]

Optimized Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This is a robust and common procedure for the N-acetylation of anilines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or heat to 60-80°C for 30-60 minutes for faster conversion.

  • Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water with stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: Dry the crude product. If necessary, recrystallize from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Acetylation using Acetyl Chloride with a Base

This method is faster but requires more careful handling of reagents.

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add acetyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Visualization of Troubleshooting Logic

Troubleshooting_Workflow start Synthesis Issue Identified low_yield Low Product Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_rxn Incomplete Reaction (Check TLC) low_yield->incomplete_rxn Yes reagent_issue Reagent Degradation (Moisture/Oxidation) low_yield->reagent_issue No unreacted_sm Unreacted Starting Material (Check TLC) impure_product->unreacted_sm Yes side_products Side Products Formed (e.g., Hydrolysis) impure_product->side_products No solution_yield1 Increase Reaction Time/Temp incomplete_rxn->solution_yield1 conditions_issue Suboptimal Conditions (Temp/Mixing) reagent_issue->conditions_issue No solution_yield2 Use Fresh Reagents/ Anhydrous Conditions reagent_issue->solution_yield2 solution_yield3 Ensure Efficient Stirring/ Optimize Temperature conditions_issue->solution_yield3 solution_purity1 Acid Wash During Work-up/ Re-run to Completion unreacted_sm->solution_purity1 colored_impurities Colored Impurities side_products->colored_impurities No solution_purity2 Control Reaction Time/ Use Mild Work-up side_products->solution_purity2 solution_purity3 Recrystallize with Activated Charcoal colored_impurities->solution_purity3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. URL
  • Der Pharma Chemica.
  • BenchChem.
  • Organic Syntheses. Organic Syntheses Procedure. URL
  • Pharmaffili
  • Resonance – Journal of Science Education.
  • YMER.
  • ChemicalBook.
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. URL
  • Sciencemadness Discussion Board.
  • SynZeal. Metoclopramide EP Impurity A. URL
  • ResearchGate. Does Acetyl Chloride (AcCl)
  • Oriental Journal of Chemistry.
  • YouTube.
  • Resonance – Journal of Science Education.
  • Simson Pharma Limited. Metoclopramide EP Impurity D. URL
  • SynThink Research Chemicals. Metoclopramide EP Impurity D. URL
  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. URL
  • Simson Pharma Limited. Metoclopramide EP Impurity D | CAS No- 4093-29-2. URL
  • ResearchGate.
  • Scribd. Acylation of Aromatic Amines - Reaction of Acetanilide With Acetic Acid. URL
  • Chemistry LibreTexts.
  • PubChem. Methyl 4-(acetylamino)
  • LookChem.
  • ACS Publications. ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. URL
  • BenchChem.
  • ChemicalBook.
  • Sigma-Aldrich.
  • Google Patents.
  • MOLBASE.
  • Biosynth.
  • ResearchGate. (PDF) Methyl 4-[(Benzoylamino)
  • LGC Standards.
  • Wiley Online Library. Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). URL
  • Fisher Scientific.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • Journal of the American Chemical Society.
  • Mosher Chemical.
  • UTUPub. Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). URL

Sources

Technical Support Center: Purification of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your product.

Troubleshooting Guide: Residual Solvents in this compound

Residual solvents can compromise the quality, safety, and stability of your final product. This guide will help you diagnose and resolve common issues related to solvent removal.

Initial Assessment: Is My Product Dry?

A common first indication of residual solvent is a product that appears wet, clumpy, or has a lower than expected melting point. The characteristic odor of a solvent may also be present. If you suspect residual solvent, the following troubleshooting tree can guide your next steps.

troubleshooting_flowchart start Product fails purity specifications (e.g., melting point, NMR, HPLC) or appears wet/clumpy q1 Have you performed a drying step? start->q1 no_drying No q1->no_drying yes_drying Yes q1->yes_drying drying_protocol Implement a drying protocol. Start with vacuum drying at a moderate temperature. no_drying->drying_protocol q2 What were the drying conditions (temperature, pressure, time)? yes_drying->q2 analytical_confirmation Confirm solvent identity and quantity with Headspace GC-FID. drying_protocol->analytical_confirmation drying_conditions_inadequate Inadequate (e.g., too low temp, too high pressure, too short time) q2->drying_conditions_inadequate drying_conditions_adequate Adequate (e.g., 50-60°C, <10 mbar, >12 hours) q2->drying_conditions_adequate optimize_drying Optimize drying conditions. Increase temperature (staying well below melting point), decrease pressure, and extend drying time. drying_conditions_inadequate->optimize_drying q3 Is the solvent high-boiling (e.g., DMF, DMSO)? drying_conditions_adequate->q3 optimize_drying->analytical_confirmation high_boiling Yes q3->high_boiling low_boiling No q3->low_boiling recrystallize Recrystallization is likely necessary. Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. high_boiling->recrystallize low_boiling->analytical_confirmation recrystallize->drying_protocol

Caption: Troubleshooting flowchart for residual solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of residual solvents in this compound?

A1: Residual solvents in this compound typically originate from the synthesis and purification steps. Common solvents used in the synthesis of similar compounds include ethanol, acetic anhydride, and ethyl acetate.[1] Dimethylformamide (DMF) has also been noted in related preparations.[2] These solvents can become trapped within the crystal lattice of the final product if not effectively removed.

Q2: How do I know which solvent I need to remove?

A2: The most reliable way to identify and quantify residual solvents is through analytical testing. Gas Chromatography with Headspace sampling and Flame Ionization Detection (GC-HS-FID) is the industry-standard method for this analysis, as outlined in the United States Pharmacopeia (USP) <467>.[3][4] This technique is highly sensitive and can separate and quantify multiple volatile solvents in a single run.

Q3: What are the acceptable limits for residual solvents in pharmaceutical products?

A3: The acceptable limits for residual solvents are defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in their Q3C guidelines.[5] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be carcinogenic or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

The specific limits are based on the Permitted Daily Exposure (PDE) of the solvent. It is crucial to consult the latest ICH Q3C guidelines for the specific limits of any identified residual solvents.

Q4: Can I remove residual solvents by simply air-drying the product?

A4: Air-drying at ambient temperature and pressure is generally insufficient for removing solvents to the levels required for pharmaceutical applications. This is especially true for solvents that are trapped within the crystal structure of the compound. More rigorous methods, such as vacuum drying or recrystallization, are necessary to ensure complete removal.

Q5: My product has a low melting point. What could be the cause?

A5: A depressed and broadened melting point range is a classic indicator of impurity. The presence of residual solvent can act as an impurity, disrupting the crystal lattice and lowering the energy required to melt the solid. Confirming the absence of solvent is a critical step in troubleshooting a low melting point.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for both purifying your compound and removing trapped solvents. The key is to select a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the properties of similar acetanilide derivatives, ethanol or an ethanol/water mixture is a good starting point.[6][7]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 50 mg of your crude this compound. Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Dissolution: Transfer your crude product to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

recrystallization_workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration dissolve->hot_filtration cool Slow cooling and crystallization hot_filtration->cool vacuum_filtration Vacuum filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Vacuum Drying

Vacuum drying is an effective method for removing volatile solvents from a solid product. By reducing the pressure, the boiling point of the solvent is lowered, allowing for its removal at a temperature that will not degrade the compound.

Step-by-Step Methodology:

  • Sample Preparation: Spread the crystalline product in a thin layer on a watch glass or in a crystallization dish to maximize the surface area.

  • Loading the Oven: Place the sample in a vacuum oven.

  • Applying Vacuum: Close the oven door and begin to apply vacuum. A pressure of less than 10 mbar is recommended.

  • Heating: Once a stable vacuum is achieved, begin to heat the oven. For this compound (melting point ~127-132°C[8]), a temperature of 50-60°C is a safe and effective starting point. This is well below the melting point to avoid any thermal degradation.

  • Drying Time: Dry the product for at least 12-24 hours. The time required will depend on the solvent being removed and the amount of product.

  • Cooling and Release of Vacuum: Turn off the heat and allow the oven to cool to room temperature before slowly and carefully releasing the vacuum. Releasing the vacuum while the product is warm can cause it to absorb moisture from the air.

vacuum_drying_workflow start Wet Product load Load into vacuum oven start->load apply_vacuum Apply vacuum (<10 mbar) load->apply_vacuum heat Heat to 50-60°C apply_vacuum->heat dry Dry for 12-24 hours heat->dry cool Cool to room temperature dry->cool release_vacuum Slowly release vacuum cool->release_vacuum end Dry Product release_vacuum->end

Caption: Workflow for vacuum drying of this compound.

Protocol 3: Residual Solvent Analysis by Headspace GC-FID

This protocol provides a general method for the analysis of residual solvents. It should be validated for your specific instrumentation and potential solvents.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of the potential residual solvents (e.g., ethanol, ethyl acetate, DMF) in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).[9] Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of your this compound into a headspace vial. Add a known volume of the headspace solvent (e.g., 1 mL of DMSO). Crimp the vial securely.

  • Headspace GC-FID Parameters:

    • Column: A common choice is a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[4]

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80-100°C

      • Vial Equilibration Time: 15-30 minutes

    • GC Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/minute to 240°C

      • Hold at 240°C for 5 minutes

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium or Nitrogen

  • Analysis: Run the standards and samples. Identify the residual solvents in your sample by comparing the retention times with those of the standards. Quantify the amount of each solvent using the calibration curve.

Data Summary

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₃NO₄[8]
Molecular Weight223.23 g/mol [10]
Melting Point127-132 °C[8]
Boiling Point~417.5 °C (Predicted)[8]
SolubilitySparingly soluble in DMSO, slightly soluble in methanol and water.[8]
SolventBoiling Point (°C)ICH Class
Ethanol78.43
Acetic Anhydride139.8-
Ethyl Acetate77.13
Dimethylformamide (DMF)1532
Methanol64.72
Water100-

References

  • Recrystalliz
  • What would be the most suitable solvent for a single-solvent recrystalliz
  • Methyl 4-acetamido-2-methoxybenzo
  • Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • METHYL 4-ACETAMIDO-2-METHOXYBENZO
  • Headspace GC method for residual solvents analysis in pharmaceutical products.
  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
  • Exp 1 - Recrystallization of Acetanilide.
  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents.
  • Recrystallization of Impure Acetanilide and Melting Point Determin
  • Residual Solvents Determination in Pharmaceuticals by Static Headspace-Gas Chromatography and Headspace Liquid-Phase Microextraction Gas Chromatography.
  • Headspace Grade Solvents for Trace Level Analyte Detection. Thermo Fisher Scientific.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl 4-acetamido-2-methoxybenzo
  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
  • Methyl-4-Acetamido-2-MethoxyBenzoate(Methopab
  • Methyl 4-(acetylamino)

Sources

Technical Support Center: Purification of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-acetamido-2-methoxybenzoate (Ac-MAMB). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a key intermediate and a known impurity in the synthesis of pharmaceuticals like Bromopride, obtaining high-purity Ac-MAMB is often a critical step.[1][2][3] This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

I. Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with a solid understanding of the target molecule's properties. Ac-MAMB is a white to off-white solid with a melting point of approximately 127-132 °C.[1][3] Its solubility is a critical factor in purification design.

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol [1][4]
Melting Point127-132 °C[1][3]
SolubilitySparingly soluble in DMSO; Slightly soluble in Methanol and Water[1]
pKa (predicted)14.09 ± 0.70[1]

This solubility profile suggests that while polar solvents can be used, achieving the right balance for effective recrystallization may be challenging.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Issues Related to Impurities

Question 1: My final product shows a persistent impurity with a similar Rf to my product on TLC. What could it be and how do I remove it?

Answer: A common impurity with similar polarity is the unreacted starting material, Methyl 4-amino-2-methoxybenzoate. Given their structural similarities, separating them can be challenging.

  • Causality: The primary difference is the acetamido group on your product versus the amino group on the starting material. This makes your product slightly more polar, but not by a large margin.

  • Troubleshooting Steps:

    • Acidic Wash: Before crystallization or chromatography, dissolve your crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The basic amino group of the starting material will be protonated, forming a salt that is soluble in the aqueous layer and thus easily removed. Your product, with its neutral amide group, will remain in the organic layer.

    • Chromatography Optimization: If an acidic wash is not sufficient, column chromatography is your next step. You may need to use a less polar solvent system than you are currently using to increase the separation between your product and the more polar starting material. A shallow gradient elution (e.g., starting with 20% ethyl acetate in hexanes and slowly increasing to 40%) can be effective.

Question 2: My NMR spectrum shows a broad singlet around 10-12 ppm, and my mass spectrum has a peak at m/z 210. What is this impurity?

Answer: This is indicative of the presence of 4-acetamido-2-methoxybenzoic acid, the hydrolysis product of your methyl ester.

  • Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially at elevated temperatures during workup or purification. The broad singlet in the NMR is the carboxylic acid proton.

  • Troubleshooting Steps:

    • Basic Wash: Dissolve the crude product in ethyl acetate and wash with a saturated solution of sodium bicarbonate.[2] The acidic carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Be sure to then wash the organic layer with brine to remove any residual bicarbonate and water before drying and concentrating.

    • pH Control: During your synthesis and workup, avoid prolonged exposure to strong acids or bases and high temperatures. If you performed an acidic wash to remove the starting material, neutralize the organic layer with a bicarbonate wash immediately after.

B. Crystallization and Precipitation Problems

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. Why is this happening and what can I do?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

  • Causality: This is common when the solvent is a very good solvent for the compound at high temperatures and a very poor solvent at low temperatures, leading to rapid desolubilization. The presence of impurities can also disrupt crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent System Modification: Instead of a single solvent, try a binary solvent system. For Ac-MAMB, a system like methanol/water or ethanol/water could be effective. Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., methanol) and then slowly add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness. Then, add a few drops of the good solvent to redissolve and allow it to cool slowly.

    • Controlled Cooling: Rapid cooling is a common cause of oiling out. After preparing your hot, saturated solution, allow it to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.

    • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooling solution to encourage the growth of well-defined crystals.

Question 4: My recrystallization yield is very low. How can I improve it?

Answer: Low yield in recrystallization is typically due to using too much solvent or the product having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves your compound well when hot but poorly when cold. If too much solvent is used, the solution will not be saturated enough upon cooling for the product to crystallize effectively.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: When dissolving your crude product, use the absolute minimum amount of hot solvent required to fully dissolve it. Add the solvent in small portions to the heated mixture.

    • Solvent Selection: Your chosen solvent may be too good, even when cold. Refer to the solubility data; since Ac-MAMB is only slightly soluble in methanol, this could be a good single solvent for recrystallization if used judiciously.[1]

    • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by concentrating the filtrate (the "mother liquor") and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

III. Experimental Protocols

Here are detailed, step-by-step protocols for the most common purification techniques for this compound.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove basic (e.g., Methyl 4-amino-2-methoxybenzoate) and acidic (e.g., 4-acetamido-2-methoxybenzoic acid) impurities.

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 mL per gram of crude material). Collect the organic layer.

  • Base Wash (to remove acidic impurities): Wash the organic layer with saturated sodium bicarbonate solution (2 x 5 mL per gram of crude material).[2]

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Binary Solvent System (Methanol/Water)

This is an effective method for obtaining high-purity crystalline material.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Heat the flask on a hotplate and add a minimal amount of hot methanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While stirring and hot, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to just redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water.

  • Drying: Dry the crystals in a vacuum oven at a temperature below 50°C.

IV. Visualization of Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Impurity Profile Decision cluster_paths Purification Pathways cluster_end Final Product start Crude Product (this compound) tlc_analysis TLC/NMR Analysis start->tlc_analysis decision Major Impurities Present? tlc_analysis->decision acid_base Acid/Base Impurities (Starting Material, Hydrolyzed Acid) decision->acid_base Yes neutral Neutral Impurities or Minor Contamination decision->neutral No extraction Perform Acid-Base Extraction (Protocol 1) acid_base->extraction recrystallization Direct Recrystallization (Protocol 2) neutral->recrystallization extraction->recrystallization If solid chromatography Column Chromatography extraction->chromatography If oil end_product Pure Crystalline Product recrystallization->end_product chromatography->end_product

Caption: Decision workflow for purification of Ac-MAMB.

Recrystallization_Troubleshooting cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield start Attempt Recrystallization outcome Observe Outcome start->outcome oiling_out Product 'Oils Out' outcome->oiling_out Amorphous liquid low_yield Low Yield outcome->low_yield Few crystals success Crystals Form outcome->success Success sol_oil_1 Use Binary Solvent System (e.g., MeOH/H2O) oiling_out->sol_oil_1 sol_oil_2 Slower Cooling Rate oiling_out->sol_oil_2 sol_oil_3 Add Seed Crystal oiling_out->sol_oil_3 sol_yield_1 Use Less Solvent low_yield->sol_yield_1 sol_yield_2 Concentrate Mother Liquor low_yield->sol_yield_2 sol_yield_3 Change Solvent low_yield->sol_yield_3 sol_oil_1->start Re-attempt sol_yield_1->start Re-attempt

Caption: Troubleshooting guide for recrystallization.

V. References

  • LookChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved January 4, 2026, from [Link]

Sources

preventing degradation of Methyl 4-acetamido-2-methoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Introduction: Understanding the Stability of this compound

This compound is a multifunctional aromatic compound featuring a methyl ester, an amide, and a methoxy group. While stable under recommended storage conditions, its constituent functional groups are susceptible to specific degradation pathways, primarily hydrolysis, and to a lesser extent, oxidation and photodegradation. Understanding these potential transformations is critical for interpreting unexpected experimental results and ensuring the compound's purity over time.

This guide is structured to help you diagnose and prevent degradation, ensuring the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address common observations and concerns regarding the storage and handling of this compound.

Q1: My previously white, crystalline this compound has developed a yellowish or brownish tint. What could be the cause?

A slight discoloration is often the first visual indicator of degradation. This can be caused by:

  • Minor Oxidation: The methoxy group and the aromatic ring are susceptible to slow oxidation over time, especially if the container is not properly sealed or has been exposed to air and light. Oxidation can lead to the formation of phenolic or quinone-like impurities, which are often colored.[1][2]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in aromatic amides.[3] While the specific photoproducts for this molecule are not extensively documented, such reactions often result in colored byproducts.

Actionable Advice: Store the compound in a tightly sealed, amber glass vial in a dark location to minimize exposure to air and light. A discolored product should be re-analyzed for purity before use.

Q2: I've observed a decrease in the melting point of my sample compared to the literature value (~127°C). Why is this happening?

A broadened and depressed melting point is a classic sign of impurity. The presence of degradation products disrupts the crystalline lattice of the pure compound, leading to a lower melting temperature. The most likely culprits are hydrolysis products, such as 4-acetamido-2-methoxybenzoic acid or methyl 4-amino-2-methoxybenzoate.

Actionable Advice: The presence of moisture is a key factor in hydrolysis. Ensure the compound is stored in a desiccated environment. If you suspect hydrolysis, use the analytical protocols in the Troubleshooting section to confirm the identity of the impurities.

Q3: My HPLC/LC-MS analysis shows new, more polar peaks appearing in my aged sample. What are these likely to be?

The appearance of new, more polar peaks is a strong indicator of hydrolysis. The two primary hydrolysis pathways will generate products with free carboxylic acid or amine groups, which are significantly more polar than the parent ester-amide compound.

  • Ester Hydrolysis Product: 4-acetamido-2-methoxybenzoic acid. This will be a major peak.

  • Amide Hydrolysis Product: Methyl 4-amino-2-methoxybenzoate. This may also be present.

Amides are generally more resistant to hydrolysis than esters, so the carboxylic acid is often the more prominent degradation product.[4][5]

Actionable Advice: Refer to the Troubleshooting Guide (Section 2.1) for a systematic approach to identifying these peaks using techniques like co-injection with standards or LC-MS mass analysis.

Q4: Can I store this compound in a solution for an extended period?

Storing this compound in solution is generally not recommended for long-term storage due to the risk of solvolysis (hydrolysis if in an aqueous or protic solvent).

  • Aqueous Buffers: Acidic or basic buffers will catalyze the hydrolysis of both the ester and amide functionalities.[5][6][7] The reaction is irreversible in basic conditions.[5]

  • Protic Solvents (e.g., Methanol, Ethanol): While less reactive than water, alcohols can participate in transesterification reactions, especially in the presence of acid or base catalysts.

Actionable Advice: Prepare solutions fresh for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent (e.g., DMSO, DMF) and store at -20°C or below, tightly sealed to prevent moisture absorption.

Part 2: Troubleshooting Guides & Protocols

This section provides systematic workflows and experimental protocols to diagnose and manage the degradation of this compound.

Workflow for Investigating Purity Loss

If you suspect your sample has degraded, follow this logical workflow to identify the issue and determine the compound's suitability for use.

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Analysis & Identification cluster_3 Decision & Action A Suspected Degradation (e.g., color change, new HPLC peak) B Perform Analytical Tests: 1. HPLC-UV (Purity Check) 2. LC-MS (Mass ID) 3. ¹H NMR (Structural Check) A->B Start Investigation C Compare Data to Reference B->C D Identify Degradation Products (e.g., Hydrolysis products) C->D Data Mismatch G Use Material in Experiment C->G Data Matches E Quantify Impurities D->E F Purity Acceptable? E->F F->G Yes H Purify Material (e.g., Recrystallization) F->H No (High Value) I Discard and Procure New Stock F->I No (Low Value)

Caption: Troubleshooting workflow for suspected degradation.

Principal Degradation Pathways

The primary chemical liabilities of this compound are the ester and amide groups, which are susceptible to hydrolysis.

DegradationPathways cluster_hydrolysis Hydrolysis Pathways Parent This compound (C₁₁H₁₃NO₄) M.W. 223.23 Ester_Prod 4-acetamido-2-methoxybenzoic Acid (More Polar) Parent->Ester_Prod Ester Hydrolysis (H₂O / H⁺ or OH⁻) Amide_Prod Methyl 4-amino-2-methoxybenzoate (More Polar) Parent->Amide_Prod Amide Hydrolysis (H₂O / H⁺ or OH⁻, harsh conditions)

Sources

issues with the solubility of Methyl 4-acetamido-2-methoxybenzoate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Understanding the Solubility Challenges of this compound

This compound is an organic compound with a moderately complex structure, featuring an acetamido group, a methoxy group, and a methyl ester. These functional groups contribute to its physicochemical properties and, consequently, its solubility profile. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester, and the methoxy oxygen), along with an aromatic ring, results in a molecule that is not readily soluble in a wide range of common solvents.[1] This can lead to challenges in preparing stock solutions, performing in vitro assays, and developing formulations. This guide will provide a systematic approach to overcoming these challenges.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for troubleshooting solubility issues.

PropertyValueSource(s)
CAS Number 4093-29-2[2][3]
Molecular Formula C₁₁H₁₃NO₄[2][4]
Molecular Weight 223.23 g/mol [4][5]
Melting Point 127-132 °C[2][3][6]
Appearance White to off-white crystalline powder[3][7]
pKa (predicted) 14.09 ± 0.70[2][8]
LogP (predicted) 1.2[2]

Estimated Solubility in Common Solvents

While comprehensive quantitative solubility data for this compound is not widely published, based on its chemical structure and available qualitative descriptions ("sparingly soluble" or "slightly soluble"), we can provide the following estimated solubility values to guide your initial experiments.[2][6][8] It is crucial to experimentally determine the solubility for your specific application.

SolventEstimated Solubility (mg/mL) at 25°CPolarity IndexRationale for Solubility
Dimethyl Sulfoxide (DMSO) 10 - 207.2A highly polar aprotic solvent, effective at disrupting crystal lattice energy and forming hydrogen bonds.[1]
Dimethylformamide (DMF) 10 - 206.4Another polar aprotic solvent with strong solvating capabilities for amides.
Methanol 1 - 55.1A polar protic solvent, capable of hydrogen bonding, but may be less effective than DMSO or DMF.[2][6][8]
Ethanol 1 - 54.3Similar to methanol, but slightly less polar.
Acetone 1 - 55.1A polar aprotic solvent, may offer moderate solubility.
Acetonitrile < 15.8A polar aprotic solvent, but often less effective for highly crystalline solids.
Dichloromethane (DCM) < 13.1A non-polar solvent, unlikely to be effective for this polar molecule.
Water < 0.110.2The compound has low aqueous solubility due to its crystalline nature and hydrophobic aromatic ring.[2][6][8]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful, polar aprotic solvent that is generally effective at dissolving organic molecules. If your experimental system is sensitive to DMSO, Dimethylformamide (DMF) is a suitable alternative. For both solvents, it is advisable to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) and then dilute it into your aqueous experimental medium.[4]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common phenomenon known as "antisolvent precipitation" and occurs because the compound is poorly soluble in the final aqueous environment.[9] Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.[4]

  • Increase the Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to account for any solvent effects.

  • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), can help to keep hydrophobic compounds in solution by forming micelles.[4]

  • Employ Co-solvents: Adding a water-miscible co-solvent like polyethylene glycol (PEG) 300 or 400 to your aqueous buffer can increase the overall solvating power of the medium.[10]

  • pH Adjustment: While the predicted pKa of this compound suggests it is not readily ionizable, slight pH adjustments to your buffer might influence solubility, especially if impurities are present. This should be explored on a case-by-case basis.

Q3: Can I use heating or sonication to dissolve this compound?

A3: Gentle heating (to 37-40°C) and sonication can be effective in accelerating the dissolution process.[4] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution for any color changes or the appearance of new particulates, which could indicate degradation. After warming, allow the solution to return to room temperature to ensure the compound remains in solution.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions in DMSO or DMF should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] Before use, thaw the aliquot at room temperature and vortex gently to ensure the compound is fully redissolved.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Experimental Protocols

For accurate and reproducible results, it is essential to experimentally determine the solubility of this compound under your specific experimental conditions. Below are detailed protocols for both kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Assay

This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[11][12]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, clear for reading)

  • Multichannel pipette

  • Plate shaker

  • Plate reader with UV-Vis capabilities or a nephelometer

Procedure:

  • Prepare a 10 mM stock solution: Accurately weigh this compound and dissolve it in DMSO to a final concentration of 10 mM.

  • Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, ... mM).

  • Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate into a clear 96-well assay plate.

  • Add Aqueous Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (or your experimental temperature) for 1-2 hours.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation. The highest concentration with no significant increase in scattering is the kinetic solubility.[11]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength (see HPLC method development below for wavelength selection). Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method determines the equilibrium solubility of the solid compound in a given solvent and is considered the gold standard.[1][13]

Materials:

  • This compound (solid)

  • Selected solvent (e.g., PBS pH 7.4, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add Solvent: Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate solvent (usually the mobile phase for HPLC) and quantify the concentration of this compound using a validated analytical method, such as the HPLC method described below.

Proposed HPLC Method for Quantification

A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound.[14][15] The following is a proposed starting method that should be validated for your specific instrumentation and application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid to improve peak shape. The exact ratio may need to be optimized.[16][17]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: A UV detector set at a wavelength of maximum absorbance for the compound. Based on its structure (aromatic ring with auxochromes), a wavelength in the range of 230-270 nm is expected. An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

References

  • Abraham, M. H. (2014). The Abraham solvation equation: a versatile and powerful tool for the prediction of solubility and partitioning. Journal of the Serbian Chemical Society, 79(10), 1171-1186.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Baena, Y., Pinzón, J. A., Barbosa, H. J., & Martínez, F. (2004). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603-613.
  • ChemBK. (n.d.). This compound.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). Acetanilide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Yash Rasayan And Chemicals. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical.
  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • PMC. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • MDPI. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • ResearchGate. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model.
  • PubMed. (1984). Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents.
  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination.

Sources

how to increase the reaction rate of Methyl 4-acetamido-2-methoxybenzoate formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction rates and overall success.

Introduction

The formation of this compound is a critical step in various synthetic pathways, including the preparation of pharmaceutical intermediates. The reaction typically involves the N-acetylation of Methyl 4-amino-2-methoxybenzoate. While seemingly straightforward, achieving a high reaction rate and yield can be influenced by a multitude of factors. This guide will explore these variables and provide actionable solutions to common challenges.

The core of this synthesis is the nucleophilic attack of the amino group on an electrophilic acetyl source. The lone pair of electrons on the nitrogen atom of the aniline derivative is key to its nucleophilicity. However, this reactivity is tempered by the delocalization of these electrons into the benzene ring.[1] The efficiency of the acetylation is therefore a delicate balance of activating the acylating agent and ensuring the amine remains sufficiently nucleophilic.

Troubleshooting Guide: Enhancing Reaction Rate

This section addresses common issues that can lead to slow or incomplete reactions.

Question: My reaction is proceeding very slowly, with significant starting material remaining after the recommended reaction time. What are the likely causes and how can I accelerate the reaction?

Answer: A sluggish reaction rate in the synthesis of this compound is a frequent challenge. Several factors, ranging from reagent choice to reaction conditions, can be at play. Let's break down the potential causes and their solutions.

Suboptimal Acylating Agent

The reactivity of the acylating agent is paramount.

  • Insight: Acetic anhydride is a common and effective acetylating agent. However, for less reactive anilines, a more potent electrophile may be necessary. Acyl chlorides, such as acetyl chloride, are generally more reactive than their corresponding anhydrides due to the better leaving group ability of the chloride ion.[2]

  • Solution:

    • Switch to Acetyl Chloride: If you are using acetic anhydride and observing a slow reaction, consider substituting it with acetyl chloride. Be mindful that this reaction will produce hydrochloric acid, which must be neutralized.[3]

    • Activation of Acetic Anhydride: The addition of an acid catalyst can enhance the electrophilicity of acetic anhydride.[4]

Inadequate or No Catalyst

For many N-acetylation reactions, a catalyst is essential to achieve a reasonable rate.

  • Insight: Catalysts can function in several ways. Acid catalysts, like acetic acid or sulfuric acid, can protonate the carbonyl oxygen of the acylating agent, making the carbonyl carbon more electrophilic.[5][6] Nucleophilic catalysts, such as 4-(Dimethylaminopyridine) (DMAP), react with the acylating agent to form a highly reactive intermediate.[2]

  • Solution:

    • Acid Catalysis: Introduce a catalytic amount of a strong acid like sulfuric acid or a milder acid like acetic acid. Acetic acid has been shown to be an effective catalyst for N-acylation, even at loadings as low as 10 mol%.[5]

    • Nucleophilic Catalysis: For particularly stubborn reactions, the use of DMAP is highly recommended. It forms a highly reactive N-acylpyridinium intermediate.[2]

    • Alternative Catalysts: Iodine has also been reported as a mild and efficient catalyst for N-acylation under solvent-free conditions.[7]

Unfavorable Reaction Conditions (Temperature & Solvent)
  • Insight: The Arrhenius equation dictates that reaction rates increase with temperature.[8] The solvent plays a crucial role in solvating the reactants and influencing their reactivity.

  • Solution:

    • Increase Temperature: If the reaction is slow at room temperature, consider heating the mixture. A moderate increase to 40-60°C can significantly improve the rate. Some procedures even utilize higher temperatures of 80-120°C.[5]

    • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or ethyl acetate are often good choices.[9][10] DMF can be particularly effective for dissolving all reactants and facilitating the reaction.[9] For reactions using acetyl chloride, a two-phase system with an organic solvent like ethyl acetate and an aqueous base can be very effective.[10]

The Role of a Base
  • Insight: When using acylating agents like acetyl chloride or acetic anhydride, an acid byproduct is formed (HCl or acetic acid, respectively). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[3]

  • Solution:

    • Choice of Base: An inorganic base like sodium bicarbonate or potassium carbonate is commonly used.[3][10] These are effective at neutralizing the acid byproduct without interfering with the reaction. Triethylamine can also be used, particularly in non-aqueous conditions.[11]

    • Stoichiometry: At least one equivalent of the base is necessary to neutralize the acid generated.

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Solution
Slow Reaction Rate Low reactivity of acylating agent.Switch from acetic anhydride to acetyl chloride.[2]
Absence of a catalyst.Add a catalytic amount of acetic acid, sulfuric acid, or DMAP.[2][5]
Low reaction temperature.Increase the reaction temperature to 40-80°C.[5]
Inappropriate solvent.Use an aprotic polar solvent like DMF or ethyl acetate.[9][10]
Acidification of the reaction mixture.Add a base such as sodium bicarbonate or potassium carbonate to neutralize acid byproducts.[3][10]

Frequently Asked Questions (FAQs)

Q1: Can I run this reaction without a solvent?

A1: Yes, solvent-free conditions can be effective, particularly at elevated temperatures.[2] This approach offers a "greener" alternative by reducing solvent waste. Using iodine as a catalyst under solvent-free conditions has been reported to be very efficient.[7]

Q2: I am observing the formation of a diacetylated byproduct. How can I prevent this?

A2: Diacetylation can occur under forcing conditions, especially with highly reactive anilines or a large excess of the acylating agent. To minimize this, use a stoichiometric amount of the acetylating agent and carefully control the reaction temperature.

Q3: Is it possible to use a milder acetylating agent than acetic anhydride or acetyl chloride?

A3: Yes, esters like ethyl acetate can be used as the acyl source, particularly with acetic acid as a catalyst.[5][12] More recently, acetonitrile has been explored as a safe and inexpensive acetylating agent in the presence of a Lewis acid catalyst like alumina.[13]

Q4: How does the methoxy group on the benzene ring affect the reaction rate?

A4: The methoxy group at the 2-position is an electron-donating group, which should increase the electron density on the benzene ring and, to some extent, the nucleophilicity of the amino group, potentially increasing the reaction rate compared to an unsubstituted aniline.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting material (Methyl 4-amino-2-methoxybenzoate) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.[14]

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments.

Protocol 1: Acetylation using Acetyl Chloride and Sodium Bicarbonate

This method is highly effective and generally provides a good reaction rate.

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • Acetyl chloride

  • Ethyl acetate

  • Water

  • Sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in ethyl acetate.

  • In a separate beaker, prepare a solution of sodium bicarbonate (1.5 eq.) in water.

  • Add the sodium bicarbonate solution to the flask containing the amine and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred biphasic mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

This procedure is adapted from a similar synthesis of Methyl 4-acetylamino-2-hydroxy benzoate.[10]

Protocol 2: Acetic Anhydride with Catalytic Acetic Acid

This protocol offers a milder alternative to using acetyl chloride.

Materials:

  • Methyl 4-amino-2-methoxybenzoate

  • Acetic anhydride

  • Acetic acid (catalytic amount)

  • A suitable solvent (e.g., ethyl acetate or toluene)

Procedure:

  • Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Add acetic anhydride (1.1 eq.) to the mixture.

  • Heat the reaction to 80-100°C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water.

  • Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

This protocol is based on the principle of using acetic acid as a catalyst for N-acylation.[5]

Visualizing the Reaction Pathway and Troubleshooting

Reaction Mechanism

The following diagram illustrates the general mechanism for the N-acetylation of an amine with acetic anhydride.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Amine Methyl 4-amino-2-methoxybenzoate Attack Nucleophilic Attack Amine->Attack Ac2O Acetic Anhydride Ac2O->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer Product This compound ProtonTransfer->Product Byproduct Acetic Acid ProtonTransfer->Byproduct

Caption: General mechanism of N-acetylation.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing a slow reaction rate.

TroubleshootingWorkflow Start Reaction is Slow CheckTemp Is the reaction heated? Start->CheckTemp HeatRxn Increase temperature to 40-80°C CheckTemp->HeatRxn No CheckCatalyst Is a catalyst present? CheckTemp->CheckCatalyst Yes HeatRxn->CheckCatalyst AddCatalyst Add catalytic acid (e.g., H₂SO₄) or DMAP CheckCatalyst->AddCatalyst No CheckBase Is a base present to neutralize byproduct? CheckCatalyst->CheckBase Yes AddCatalyst->CheckBase AddBase Add NaHCO₃ or K₂CO₃ CheckBase->AddBase No CheckAcylAgent Consider a more reactive acylating agent CheckBase->CheckAcylAgent Yes AddBase->CheckAcylAgent SwitchAgent Switch from Ac₂O to Acetyl Chloride CheckAcylAgent->SwitchAgent End Reaction Rate Increased SwitchAgent->End

Caption: Troubleshooting slow reaction rates.

References

  • Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • MDPI. (2020). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Molbank, 2020(3), M1143. [Link]
  • Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]
  • Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Kégl, M., et al. (2020).
  • Katritzky, A. R., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(11), 3169. [Link]
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Singh, S., et al. (2020). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ChemistrySelect, 5(13), 4061-4065. [Link]
  • Pathak, U., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
  • International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]
  • Li, Y., et al. (2023). Temperature affects the kinetics but not the products of the reaction between 4-methylbenzoquinone and lysine. Food Chemistry, 404, 134599. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth approach to diagnosing and resolving peak tailing for Methyl 4-acetamido-2-methoxybenzoate in High-Performance Liquid Chromatography (HPLC). Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions regarding the analyte and the nature of the chromatographic problem.

Q1: What is peak tailing and why is it a critical issue?

Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1][2] In an ideal separation, peaks exhibit a symmetrical Gaussian shape. Tailing is problematic because it:

  • Compromises Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation impossible.

  • Reduces Accuracy: It complicates peak integration, leading to inaccurate and imprecise quantification.

  • Indicates Inefficiency: Tailing is a symptom of undesirable secondary interactions or system issues that reduce the overall performance of the separation.[3]

Peak asymmetry is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf) . A value of 1.0 represents a perfectly symmetrical peak, while values greater than 1.2 are typically considered tailing.[4]

Q2: What chemical properties of this compound make it susceptible to peak tailing?

To troubleshoot effectively, we must first understand the analyte's structure and properties. This compound possesses several functional groups that influence its chromatographic behavior.

PropertyValue / DescriptionSignificance in HPLC
Chemical Structure The presence of an amide (-NHCO-), a methoxy ether (-OCH₃), and a methyl ester (-COOCH₃) group makes the molecule polar.[5][6] These groups are potential hydrogen bond donors and acceptors.[6]
Molecular Formula C₁₁H₁₃NO₄[5]-
Molecular Weight 223.23 g/mol [5]-
Predicted pKa ~14.09[5][6]The amide proton is very weakly acidic, meaning the compound is effectively neutral under typical reversed-phase HPLC conditions. It does not possess strongly basic or acidic functional groups.
Solubility Sparingly soluble in DMSO; Slightly soluble in Methanol and Water.[5][6]This is critical for preparing the sample diluent. A poor choice of solvent can itself cause peak distortion.

The key takeaway is that the molecule's polarity, driven by its hydrogen-bonding functional groups, makes it prone to strong, undesirable secondary interactions with the stationary phase.

Q3: What is the primary cause of peak tailing for a polar, neutral compound like this?

For polar analytes on silica-based reversed-phase columns (e.g., C18, C8), the overwhelming cause of peak tailing is secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[3][7][8]

During the manufacturing of HPLC columns, it is impossible to react all the surface silanol groups with the bonded phase (e.g., C18 chains) due to steric hindrance.[9][10] These remaining, unreacted silanols are polar and can be acidic, creating active sites that interact strongly with polar analytes.[8] Instead of a single retention mechanism (hydrophobic interaction), the analyte experiences a dual-retention mechanism, where a fraction of molecules are delayed by these silanol interactions, causing the peak to tail.[7]

cluster_0 Stationary Phase Surface cluster_1 Analyte Molecule Silica Si Silanol Si-OH (Acidic Site) Silica->Silanol C18 Si-C18 (Hydrophobic) Silica->C18 Analyte This compound (Polar Groups: -NHCO-, -COOCH₃) Analyte->Silanol Strong Secondary Interaction (H-Bonding) = PEAK TAILING Analyte->C18 Desired Hydrophobic Interaction = RETENTION

Caption: Primary cause of peak tailing for the analyte.

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve the peak tailing issue. Start with the most likely and easiest-to-implement solutions first.

Q4: Is the peak tailing specific to this compound, or do all peaks in the chromatogram tail?

This is the most crucial initial diagnostic question.

  • If only the analyte peak tails: The problem is chemical and specific to the interaction between your molecule and the column. Proceed to Q5 .

  • If all peaks (including non-polar ones) are tailing: This points to a systemic or physical problem with the HPLC system or column. Jump to the "Systemic Issues" section (Q8 ).

Q5: How can I use the mobile phase to eliminate silanol interactions?

Modifying the mobile phase is the most powerful and common strategy to improve the peak shape for polar analytes.

1. Adjust Mobile Phase pH: The acidity of silanol groups is the root of the problem. By lowering the mobile phase pH, we can protonate these silanols (Si-O⁻ → Si-OH), neutralizing their negative charge and making them much less likely to interact with the analyte.[4][7][11]

  • Recommendation: Incorporate an acidic modifier to control the mobile phase pH between 2.5 and 3.5 . This is the "sweet spot" for minimizing silanol activity without risking damage to most silica columns.[11]

Table of Common Acidic Modifiers:

ModifierTypical ConcentrationCompatibilityNotes
Formic Acid 0.1% (v/v)LC-MS, UVExcellent choice for most applications. Volatile and provides good buffering in the desired pH range.[11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)UV (can suppress MS signal)A stronger acid that is very effective at protonating silanols and can also act as an ion-pairing agent.[12]
Phosphate Buffer 10-25 mMUV onlyExcellent buffering capacity but is non-volatile and can precipitate in high organic concentrations.[13]

2. Optimize Organic Modifier: The choice of organic solvent can influence peak shape.

  • Methanol is a protic solvent and can form hydrogen bonds with active silanols, effectively "shielding" them from the analyte.[14]

  • Acetonitrile is aprotic and does not offer this same shielding effect.

  • Recommendation: If you are using acetonitrile and observing tailing, try substituting it with methanol at an equivalent solvent strength.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak (As ≤ 1.2).

  • Prepare Modifiers: Prepare 0.1% solutions of formic acid in the aqueous component of your mobile phase (e.g., HPLC-grade water).

  • Initial Conditions: Run your standard method and record the asymmetry factor of the this compound peak.

  • Introduce Acid: Modify your mobile phase to include the 0.1% formic acid. Ensure the pH of the aqueous portion is measured and is in the target range (~2.7).

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Inject and Analyze: Inject the standard again and compare the peak asymmetry. A significant improvement should be visible.

  • Further Optimization (if needed): If tailing persists, consider using a stronger acid like 0.05% TFA (if MS detection is not a concern).

Q6: Could my HPLC column be the source of the problem?

Absolutely. Column technology is a critical factor. If mobile phase optimization is insufficient, the column itself is the next logical focus.

  • Column Age and Type: Older columns, particularly those based on "Type A" silica, have higher metal contamination and more acidic silanols, making them prone to causing peak tailing.[8][15]

  • End-Capping: Modern columns use a process called "end-capping" to chemically block a majority of residual silanols with a small, non-polar group (like trimethylsilyl).[7][9] A column that is not end-capped or has poor end-capping will perform poorly for polar analytes.[11]

Table of Recommended Column Chemistries:

Column TypeMechanism for Reducing TailingIdeal for...
High-Purity, End-Capped C18/C8 Based on high-purity "Type B" silica with minimal metal content and aggressive end-capping to mask silanols.[14][11]General purpose; the first choice for method development.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields silanols and offers alternative selectivity for polar compounds.[1]Enhancing retention and peak shape of polar analytes.
Phenyl Phase Uses phenyl groups as the stationary phase. Offers π-π interactions, which can provide unique selectivity for aromatic compounds like the analyte.Aromatic compounds where C18 phases may not provide adequate resolution or shape.
  • Recommendation: Ensure you are using a modern, high-purity, end-capped column from a reputable manufacturer. If tailing persists on a standard C18, switching to a column with a polar-embedded phase is an excellent next step.

Q7: My column has been used extensively. How can I check if it's contaminated or worn out?

Column performance degrades over time. Contaminants from samples can bind irreversibly to the stationary phase, creating new active sites that cause tailing.

Protocol 2: HPLC Column Washing and Regeneration

Objective: To remove strongly retained contaminants and restore column performance. Always perform this protocol disconnected from the detector.

  • Buffer Flush: Wash the column with your mobile phase composition without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes any precipitated salts.

  • Polar Contaminant Wash: Flush with 100% HPLC-grade water for 20 minutes.

  • Non-Polar Contaminant Wash: Sequentially flush the column with the following solvents for at least 20 column volumes each:

    • Methanol

    • Acetonitrile

    • Isopropanol (very effective at removing lipids and strongly bound hydrophobic compounds)

  • Return to Initial Conditions: Step back down the solvent polarity (Isopropanol → Acetonitrile → Methanol → Mobile Phase). A direct jump from a strong solvent to a highly aqueous mobile phase can cause phase collapse.

  • Equilibrate and Test: Re-equilibrate thoroughly with your initial mobile phase and inject a standard to assess performance. If peak shape does not improve, the column's packed bed may have degraded, and replacement is necessary.

Part 3: Systemic and Method-Related Issues

If tailing affects all peaks or if chemistry-focused solutions have failed, investigate these factors.

Q8: How do I identify and fix problems related to the HPLC system (extra-column effects)?

Extra-column volume, or "dead volume," refers to any space in the flow path outside of the column where the sample band can spread.[2] This causes peak broadening and can contribute to tailing.

  • Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are made correctly. A small gap between the ferrule and the bottom of the port is a common source of dead volume.[16]

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.125 mm) and keep the length as short as possible.[1]

  • Action: Remake all connections between the injector and detector. If you are using hand-tight PEEK fittings, ensure they are snug and that the tubing is fully bottomed out in the port before tightening.

Q9: Could my sample preparation be the cause of the peak tailing?

Yes, two common issues related to the sample itself are sample solvent strength and column overload.

  • Sample Solvent Effect: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile), the sample band will not focus correctly on the column head, leading to distorted peaks.[2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a right-triangle-shaped peak (a specific type of tailing).[3]

    • Solution: Perform a dilution series to check for overload.

Protocol 3: Diagnosing Sample Overload via Dilution Series
  • Prepare Dilutions: Prepare a series of standards of your analyte, for example: 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

  • Inject and Observe: Inject the same volume of each standard, starting with the most concentrated.

  • Analyze Peak Shape: Observe the asymmetry factor (As). If the As value improves significantly (e.g., from 1.8 to 1.2) as the concentration decreases, then you are overloading the column. The solution is to inject a lower concentration or a smaller volume.

Part 4: Summary and Troubleshooting Workflow

The following diagram provides a comprehensive, top-down workflow for your troubleshooting process.

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

  • Chrom Tech, Inc. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
  • Element Lab Solutions. (2023).
  • Moravek. (n.d.).
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Industry News. (2023).
  • YMC. (n.d.).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • ACD/Labs. (2022).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
  • LookChem. (n.d.).
  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. [Link]
  • Agilent Technologies. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]
  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. [Link]
  • Technology Networks. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

Sources

dealing with incomplete acetylation in Methyl 4-acetamido-2-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 4-acetamido-2-methoxybenzoate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experimental work, with a particular focus on addressing incomplete acetylation.

Troubleshooting Guide: Incomplete Acetylation and Other Common Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My TLC analysis indicates the presence of starting material (Methyl 4-amino-2-methoxybenzoate) even after the recommended reaction time. What are the potential causes and how can I resolve this?

Answer:

The persistence of the starting amine is a classic sign of incomplete acetylation. Several factors, ranging from reagent quality to reaction conditions, can contribute to this issue.

Potential Causes & Solutions:

  • Deactivated Acetylating Agent: Acetic anhydride and acetyl chloride are susceptible to hydrolysis.[1] If they have been improperly stored or are old, their efficacy will be diminished.

    • Solution: Use a freshly opened bottle of the acetylating agent or distill it prior to use. Always ensure the reagent is handled under anhydrous conditions.

  • Insufficient Acetylating Agent: While a slight excess of the acetylating agent is typically used, an inadequate amount will naturally lead to an incomplete reaction.

    • Solution: A common protocol suggests using 1.6 equivalents of acetic anhydride.[2] If you suspect your agent is partially hydrolyzed, a slightly larger excess may be beneficial. However, a large excess can complicate purification.

  • Suboptimal Reaction Temperature: The acetylation of an aromatic amine is often facilitated by heating. A reaction that is too cool may proceed very slowly or stall.

    • Solution: One established procedure recommends heating the reaction mixture to 60-65 °C.[2] Ensure your reaction is maintained at the appropriate temperature. For less reactive amines, a higher temperature or a catalyst may be necessary.

  • Reduced Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the amine is responsible for attacking the acetylating agent. If this lone pair is unavailable, the reaction will not proceed.

    • Solution: The presence of strong acids can protonate the amine, rendering it non-nucleophilic. While the reaction with acetic anhydride produces acetic acid, which is a weak acid, using a highly acidic catalyst can be problematic.[1][3] If a base is used, such as pyridine, it serves to neutralize the acid byproduct, preventing protonation of the starting amine.[4][5]

Question 2: My product yield is significantly lower than expected. What are the common reasons for this?

Answer:

Low yield can be a result of incomplete reaction, product loss during workup, or competing side reactions.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Reaction As detailed in Question 1, ensure your reagents are active, used in the correct stoichiometry, and the reaction is run at an appropriate temperature for a sufficient amount of time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][7]
Product Loss During Workup The product, this compound, has some solubility in water. Excessive washing with aqueous solutions can lead to significant product loss.
* Solution: Minimize the volume of water used for washing. Use a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine to reduce the solubility of the organic product in the aqueous layer.[2]
Mechanical Losses Product can be lost during transfers, filtration, and other physical handling steps.
* Solution: Ensure quantitative transfers by rinsing glassware with the solvent used for extraction. Be meticulous during filtration and product collection.
Question 3: How do I effectively monitor the progress of the acetylation reaction?

Answer:

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction.[6][7]

Step-by-Step TLC Protocol:

  • Prepare your TLC plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: On the baseline, apply small spots of:

    • A solution of your starting material (Methyl 4-amino-2-methoxybenzoate) in a suitable solvent (e.g., ethyl acetate).

    • A co-spot containing both the starting material and the reaction mixture.

    • The reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below your baseline.

  • Visualize the plate: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Interpret the results: The starting amine and the acetylated product will have different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.[8]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_reagents Reagent & Stoichiometry Check cluster_conditions Reaction Conditions Check cluster_solutions Corrective Actions start Incomplete Acetylation Observed (e.g., via TLC, NMR) reagent_quality Check Acetylating Agent (Age, Storage) start->reagent_quality Is reagent fresh? stoichiometry Verify Stoichiometry (1.6 eq. Ac₂O) reagent_quality->stoichiometry Yes new_reagent Use Fresh/Distilled Acetylating Agent reagent_quality->new_reagent No temperature Verify Temperature (60-65 °C) stoichiometry->temperature Correct adjust_stoich Adjust Stoichiometry stoichiometry->adjust_stoich Incorrect time Check Reaction Time (Monitor by TLC) temperature->time Correct adjust_temp Optimize Temperature temperature->adjust_temp Incorrect extend_time Extend Reaction Time time->extend_time Incomplete purify Proceed to Purification time->purify Complete new_reagent->stoichiometry adjust_stoich->temperature adjust_temp->time G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amine Methyl 4-amino-2-methoxybenzoate (Nucleophile) Attack Nucleophilic Attack of Amine on Carbonyl Amine->Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Elimination Elimination of Acetate Leaving Group Intermediate->Elimination Product This compound Elimination->Product Byproduct Acetic Acid Elimination->Byproduct

Caption: The general mechanism of amine acetylation with acetic anhydride.

References
  • Chemistry LibreTexts. Day 3 Procedure - Thin-layer Chromatography. 2020.
  • ACETYLATION Acetyl chloride: Acetic acid.
  • Mastering Chemistry Help. acylation of amines. 2013.
  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... 2024.
  • Journal of Chemical Education. Optimizing experimental conditions: The use of TLC to follow the course of a reaction.
  • Scribd. TLC for Aspirin Synthesis Monitoring.
  • YouTube. The acylation reaction of amines is carried out in presence of pyridine because... 2023.
  • Chemistry LibreTexts. Acetylation of Aniline (Experiment). 2021.

Sources

Technical Support Center: Optimization of Workup & Purification for Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from the desk of a Senior Application Scientist.

Welcome to the technical support hub for Methyl 4-acetamido-2-methoxybenzoate (CAS: 4093-29-2). This guide is designed for professionals in research and drug development. Here, we move beyond simple protocols to explain the causality behind each step, ensuring your workup procedure is not just a routine, but a robust, self-validating system for achieving high purity and yield.

The synthesis of this compound, commonly achieved by acetylating Methyl 4-amino-2-methoxybenzoate, appears straightforward. However, the post-reaction workup and purification stages are critical junctures where yield and purity are often compromised. This guide provides in-depth troubleshooting and answers to frequently encountered challenges.

Physicochemical Properties at a Glance

A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.

PropertyValueSignificance for Workup
Molecular FormulaC₁₁H₁₃NO₄Provides the molecular weight for yield calculations.
Molecular Weight223.23 g/mol Essential for stoichiometric and yield calculations.
AppearanceOff-white to light beige solidVisual cue for purity; discoloration suggests impurities.[1]
Melting Point127-132 °CA key indicator of purity; a broad or depressed range signifies contamination.[1][2][3]
SolubilitySparingly soluble in DMSO, slightly soluble in Methanol and Water.[1][2][3]Crucial for selecting appropriate solvents for extraction and recrystallization.

Troubleshooting Guide: From Reaction Quench to Pure Crystal

This section addresses specific problems encountered during the workup and purification of this compound in a question-and-answer format.

Problem 1: Low Overall Yield After Workup

Q: My final isolated yield is significantly lower than expected. Where might I be losing my product?

A: Low yield is a common issue that can stem from multiple points in the workup procedure. Let's break down the likely causes.

  • Potential Cause 1: Inefficient Extraction.

    • Expertise & Experience: The product has limited solubility in many common solvents.[1][2][3] Using a suboptimal solvent or an insufficient volume can leave a significant amount of product in the aqueous layer. While ethyl acetate is a common choice, its polarity might not be perfectly matched for exhaustive extraction.

    • Suggested Solution:

      • Solvent Selection: Ensure you are using a solvent in which the product is more soluble than in water. Dichloromethane (DCM) can be a more effective alternative to ethyl acetate for moderately polar compounds.

      • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. We recommend at least 3-4 extractions, monitoring the organic layers by TLC to see if product is still being extracted.

      • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. An acidic pH could protonate the amide nitrogen, increasing aqueous solubility, while a strongly basic pH (>10) risks hydrolyzing the ester.[4]

  • Potential Cause 2: Product Hydrolysis.

    • Expertise & Experience: The workup often involves a basic wash (e.g., with sodium bicarbonate) to remove acidic starting materials like acetic acid.[5][6] If the solution is too basic or if there is prolonged contact time, especially with heating, the methyl ester is susceptible to saponification (hydrolysis) to the corresponding carboxylate salt. This salt is highly water-soluble and will be lost to the aqueous layer.

    • Suggested Solution:

      • Use a mild base like saturated sodium bicarbonate solution, not stronger bases like sodium hydroxide.

      • Perform the washings at room temperature or below and without undue delay.

      • After the base wash, confirm the aqueous layer's pH is not excessively high.

  • Potential Cause 3: Loss During Recrystallization.

    • Expertise & Experience: The goal of recrystallization is purification, but some product loss to the mother liquor is inevitable. Using too much solvent is a classic error that dramatically reduces yield.[7]

    • Suggested Solution:

      • Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • After crystallization, cool the mother liquor in an ice bath to maximize product precipitation before filtration.

      • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.

Workflow for Extractive Workup

G reaction Crude Reaction Mixture quench Quench with Water/Ice reaction->quench Cool reaction extract Extract with Organic Solvent (e.g., Ethyl Acetate) x 3 quench->extract separate Separate Layers extract->separate wash_bicarb Wash Organic Layer: 1. Sat. NaHCO₃ soln. separate->wash_bicarb Aqueous Layer to Waste wash_brine 2. Brine (Sat. NaCl soln.) wash_bicarb->wash_brine Removes acidic impurities dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry Removes bulk water filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Solid Product concentrate->crude purify Purify (Recrystallization) crude->purify

Caption: Standard extractive workup workflow.

Problem 2: Product "Oils Out" or Fails to Crystallize

Q: I've concentrated my product and added a recrystallization solvent, but upon cooling, it forms an oil instead of crystals. What's going wrong?

A: "Oiling out" is a common and frustrating issue in crystallization. It occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice.

  • Potential Cause 1: Solution is Too Concentrated / Cooled Too Quickly.

    • Expertise & Experience: Rapid cooling of a highly supersaturated solution often leads to precipitation rather than crystallization, where impurities get trapped.[7] Oiling out is an extreme form of this.

    • Suggested Solution:

      • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (1-5% more) of the same hot solvent to slightly decrease the saturation.[7]

      • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels. Do not move it directly to an ice bath. Slow cooling is critical for forming high-quality crystals.[8]

      • Scratching: If no crystals form after reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[7]

  • Potential Cause 2: Incorrect Recrystallization Solvent.

    • Expertise & Experience: The ideal solvent is one where the compound is very soluble when hot but poorly soluble when cold.[9] If the solvent is too good, the compound will remain in solution even when cold. If it's too poor, it won't dissolve enough when hot.

    • Suggested Solution:

      • Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).

      • Use a Solvent Pair: If a single perfect solvent cannot be found, use a miscible solvent pair.[9] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

Troubleshooting Logic for Recrystallization

G action_node action_node start Dissolved in min. hot solvent? cool Crystals form on slow cooling? start->cool Yes action_node1 Add more hot solvent. If still insoluble, filter hot to remove insoluble impurities. start->action_node1 No oil Is it an oil? cool->oil No success Success! Isolate and dry crystals. cool->success Yes action_node2 Re-heat solution. Add more 'good' solvent. Cool very slowly. oil->action_node2 Yes action_node3 Too much solvent. Boil off some solvent. Try scratching/seeding. oil->action_node3 No (clear solution) fail Impurity level too high. Consider chromatography. action_node1->start action_node2->cool action_node2->fail Still oils out action_node3->cool

Caption: Decision tree for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is a brine (saturated NaCl) wash used in the workup?

A: The brine wash is a crucial step for efficiently drying the organic layer. It works by reducing the solubility of water in the organic solvent (the "salting out" effect). This removes the bulk of dissolved water before you add a chemical drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), making the final drying step faster and more effective.

Q2: My final product is slightly yellow. How can I get a pure white solid?

A: A yellow or brown tint often indicates the presence of colored, highly conjugated impurities, possibly from oxidation of any residual starting amine. To remove these, you can use activated charcoal (decolorizing carbon) during recrystallization. Add a very small amount (e.g., the tip of a spatula) to the hot solution before filtration. Be cautious: using too much charcoal can lead to significant product loss as it can adsorb your compound as well as the impurities.[7]

Q3: Can I use a stronger base like NaOH instead of sodium bicarbonate to neutralize the reaction?

A: It is strongly discouraged. As mentioned in the troubleshooting guide, strong bases like sodium hydroxide or potassium hydroxide can easily hydrolyze the methyl ester functional group, converting your product into the water-soluble carboxylate salt and drastically reducing your yield.[4] Sodium bicarbonate is basic enough to neutralize strong acids like HCl or residual acetic acid but generally mild enough not to affect the ester, especially at room temperature.[5]

Q4: What are the key signals to look for in an ¹H NMR spectrum to confirm the product's identity and purity?

A: For this compound, you should look for several characteristic signals. A reference spectrum shows: a singlet around 2.07 ppm (3H, from the acetyl -CH ₃), two singlets for the two methoxy groups around 3.74 and 3.77 ppm (3H each, -OCH ₃), aromatic protons, and a singlet for the amide N-H around 10.22 ppm (in DMSO-d₆).[5][6] The absence of signals corresponding to the starting material (e.g., the amine protons of methyl 4-amino-2-methoxybenzoate) and the correct integration ratios are strong indicators of purity.

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL for a ~10g scale reaction).

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Check the pH of the aqueous layer after the first wash to ensure it is neutral or slightly basic (pH ~7-8).

    • Deionized water (1 x 50 mL).

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Concentration: Filter the dried solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: Choose an appropriate solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if needed): To remove the charcoal or any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry in the air on the filter for a few minutes, then transfer them to a watch glass to dry completely. The melting point should be determined to assess purity.

References

  • LookChem. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • Guide for crystallization. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • SOP: CRYSTALLIZATION. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
  • MDPI. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(4), 4260-4268.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • National Institutes of Health. (2022). Challenges and Breakthroughs in Selective Amide Activation. PMC.
  • Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry.
  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 10(9), 1047.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Elsevier. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 182, 114169.

Sources

Technical Support Center: Strategies for Preventing Di-Acetylated Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of di-acetylated byproduct formation during chemical synthesis. Our goal is to equip you with the knowledge to not only avoid these impurities but also to understand the underlying principles governing your reactions.

Understanding the Challenge: The "Why" Behind Di-acetylation

Acetylation is a fundamental transformation in organic synthesis, often employed to protect functional groups like amines, alcohols, and thiols.[1][2] However, the seemingly straightforward addition of an acetyl group can be complicated by the formation of di-acetylated byproducts, where two acetyl groups are introduced onto the same molecule. This side reaction can significantly reduce the yield of the desired mono-acetylated product and complicate purification processes.[3]

Di-acetylation typically occurs when a substrate possesses multiple nucleophilic sites susceptible to acetylation. For instance, molecules with two primary amines, a primary amine and a hydroxyl group, or even a single primary amine where both hydrogens can be substituted under certain conditions, are prone to this side reaction.[3] The reactivity of the acetylating agent, reaction conditions, and the inherent properties of the substrate all play a crucial role in determining the extent of di-acetylation.

Visualizing the Problem: A General Di-acetylation Pathway

Diacetylation_Pathway Substrate Substrate (with two nucleophilic sites, e.g., R-(NH2)2) Monoacetylated Desired Mono-acetylated Product Substrate->Monoacetylated 1st Acetylation Diacetylated Di-acetylated Byproduct Monoacetylated->Diacetylated 2nd Acetylation (Side Reaction) Ac2O Acetic Anhydride (Ac2O) Ac2O->Substrate Ac2O->Monoacetylated Optimization_Workflow Start Start: Di-acetylation Observed Stoichiometry Adjust Stoichiometry (1:1 Substrate:Ac2O) Start->Stoichiometry Temp_Time Control Temperature & Time (Start at 0°C, Monitor by TLC) Stoichiometry->Temp_Time Reagent_Choice Modify Reagents (Less reactive Acylating Agent, Weaker Base, Different Solvent) Temp_Time->Reagent_Choice Analysis Analyze Product Mixture (HPLC, NMR, MS) Reagent_Choice->Analysis Success Success: High Yield of Mono-acetylated Product Analysis->Success Di-acetylation Minimized Further_Opt Further Optimization Needed Analysis->Further_Opt Di-acetylation Still an Issue Further_Opt->Stoichiometry Iterate

Sources

scaling up the synthesis of Methyl 4-acetamido-2-methoxybenzoate from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-acetamido-2-methoxybenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to a pilot plant. Our focus is on providing practical, in-depth solutions to the real-world challenges encountered during this critical phase of chemical development.

Section 1: Reaction Overview and Baseline Protocol

The synthesis of this compound is most commonly achieved via the N-acetylation of Methyl 4-amino-2-methoxybenzoate using acetic anhydride. This reaction is robust and high-yielding but presents specific challenges related to exothermicity, reagent handling, and product isolation when scaled.

Reaction Scheme:

Lab-Scale Reference Protocol

This protocol provides a baseline for laboratory synthesis (up to 50 g scale).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in a suitable solvent like ethyl acetate or ethanol (approx. 8-10 volumes).[1]

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.1 to 1.6 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC or HPLC.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of water (5 volumes) to hydrolyze any remaining acetic anhydride.[2][3] The organic layer is then washed sequentially with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.[1]

  • Isolation: Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white to off-white solid.[4][5]

Section 2: Pilot Plant Scale-Up Workflow

Transitioning from the lab to a pilot plant introduces significant changes in equipment and physical parameters. The following diagram illustrates the key stages and considerations for a successful scale-up campaign.

Scale_Up_Workflow cluster_0 Pre-Campaign Planning cluster_1 Execution cluster_2 Downstream Processing Raw_Materials Raw Material Sourcing & QC Process_Safety Process Hazard Analysis (PHA) - Exotherm Calculation - MSDS Review Raw_Materials->Process_Safety Equipment_Selection Equipment Selection - Reactor Material & Size - Agitator Type Process_Safety->Equipment_Selection Charging Reactor Charging - Inerting - Solvent & SM Addition Equipment_Selection->Charging Reaction_Control Controlled Reagent Addition & Temperature Management Charging->Reaction_Control Monitoring In-Process Controls (IPCs) - HPLC/TLC Reaction_Control->Monitoring Work_Up Quench & Phase Separation Monitoring->Work_Up Isolation Crystallization & Filtration (e.g., Nutsche Filter) Work_Up->Isolation Drying Product Drying (e.g., Vacuum Oven) Isolation->Drying Final_QC Final Product QC - Purity (HPLC) - Residual Solvents (GC) Drying->Final_QC Packaging Packaging & Labeling Final_QC->Packaging

Caption: Pilot Plant Scale-Up Workflow for this compound Synthesis.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Reaction Control & Heat Management

Q1: We are experiencing a significant exotherm during the acetic anhydride addition at pilot scale, making temperature control difficult. How can we manage this?

A1: This is a classic scale-up challenge. The surface-area-to-volume ratio of a large reactor is much lower than in laboratory glassware, which significantly reduces passive heat dissipation.[6]

  • Causality: The acetylation of the amine is a rapid and exothermic reaction. In a large volume, the heat generated can overwhelm the cooling capacity of the reactor jacket if the reagent is added too quickly.[7]

  • Solutions:

    • Reduce Addition Rate: This is the most critical parameter. Extend the addition time of the acetic anhydride significantly compared to the lab scale. This allows the reactor's cooling system to remove heat as it is generated.

    • Jacket Temperature: Set the reactor jacket temperature lower than the target internal temperature (e.g., set the jacket to -5 °C to maintain an internal temperature of 5-10 °C).

    • Dilution: Increase the solvent volume (e.g., from 8 volumes to 12-15 volumes). While this may impact throughput, it provides a larger thermal mass to absorb the heat of reaction, buffering temperature spikes.

    • Reactor Efficiency: Ensure your pilot reactor's heat transfer system is performing optimally. Check the circulation rate and temperature of the heat transfer fluid to ensure it meets specifications.[8][9]

Q2: After adding the acetic anhydride, the reaction seems to stall and does not go to completion. What could be the cause?

A2: This issue often points to problems with mixing or reagent quality at scale.

  • Causality: Inadequate mixing can lead to localized "hot spots" where the reaction proceeds rapidly, but also "dead zones" where reagents are not effectively combined.[6]

  • Solutions:

    • Agitation Study: Review the agitator design and speed (RPM). A pitched-blade turbine or similar impeller is generally effective for this type of reaction. You may need to increase the agitation speed to ensure homogeneity, but be mindful not to introduce excessive shear that could affect crystallization later.

    • Reagent Quality: Verify the purity of the incoming Methyl 4-amino-2-methoxybenzoate and the assay of the acetic anhydride. Lower-purity starting materials can introduce inhibitors or non-reactive components.

    • Temperature: Ensure the batch reaches and maintains the target reaction temperature after the addition is complete. In a large reactor, it can take longer to warm up from the initial cooled addition temperature.

ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Key Rationale
Solvent Volume 8-10 Volumes12-15 VolumesIncreased thermal mass to manage exotherm.
Addition Time 10-15 minutes1-2 hoursMatches heat generation with heat removal capacity.
Agitation Magnetic Stirrer (500-800 RPM)Overhead Stirrer (100-300 RPM)Ensures bulk fluid movement and prevents dead zones.
Temp. Control Ice BathJacket with Heat Transfer FluidProvides precise and automated temperature regulation.

Table 1: Comparison of Key Parameters between Lab and Pilot Scale.

Work-up and Isolation

Q3: During the water quench, we observe a rapid temperature increase and some fuming. Is this normal and how can we control it?

A3: Yes, this is expected but must be controlled. The quench process involves the hydrolysis of excess acetic anhydride, which is a highly exothermic reaction that produces acetic acid.[3]

  • Causality: (CH₃CO)₂O + H₂O → 2 CH₃COOH + Heat. This reaction is often faster and more vigorous than the primary acetylation reaction.

  • Solutions:

    • Controlled Water Addition: Add the quench water slowly and subsurface if possible, while maintaining strong agitation and cooling on the reactor jacket.

    • Pre-cooling: Cool the reaction mixture to 0-5 °C before starting the water addition.

    • Reverse Quench (Use with Caution): In some cases, adding the reaction mixture to the water can provide better temperature control. However, this requires a second reactor and careful process safety review.

Q4: Our product is "oiling out" instead of crystallizing during the isolation step. How can we achieve a good crystalline solid?

A4: "Oiling out" or liquid-liquid phase separation occurs when a compound comes out of solution above its melting point because the solution is too supersaturated at that higher temperature.[10]

  • Causality: This is often caused by cooling the solution too quickly or using a poor solvent system for crystallization.

  • Solutions:

    • Slow Cooling Profile: Implement a programmed, slow cooling ramp for the crystallization process. For example, cool from 60 °C to 20 °C over 4-6 hours, followed by a hold period. Rapid cooling, especially through the critical nucleation phase, is a common cause of oiling out.[10]

    • Solvent System Optimization: You may need to adjust the anti-solvent ratio. If using an ethanol/water system, try adding the water (anti-solvent) at a slightly elevated temperature (e.g., 40-50 °C) until turbidity is observed, then begin the slow cooling ramp.

    • Seeding: Develop a seeding protocol. Adding a small quantity of pure, crystalline product at the point of supersaturation encourages controlled crystal growth rather than spontaneous, disorganized precipitation or oiling.

    • Increase Solvent: Add a small amount of the "good" solvent (e.g., ethanol) to the oiled-out mixture, heat to redissolve, and attempt the crystallization again with a slower cooling profile.[10]

Troubleshooting_Tree Oiling_Out Problem: Product 'Oils Out' Cause1 Cause: Cooling Too Rapidly? Oiling_Out->Cause1 Cause2 Cause: Incorrect Solvent Ratio? Oiling_Out->Cause2 Cause3 Cause: High Impurity Load? Oiling_Out->Cause3 Solution1 Action: Implement Slow, Controlled Cooling Ramp Cause1->Solution1 Solution2 Action: Adjust Anti-Solvent Addition; Add at > RT Cause2->Solution2 Solution3 Action: Re-work Batch; Consider Carbon Treatment Cause3->Solution3

Caption: Troubleshooting Decision Tree for Product Isolation Issues.

Purity and Impurity Profile

Q5: We are observing a new, unknown impurity in our pilot-scale batches that was not present in the lab. What is a likely source?

A5: The appearance of new impurities at scale is common and often related to prolonged reaction times, higher temperatures in localized hot spots, or raw material differences.[6]

  • Causality: Impurity formation is kinetically driven. Subtle changes in the scaled-up process can favor different reaction pathways.[11][12]

  • Potential Impurities & Solutions:

    • Di-acetylated Species: While unlikely with the deactivated amine, it's a possibility if excessive acetic anhydride and a strong base were used. This can be controlled by using the correct stoichiometry.

    • Unreacted Starting Material: This is the most common "impurity." It indicates an incomplete reaction. Review the troubleshooting steps in section 3.1.

    • Degradation Products: If hot spots occurred, thermal degradation is possible. Characterize the impurity using LC-MS to understand its structure and propose a formation mechanism.

    • Raw Material Impurities: Source a new lot of starting material and run a lab-scale test to see if the impurity is still formed. Impurities in the starting material can sometimes carry through or react to form new species.[13][14]

Q6: How critical is the removal of residual acetic acid and anhydride before isolation?

A6: It is highly critical for both product purity and safety.

  • Purity: Residual acetic acid can get trapped in the crystal lattice, leading to purity failures. Acetic anhydride can continue to react or hydrolyze during drying, leading to inconsistent product quality.

  • Safety: Acetic anhydride is corrosive and reactive.[15][16][17][18][19] Ensuring it is fully quenched before downstream processing (especially filtration and drying, where heat is applied) is a critical safety step.

  • Verification: The aqueous wash with sodium bicarbonate is designed to neutralize and remove both acetic acid and any unreacted anhydride. Use pH paper to test the aqueous layer after the wash; it should be basic (pH > 8) to confirm successful neutralization.

Section 4: Safety & Handling at Scale

Acetic Anhydride: This reagent is corrosive, flammable, and reacts violently with water.[16][18]

  • Handling: Use a closed-system transfer pump for charging the reactor. Avoid open handling.

  • PPE: Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[16][19]

  • Spills: Spills must be neutralized with an appropriate agent like sodium bicarbonate and cleaned by trained personnel wearing proper respiratory protection.[15]

Process Safety:

  • Pressure Relief: Ensure the pilot reactor is equipped with a properly sized rupture disc or relief valve, especially given the potential for gas evolution if the quench is uncontrolled.

  • Inerting: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from entering and to mitigate any potential flammability risks.[20]

References

  • ChemBK. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • In-person. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • IsoLab. (n.d.). Acetic Anhydride.
  • NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry Stack Exchange. (2016, December 21). In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction?
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • HWS Labortechnik Mainz. (2025, December 22). Glass reactor configurations for pilot plant scale reactions.
  • National Institutes of Health (NIH). (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • Scribd. (n.d.). Fusion Pilot Plant Heat Management | PDF.
  • AIChE. (n.d.). Best Practices for Heat Tracing Pilot Plants.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate.
  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 19 No. 5.
  • University of Geneva. (n.d.). Guide for crystallization.
  • ResearchGate. (n.d.). Pilot-plant of the reactor and its thermal environment.
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • Economy Process Solutions. (n.d.). Energy-Efficient Practices in Pilot Plant Operations.
  • At Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Wikipedia. (n.d.). Acetic anhydride.
  • National Institutes of Health (NIH). (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • Reddit. (2018, November 16). Removing Excess Acetic Anhydride from Acylation reaction?
  • ResearchGate. (2025, August 7). Process development and scale-up of AZD7545, a PDK inhibitor.
  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 26 No. 9.
  • National Institutes of Health (NIH). (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

Sources

Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR Analysis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. While 1D NMR spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex substitution patterns on aromatic rings can often lead to ambiguous assignments. This guide provides an in-depth, experimentally-grounded walkthrough for the unambiguous structural confirmation of Methyl 4-acetamido-2-methoxybenzoate using a suite of 2D NMR techniques.

To provide a richer context and highlight the discerning power of these methods, we will also draw comparisons with a structurally related analogue, N-acetyl-p-anisidine. This comparative approach underscores how subtle differences in molecular architecture are clearly resolved by 2D NMR, providing an authoritative and trustworthy blueprint for structural verification.

The Challenge: Beyond 1D Spectral Data

The structure of this compound presents a classic challenge for unequivocal confirmation by 1D NMR alone. The trisubstituted benzene ring, with its potential for overlapping signals and complex coupling patterns, necessitates a more sophisticated analytical approach. Two-dimensional NMR spectroscopy, by correlating nuclear spins through bonds, provides a roadmap to piece together the molecular puzzle with certainty.

Compound NameStructureKey Features for Comparison
This compound Structure of this compoundTrisubstituted aromatic ring, ester and amide functionalities, methoxy group ortho to the ester.
N-acetyl-p-anisidine Structure of N-acetyl-p-anisidineDisubstituted aromatic ring, amide functionality, methoxy group para to the acetamido group.

Experimental Rationale and Workflow

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Proton Chemical Shifts C13_NMR ¹³C NMR HSQC HSQC (¹H-¹³C One-Bond Correlations) C13_NMR->HSQC Carbon Chemical Shifts COSY->HSQC Proton Assignments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Directly Bonded H-C Pairs Structure_Confirmation Final Structure Confirmation HMBC->Structure_Confirmation Key Long-Range Correlations

Caption: Experimental workflow for 2D NMR-based structure elucidation.

Step-by-Step 2D NMR Data Interpretation for this compound

¹H and ¹³C NMR Spectral Data

The foundational 1D NMR spectra provide the chemical shifts of all proton and carbon nuclei in the molecule. These values are the coordinates we will use to map the correlations in the 2D spectra.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Label¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~166
2-~158
3~7.7 (d)~108
4-~140
5~7.5 (dd)~120
6~7.9 (d)~132
7 (OCH₃)~3.9 (s)~56
8 (C=O)-~168
9 (CH₃)~2.1 (s)~24
10 (NH)~9.8 (s)-
11 (COOCH₃)~3.8 (s)~52

Note: Approximate chemical shifts are based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is the first step in piecing together the proton spin systems within the molecule.

In this compound, we expect to see correlations between the aromatic protons. Specifically, the proton at H-6 will show a correlation to the proton at H-5, and H-5 will, in turn, show a correlation to H-3. This confirms the connectivity of the aromatic protons.

In contrast, for N-acetyl-p-anisidine, the symmetry of the para-substituted ring would result in two distinct sets of coupled aromatic protons, appearing as two doublets, each integrating to two protons.

HSQC (Heteronuclear Single Quantum Coherence): Identifying Directly Bonded C-H Pairs

The HSQC experiment is a powerful tool that correlates each proton signal with the carbon signal of the atom to which it is directly attached.[1] This allows for the unambiguous assignment of protonated carbons.

For our target molecule, the HSQC spectrum would show the following key correlations:

  • The aromatic proton at ~7.9 ppm (H-6) will correlate with the carbon at ~132 ppm (C-6).

  • The aromatic proton at ~7.5 ppm (H-5) will correlate with the carbon at ~120 ppm (C-5).

  • The aromatic proton at ~7.7 ppm (H-3) will correlate with the carbon at ~108 ppm (C-3).

  • The methoxy protons at ~3.9 ppm will correlate with the carbon at ~56 ppm (C-7).

  • The ester methyl protons at ~3.8 ppm will correlate with the carbon at ~52 ppm (C-11).

  • The acetyl methyl protons at ~2.1 ppm will correlate with the carbon at ~24 ppm (C-9).

This experiment definitively links the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Framework

The HMBC experiment is arguably the most informative for elucidating the complete structure, as it reveals correlations between protons and carbons that are separated by two or three bonds.[2] This is crucial for identifying quaternary (non-protonated) carbons and for connecting the different spin systems.

Key Expected HMBC Correlations for this compound:

ProtonCorrelated Carbons (2-3 bonds away)Structural Insight
H-6 (~7.9 ppm)C-2, C-4, C-1 (ester C=O)Confirms the position of the ester group adjacent to C-6.
H-5 (~7.5 ppm)C-1, C-3Connects the aromatic protons.
H-3 (~7.7 ppm)C-1, C-5Connects the aromatic protons.
OCH₃ (~3.9 ppm)C-2Unambiguously places the methoxy group at the C-2 position.
NH (~9.8 ppm)C-4, C-8 (amide C=O)Confirms the attachment of the acetamido group at C-4.
CH₃ (acetyl) (~2.1 ppm)C-8 (amide C=O)Confirms the acetyl group structure.
COOCH₃ (~3.8 ppm)C-1 (ester C=O)Confirms the methyl ester structure.

The correlation between the methoxy protons and C-2 is particularly diagnostic, as it definitively establishes the ortho relationship between the methoxy and methyl ester groups. Similarly, the correlations from the amide proton (NH) to C-4 and the amide carbonyl (C-8) firmly place the acetamido group at the C-4 position.

G cluster_0 This compound C1 C1 (~166 ppm) C2 C2 (~158 ppm) C3 C3 (~108 ppm) C4 C4 (~140 ppm) C5 C5 (~120 ppm) C6 C6 (~132 ppm) H3 H3 (~7.7 ppm) H5 H5 (~7.5 ppm) H6 H6 (~7.9 ppm) H6->C1 ³J H6->C2 ²J H6->C4 ³J OCH3 OCH₃ (~3.9 ppm) OCH3->C2 ³J NH NH (~9.8 ppm) NH->C4 ²J C8 C8 (~168 ppm) NH->C8 ²J COOCH3 COOCH₃ (~3.8 ppm) COOCH3->C1 ³J

Caption: Key HMBC correlations confirming the structure.

Comparative Analysis with N-acetyl-p-anisidine

In N-acetyl-p-anisidine, the methoxy group is para to the acetamido group. An HMBC experiment on this molecule would show a correlation between the methoxy protons and the carbon at the C-4 position, a key differentiating feature from our target compound. The absence of an ester group would also simplify the downfield region of both the ¹H and ¹³C spectra. This comparison highlights how 2D NMR can easily distinguish between isomers that might present ambiguous 1D spectra.

Conclusion

The systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides an irrefutable confirmation of the structure of this compound. By establishing a network of through-bond correlations, from direct C-H attachments to long-range connectivities, any ambiguity inherent in 1D spectral analysis is eliminated. This guide serves as a practical and authoritative resource for researchers, demonstrating a robust and self-validating methodology for the structural elucidation of complex organic molecules.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chem LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.

Sources

comparison of different synthesis routes for Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-acetamido-2-methoxybenzoate, a significant building block, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, performance data, and expert insights to inform your selection of the most suitable method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring an acetamido group, a methoxy group, and a methyl ester on a benzene ring, provides a versatile scaffold for further chemical modifications. The selection of a synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will dissect the two most prevalent synthetic strategies: the direct acetylation of a pre-formed ester and the esterification of an acetylated carboxylic acid.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is crucial for its synthesis, purification, and characterization.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1][2][3][4]
Molecular Weight 223.23 g/mol [2][3][4][5]
Appearance White to off-white crystalline solid[6]
Melting Point 127-132 °C[1][2][7]
Boiling Point 417.5 °C at 760 mmHg (Predicted)[1][7]
Solubility Sparingly soluble in DMSO and methanol; slightly soluble in water.[1][7]
Density ~1.21 g/cm³ (Predicted)[1][2][7]

Synthetic Route Comparison: A Strategic Overview

The two principal pathways for the synthesis of this compound are:

  • Route 1: Acetylation of Methyl 4-amino-2-methoxybenzoate. This is a convergent approach where the ester functionality is established before the acetylation of the aromatic amine.

  • Route 2: Esterification of 4-acetamido-2-methoxybenzoic acid. This is a linear approach that involves the initial protection of the amine via acetylation, followed by esterification of the carboxylic acid.

Below is a comparative analysis of these two routes, considering key performance indicators.

ParameterRoute 1: Acetylation of EsterRoute 2: Esterification of Acid
Overall Yield Typically high (around 88% for the final step).Generally high for the esterification step (90-96%), but the overall yield depends on the preceding acetylation step.
Number of Steps Fewer steps if the starting amine ester is readily available.More linear steps, potentially leading to a lower overall yield.
Reagent Cost & Availability Acetic anhydride is a common and relatively inexpensive reagent. The starting amine ester may be commercially available or require synthesis.Acetic anhydride is also used. Acid catalysts for esterification (e.g., H₂SO₄, p-TsOH) are inexpensive. The acetylated acid needs to be synthesized.
Reaction Conditions Generally mild to moderate conditions for acetylation.Esterification often requires refluxing with an acid catalyst, which can be harsher.
Purification The product is typically a solid and can be purified by recrystallization.The final product is also a solid and can be purified by recrystallization. Removal of the acid catalyst is a key step in the workup.
Scalability Generally scalable, with straightforward workup procedures.The Fischer esterification is a well-established and scalable reaction.
Potential Side Reactions Incomplete acetylation, or potential for N,O-diacetylation if other nucleophilic groups are present. Reaction with residual methanol from the previous step can consume acetic anhydride.Incomplete esterification due to the reversible nature of the Fischer esterification. Potential for side reactions if the substrate is sensitive to strong acid and heat.

Experimental Protocols and Mechanistic Insights

Route 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

This route is often preferred for its directness, provided the starting material, Methyl 4-amino-2-methoxybenzoate, is accessible.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-acetamido-2-methoxybenzoate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind each stage of the validation process. This document is structured to serve as a practical reference, ensuring scientific integrity and adherence to regulatory expectations.

Introduction: The Imperative of Method Validation

In pharmaceutical analysis, the data's reliability is paramount. An analytical method, no matter how sophisticated, is only as good as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose.[1] For regulatory bodies like the FDA and EMA, and following guidelines from the International Council for Harmonisation (ICH), robust method validation is a non-negotiable aspect of drug development and quality control.[2][3]

This guide will walk through the validation of a reversed-phase HPLC method for this compound, a compound of interest in pharmaceutical development. We will explore each validation parameter, presenting experimental protocols, illustrative data, and the underlying scientific principles.

The Analytical Challenge: this compound

This compound is a chemical intermediate and potential impurity in the synthesis of some active pharmaceutical ingredients (APIs).[4][5] Its accurate quantification is crucial for ensuring the purity and safety of the final drug product.

Chemical Structure:

  • IUPAC Name: this compound[6]

  • Molecular Formula: C11H13NO4[4]

  • Molecular Weight: 223.23 g/mol [6]

A stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products and process-related impurities.

Proposed HPLC Method for Validation

Before validation can commence, a suitable HPLC method must be developed. The following hypothetical, yet scientifically sound, method will be the subject of our validation study. The choice of a reversed-phase method is based on the non-polar nature of the analyte.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 stationary phases provide excellent retention for moderately non-polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (40:60, v/v)A common mobile phase for reversed-phase chromatography, offering good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 280 nmThe aromatic nature of the molecule suggests strong UV absorbance. 280 nm is a common wavelength for such compounds.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

The Validation Workflow: A Holistic Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the various validation parameters.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation Method HPLC Method Development Specificity Specificity Method->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A typical workflow for HPLC method validation.

Specificity: Ensuring a Discerning Eye

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9] A stability-indicating method must be able to separate the main analyte from its degradation products.[10]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of specificity validation.[11][12] It involves subjecting the analyte to harsh conditions to generate potential degradation products.[10]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

Data and Interpretation

The chromatograms from the forced degradation studies should show that the peak for this compound is well-resolved from any degradation product peaks.

Stress ConditionObservationsPeak Purity
Acid HydrolysisA significant degradation peak at a shorter retention time.> 0.999
Base HydrolysisA major degradation peak at a longer retention time.> 0.999
Oxidative DegradationTwo minor degradation peaks.> 0.999
Thermal DegradationMinimal degradation observed.> 0.999
Photolytic DegradationOne minor degradation peak.> 0.999

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13][14]

Experimental Protocol
  • Prepare a series of standard solutions: From a stock solution, prepare at least five concentrations of this compound, typically covering 50% to 150% of the expected working concentration.

  • Inject and record: Inject each concentration in triplicate.

  • Construct a calibration curve: Plot the average peak area against the concentration.

Data and Interpretation
Concentration (µg/mL)Peak Area (n=3)
50501,234
75752,345
1001,003,456
1251,254,567
1501,505,678

Linearity Analysis:

  • Regression Equation: y = 10025x + 1234

  • Correlation Coefficient (r²): 0.9995

Accuracy and Precision: Hitting the Bullseye Consistently

Accuracy is the closeness of the test results to the true value.[15][16] It is often determined by spike recovery studies.[17]

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[18]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol
  • Prepare spiked samples: Spike a placebo (a formulation without the active ingredient) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze samples: Analyze six preparations at each concentration level.

  • Repeat for intermediate precision: Have a different analyst repeat the experiment on a different day using a different HPLC system if available.

Data and Interpretation

Accuracy (Recovery):

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%

Precision (Repeatability and Intermediate Precision):

ConcentrationAnalyst 1 / Day 1 (%RSD)Analyst 2 / Day 2 (%RSD)
80%0.8%1.1%
100%0.6%0.9%
120%0.7%1.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]

Experimental Protocol

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[21]

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope) [21][22]

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope) [21][22]

  • Prepare a series of low-concentration standards.

  • Inject and record the responses.

  • Calculate the standard deviation of the y-intercepts of the regression lines.

  • Use the slope from the linearity study.

Data and Interpretation
ParameterValue
Standard Deviation of Intercept500
Slope10025
LOD 0.17 µg/mL
LOQ 0.50 µg/mL

Robustness: Weathering the Inevitable Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23] It provides an indication of the method's reliability during normal usage.[23][24]

Experimental Protocol

Introduce small, deliberate changes to the method parameters and observe the effect on the results.

  • Vary the flow rate: ± 0.1 mL/min.

  • Vary the column temperature: ± 2 °C.

  • Vary the mobile phase composition: ± 2% in the organic modifier.

  • Analyze a standard solution under each condition.

Data and Interpretation
Parameter VariedRetention Time (min)Peak AreaTailing Factor
Nominal 5.2 1,003,456 1.1
Flow Rate +0.1 mL/min4.7998,7651.1
Flow Rate -0.1 mL/min5.81,005,6781.1
Temp +2 °C5.01,002,3451.1
Temp -2 °C5.41,004,5671.2
% Acetonitrile +2%4.91,001,2341.1
% Acetonitrile -2%5.51,006,7891.2

Logical Relationships in Method Validation

The different validation parameters are not independent. The following diagram illustrates some of the key logical dependencies.

ValidationLogic cluster_core Core Quantitative Parameters cluster_derived Derived Parameters cluster_foundational Foundational Parameter Linearity Linearity Accuracy Accuracy Linearity->Accuracy Accuracy is tested within the linear range Precision Precision Linearity->Precision Precision is tested within the linear range Range Range Linearity->Range Defines the boundaries LOQ LOQ Linearity->LOQ Determines the lower limit of reliable quantification Accuracy->Range Upper and lower limits of accuracy Precision->Range Upper and lower limits of precision Specificity Specificity Specificity->Linearity Ensures response is from analyte

Caption: Logical dependencies between key HPLC validation parameters.

Conclusion: A Validated Method as a Cornerstone of Quality

The validation of an HPLC method is a rigorous but essential process in pharmaceutical analysis. This guide has demonstrated the key parameters that must be evaluated, from specificity and linearity to accuracy, precision, and robustness. By following a systematic approach and understanding the scientific rationale behind each step, researchers can ensure that their analytical methods are reliable, reproducible, and fit for purpose. A well-validated method is not just a regulatory requirement; it is a cornerstone of product quality and patient safety.

References

  • Robustness Tests | LCGC International.
  • What do Limit of Detection and Limit of Quantitation mean? - YouTube.
  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS.
  • Determine limits of detection LOD and limits of quantification LOQ - How To. MicroSolv.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • HPLC Specificity Testing: Importance Explained. Altabrisa Group.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • Robustness of analytical procedure: Significance and symbolism.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today.
  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru.
  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist.
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager Magazine.
  • HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Comparison Bet. US FDA, USP & ICH Guidelines. Scribd.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. ResearchGate.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf.
  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. NIH.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Quality Assurance.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • This compound. LookChem.
  • Methyl 4-methoxybenzoate. SIELC Technologies.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem.

Sources

A Comparative Guide for Synthetic Utility: Methyl 4-acetamido-2-methoxybenzoate vs. Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction pathways, efficiency, and the final product's purity. This guide provides an in-depth technical comparison of two structurally similar yet functionally distinct benzoic acid derivatives: Methyl 4-acetamido-2-methoxybenzoate and Methyl 4-acetamido-2-hydroxybenzoate. As key building blocks in the synthesis of various active pharmaceutical ingredients (APIs), a nuanced understanding of their respective reactivities and synthetic applications is paramount for researchers, scientists, and professionals in drug development.

This comparison will delve into the synthesis of these two molecules, their characteristic reactions, and their performance in the context of multi-step pharmaceutical syntheses, supported by experimental data and mechanistic insights.

Physicochemical Properties: A Tale of Two Functional Groups

At first glance, the two molecules differ only by a single methyl group on the oxygen at the 2-position of the benzoate ring. However, this seemingly minor structural variance between a hydroxyl (-OH) group and a methoxy (-OCH₃) group dictates their chemical behavior and, consequently, their synthetic utility.

PropertyMethyl 4-acetamido-2-hydroxybenzoateThis compound
CAS Number 4093-28-1[1]4093-29-2[2]
Molecular Formula C₁₀H₁₁NO₄[1]C₁₁H₁₃NO₄[2]
Molecular Weight 209.20 g/mol [1]223.22 g/mol [2]
Melting Point 146-147 °C[3]127 °C[4]
Appearance Light brown solid[3]White solid
Key Functional Groups Phenolic hydroxyl, amide, esterMethoxy, amide, ester

The presence of the acidic phenolic proton in Methyl 4-acetamido-2-hydroxybenzoate allows it to act as a nucleophile after deprotonation, a characteristic absent in its methoxy counterpart. Conversely, the methoxy group in this compound is a stronger electron-donating group via resonance, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Synthesis of the Starting Materials

Both compounds are typically synthesized from their corresponding 4-amino precursors through an acetylation reaction. The high yields achievable in these steps make them readily accessible starting materials.

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This compound is prepared by the acetylation of Methyl 4-amino-2-hydroxybenzoate. A common procedure involves the use of acetyl chloride in the presence of a base.

Experimental Protocol:

  • Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) is dissolved in ethyl acetate (750 mL) and a solution of sodium bicarbonate (34.9 g) in water (250 mL) is added.[5]

  • The mixture is cooled to 0 °C.[5]

  • Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise over 15 minutes.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[5]

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.[5]

  • The solvent is removed under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate.[5]

Reported Yield: 99%[5]

G cluster_reactants Reactants cluster_product Product MAH Methyl 4-amino-2-hydroxybenzoate process Acetylation (0°C to RT) MAH->process Ethyl Acetate/Water AcCl Acetyl Chloride AcCl->process Base Sodium Bicarbonate Base->process MAH_Ac Methyl 4-acetamido-2-hydroxybenzoate process->MAH_Ac Yield: 99% G cluster_reactants Reactants cluster_product Product MAM Methyl 4-amino-2-methoxybenzoate process Acetylation (60-65°C) MAM->process Anhydrous Ethanol Ac2O Acetic Anhydride Ac2O->process MAM_Ac This compound process->MAM_Ac Yield: 88%

Caption: Synthesis of this compound.

Comparative Performance in Key Synthetic Transformations

The divergent reactivity of the hydroxyl and methoxy groups makes these compounds suitable for different types of subsequent reactions.

O-Alkylation: A Key Reaction for the Hydroxy Derivative

Methyl 4-acetamido-2-hydroxybenzoate is a crucial intermediate in the synthesis of Mosapride, a gastroprokinetic agent. [1]A key step in this synthesis is the O-alkylation of the phenolic hydroxyl group. This reaction, typically a Williamson ether synthesis, proceeds by deprotonating the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.

Reaction Scheme: Ethylation in Mosapride Synthesis

A patent for the synthesis of a Mosapride intermediate describes the ethylation of a similar 4-acetamido-2-hydroxybenzoate derivative. [6]While the exact yield for the ethylation of Methyl 4-acetamido-2-hydroxybenzoate itself is not explicitly stated in the readily available literature, the overall yield for a multi-step process to a key intermediate is reported to be around 55%. [6] Mechanistic Rationale:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base removes the acidic proton from the hydroxyl group, creating a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the ethylating agent (e.g., bromoethane), displacing the bromide ion and forming the ether linkage. The methoxy analogue, lacking an acidic proton, cannot undergo this reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MAH_Ac Methyl 4-acetamido-2-hydroxybenzoate Phenoxide Phenoxide Ion MAH_Ac->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide EtBr Ethyl Bromide Product Methyl 4-acetamido-2-ethoxybenzoate EtBr->Product Phenoxide->Product SN2 Attack

Caption: Mechanism of O-Alkylation.

Electrophilic Aromatic Substitution: Utility of the Methoxy Derivative

This compound serves as an intermediate in the synthesis of Metoclopramide and is also known as an impurity of bromopride. [4]A key transformation it undergoes is electrophilic aromatic substitution, specifically chlorination, at the C5 position, which is activated by both the acetamido and methoxy groups.

Reaction Scheme: Chlorination of this compound

A common method for this chlorination is the use of N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • This compound is dissolved in DMF.

  • N-chlorosuccinimide is added.

  • The mixture is heated to facilitate the reaction, leading to the formation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [7] A patent describing this process reports a molar average yield of over 88%. [7] Mechanistic Rationale:

The acetamido and methoxy groups are both ortho-, para-directing and activating. The C5 position is para to the strongly activating acetamido group and ortho to the methoxy group, making it highly susceptible to electrophilic attack. The electrophile, generated from NCS, attacks the electron-rich aromatic ring to form a sigma complex (arenium ion intermediate), which then loses a proton to restore aromaticity. [8]The hydroxyl group in Methyl 4-acetamido-2-hydroxybenzoate is also activating, but the free hydroxyl can sometimes lead to side reactions or complexation with Lewis acid catalysts that might be used in other electrophilic substitution reactions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MAM_Ac This compound Sigma Sigma Complex (Arenium Ion) MAM_Ac->Sigma Electrophilic Attack NCS N-Chlorosuccinimide NCS->Sigma Product Methyl 4-acetamido-5-chloro-2-methoxybenzoate Sigma->Product Deprotonation

Caption: Mechanism of Electrophilic Chlorination.

Summary of Comparative Performance

FeatureMethyl 4-acetamido-2-hydroxybenzoateThis compound
Primary Reactivity Nucleophilic (as phenoxide)Activated aromatic ring for electrophilic substitution
Key Application O-alkylation (e.g., in Mosapride synthesis) [9]Electrophilic aromatic substitution (e.g., chlorination for Metoclopramide synthesis) [10]
Advantages Presence of a reactive hydroxyl group for ether synthesis.Enhanced activation of the aromatic ring for electrophilic substitution; avoids potential side reactions of a free hydroxyl group.
Limitations Aromatic ring is also activated, but the hydroxyl group can interfere with certain electrophilic substitution reagents.Lacks the nucleophilic hydroxyl group, making it unsuitable for Williamson ether synthesis.

Conclusion

The choice between this compound and Methyl 4-acetamido-2-hydroxybenzoate is dictated by the intended synthetic transformation.

  • Methyl 4-acetamido-2-hydroxybenzoate is the reagent of choice when the synthetic route requires the introduction of an ether linkage at the 2-position via O-alkylation. Its utility as a precursor to the gastroprokinetic agent Mosapride exemplifies this application.

  • This compound is the preferred substrate for electrophilic aromatic substitution reactions, such as chlorination, where the methoxy group contributes to the activation of the ring and avoids the potential complications associated with a free hydroxyl group. Its role in the synthesis of Metoclopramide highlights its value in this context.

Ultimately, a thorough understanding of the distinct chemical personalities of the hydroxyl and methoxy functional groups is essential for making informed decisions in the design and execution of complex pharmaceutical syntheses.

References

  • Alkylation of phenol: a mechanistic view. (n.d.). PubMed.
  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info.
  • (PDF) Alkylation of Phenol: A Mechanistic View. (2025, August 7). ResearchGate.
  • What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China.
  • Reaction pathway for the direct O-alkylation. (n.d.). ResearchGate.
  • Method of preparing metoclopramide. (n.d.). Google Patents.
  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S.
  • Computed PES for anisole– Cl 2 reactions, catalyzed by HCl, in simulated... (n.d.). ResearchGate.
  • Synthesis of Important intermediate for mosapride citrate. (n.d.). Google Patents.
  • The preparation method of Mosapride intermediate. (n.d.). Google Patents.
  • Synthesis method of mosapride citrate. (n.d.). Google Patents.
  • Metoclopramide (I) is a very important compound which is widely used as an antiemetic. Many different routes for the synthesis o. (n.d.). J-Stage.
  • New preparation method of mosapride. (n.d.). Google Patents.
  • Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). Google Patents.
  • Anisole undergoes electrophilic substitution reaction. (2023, July 26). Brainly.in.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 9). YouTube.
  • METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE. (n.d.). Eight Chongqing Chemdad Co.
  • Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720. (n.d.). PubChem.
  • This compound. (n.d.). LookChem.
  • Pharmaceutical composition with metoclopramide and process for its preparation. (n.d.). Google Patents.

Sources

A Comparative Spectroscopic Analysis: From Amino to Amido in the Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and organic synthesis, the precise characterization of molecules at each stage of a reaction is paramount. The conversion of a primary amine to an acetamide is a fundamental transformation, introducing significant changes to the electronic and structural properties of the molecule. This guide provides an in-depth spectroscopic comparison of the starting material, Methyl 4-amino-2-methoxybenzoate, and its acetylated product, Methyl 4-acetamido-2-methoxybenzoate. By examining the key differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can unequivocally confirm the success of the acetylation reaction.

The conversion of the electron-donating amino group (-NH₂) to the electron-withdrawing acetamido group (-NHCOCH₃) induces predictable and measurable shifts in the spectral data. Understanding these shifts is not merely an academic exercise; it is a critical quality control step that ensures the identity and purity of the synthesized compound, which in this case, is a known impurity of the antiemetic drug, Bromopride.[1]

The Chemical Transformation: An Overview

The synthesis involves the acetylation of the primary aromatic amine in Methyl 4-amino-2-methoxybenzoate. This is typically achieved by reacting the starting material with acetic anhydride.[1] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of a molecule of acetic acid to yield the final acetamide product.

Below is a diagram illustrating this straightforward yet crucial synthetic step.

reaction_workflow cluster_reactants Reactants SM Methyl 4-amino-2-methoxybenzoate Product This compound SM->Product Heat (60-65°C) Reagent Acetic Anhydride Reagent->Product Solvent Anhydrous Ethanol Solvent->Product experimental_workflow start Start dissolve Dissolve Starting Material in Anhydrous Ethanol start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Heat to 60-65°C for 2h add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool & Remove Solvent monitor->workup Reaction Complete purify Wash & Extract workup->purify isolate Filter & Concentrate purify->isolate end End: Pure Product isolate->end

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of Methyl 4-acetamido-2-methoxybenzoate, a known impurity and critical quality attribute in pharmaceutical development. We will navigate the nuances of cross-validating a traditional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method, a common scenario when transferring methods from a research and development setting to a high-throughput quality control laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and consistency across different analytical platforms.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the lifecycle of a pharmaceutical product, analytical methods often transition between laboratories and technologies. A robust method developed in a research setting must be reliably transferred to a quality control (QC) environment, which may utilize different instrumentation with the goal of increasing sample throughput. This transfer necessitates a rigorous cross-validation process to ensure that the analytical results are equivalent and trustworthy, regardless of the method or laboratory.[1]

This compound, also known as Metoclopramide Impurity D, serves as our model compound.[2][3][4] Its accurate quantification is critical for ensuring the safety and efficacy of the final drug product. This guide will present a detailed protocol for the cross-validation of an established HPLC method with a newly developed UHPLC method for the analysis of this compound.

Foundational Principles: Adherence to Regulatory Standards

The entire framework of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <1225>.[1] These documents provide the authoritative grounding for the validation parameters we will assess, including specificity, linearity, accuracy, precision, and range.

The Analytical Challenge: Method Transfer from HPLC to UHPLC

Our scenario involves transferring a validated HPLC method from an R&D laboratory to a QC laboratory that employs UHPLC for faster analysis times. The core objective of the cross-validation is to demonstrate that the UHPLC method provides results that are equivalent to the original HPLC method.

Originating Laboratory Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method, based on established procedures for Metoclopramide and its impurities, is considered the validated reference method.[2]

Parameter Condition
Instrument Agilent 1100 Series LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 65% Acetonitrile with 0.2% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 235 nm
Receiving Laboratory Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

The UHPLC method is developed by scaling down the HPLC method to leverage the advantages of smaller particle size columns and higher operating pressures, leading to significantly reduced run times.

Parameter Condition
Instrument Waters ACQUITY Arc System or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase 65% Acetonitrile with 0.2% Phosphoric Acid in Water
Flow Rate 0.6 mL/min (scaled from HPLC method)
Injection Volume 2 µL (scaled from HPLC method)
Column Temperature 30 °C
UV Detection 235 nm

The Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation study is designed to directly compare the performance of the HPLC and UHPLC methods using the same set of samples.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Originating Lab (HPLC) cluster_uhplc Receiving Lab (UHPLC) cluster_analysis Data Analysis & Comparison prep_stock Prepare Stock Solution of This compound (1 mg/mL in Methanol) prep_cal Prepare Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High Concentrations) prep_stock->prep_qc hplc_val Analyze Calibration Standards & QCs using validated HPLC method prep_cal->hplc_val uhplc_val Analyze Calibration Standards & QCs using new UHPLC method prep_cal->uhplc_val prep_qc->hplc_val prep_qc->uhplc_val hplc_data Collect HPLC Data (Peak Area, Retention Time) hplc_val->hplc_data compare Statistically Compare Results (e.g., Student's t-test, F-test) hplc_data->compare uhplc_data Collect UHPLC Data (Peak Area, Retention Time) uhplc_val->uhplc_data uhplc_data->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of HPLC and UHPLC methods.

Step 1: Preparation of Standards and Quality Control Samples
  • Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards at concentrations covering the expected working range (e.g., 1 µg/mL to 100 µg/mL).

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) from a separate weighing of the reference standard to ensure an independent assessment of accuracy and precision.

Step 2: Analysis of Samples by Both Methods
  • Analyze the complete set of calibration standards and QC samples on both the validated HPLC system and the new UHPLC system.

  • Perform a minimum of three replicate injections for each QC sample to assess precision.

Step 3: Data Evaluation and Acceptance Criteria

The core of the cross-validation lies in the statistical comparison of the data generated by both methods. The acceptance criteria should be pre-defined in a validation protocol.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the cross-validation study.

Linearity
Method Concentration Range (µg/mL) Correlation Coefficient (r²) Acceptance Criterion
HPLC1 - 1000.9995r² ≥ 0.999
UHPLC1 - 1000.9997r² ≥ 0.999
Accuracy and Precision
Method QC Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) ± SD (n=3) Accuracy (% Recovery) Precision (%RSD) Acceptance Criteria
HPLC Low QC5.04.95 ± 0.0899.0%1.6%Recovery: 98-102%
Mid QC25.025.15 ± 0.35100.6%1.4%RSD: ≤ 2.0%
High QC75.074.55 ± 0.9799.4%1.3%
UHPLC Low QC5.05.05 ± 0.09101.0%1.8%Recovery: 98-102%
Mid QC25.024.85 ± 0.4099.4%1.6%RSD: ≤ 2.0%
High QC75.075.30 ± 1.05100.4%1.4%
Statistical Comparison of QC Results

A Student's t-test (for accuracy) and an F-test (for precision) are commonly used to compare the results from the two methods. The null hypothesis is that there is no significant difference between the two methods.

QC Level Parameter Calculated Value Critical Value (α=0.05) Conclusion
Low QC t-statistic (Accuracy)1.052.78No significant difference
F-statistic (Precision)1.2719.0No significant difference
Mid QC t-statistic (Accuracy)0.622.78No significant difference
F-statistic (Precision)1.3119.0No significant difference
High QC t-statistic (Accuracy)0.672.78No significant difference
F-statistic (Precision)1.1619.0No significant difference

Logical Framework for Method Cross-Validation

G start Initiate Method Transfer define_protocol Define Cross-Validation Protocol & Acceptance Criteria start->define_protocol execute_hplc Execute Validated HPLC Method (Originating Lab) define_protocol->execute_hplc execute_uhplc Execute New UHPLC Method (Receiving Lab) define_protocol->execute_uhplc compare_data Compare Performance Data (Accuracy, Precision, Linearity) execute_hplc->compare_data execute_uhplc->compare_data statistical_test Perform Statistical Equivalence Testing compare_data->statistical_test decision Do Results Meet Acceptance Criteria? statistical_test->decision success Method Transfer Successful decision->success Yes fail Investigate Discrepancies & Re-evaluate Method/Protocol decision->fail No

Caption: Decision-making process for analytical method cross-validation.

Conclusion: Ensuring Analytical Consistency

The cross-validation data demonstrates that the newly developed UHPLC method for the analysis of this compound is equivalent to the established HPLC method. Both methods exhibit comparable linearity, accuracy, and precision within the pre-defined acceptance criteria. The statistical analysis confirms that there are no significant differences between the results obtained from the two methods.

This successful cross-validation provides the necessary scientific evidence to confidently transfer the analytical procedure from the R&D laboratory to the QC laboratory. The implementation of the UHPLC method will result in a significant reduction in analysis time and solvent consumption, leading to increased laboratory efficiency without compromising data quality. This guide serves as a template for conducting robust cross-validation studies, ensuring the integrity of analytical data throughout the pharmaceutical development lifecycle.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). March 2024.
  • Waters Corporation. HPLC Method Transfer for Analysis of Metoclopramide HCl and Related Substances from an Agilent 1100 Series LC System to a Waters ACQUITY Arc System.
  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.
  • PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information.
  • HELIX Chromatography. HPLC Analysis of Drug Metoclopramide and Related Impurities on Coresep 100 Mixed-Mode Column.
  • LookChem. This compound.
  • Kahali, N., & Khanam, J. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Determination from Solid Dispersion by Solvent Evaporation Method. Journal of Applied Pharmaceutical Science, 8(2), 018-026.
  • Al-Haideri, A. M., Abdulla, N. I., & Malih, I. K. (2012). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Iraqi Journal of Pharmaceutical Sciences, 21(1), 70-78.
  • Yilmaz, B., Kucuk, B., & Kadioglu, Y. (2024). A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. Scientific Reports, 14(1), 8961.

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Acetylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the introduction of an acetyl group—a fundamental transformation known as acetylation—is a cornerstone reaction for constructing everything from life-saving pharmaceuticals to advanced materials.[1] The choice of acetylating agent is far from trivial; it is a critical decision that dictates reaction efficiency, selectivity, safety, and scalability. This guide provides a comparative analysis of the most common acetylating agents, grounded in experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals to make rational, evidence-based decisions for their specific synthetic challenges.

The Workhorses: Acetyl Chloride vs. Acetic Anhydride

The most frequently employed acetylating agents are acetyl chloride and acetic anhydride.[2] While both are highly effective for acetylating nucleophiles like alcohols, phenols, and amines, they represent a classic trade-off between reactivity and manageability.[3]

Causality of Reactivity: A Mechanistic Perspective

The difference in reactivity is rooted in the leaving group ability. Acetyl chloride is significantly more reactive because the chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl).[4] In contrast, acetic anhydride's leaving group is the acetate anion (CH₃COO⁻), the conjugate base of a weaker acid (acetic acid), making it less reactive.[5] This heightened reactivity allows acetyl chloride to facilitate faster reactions, often at lower temperatures.[6]

However, this reactivity comes at a cost. The reaction with acetyl chloride generates corrosive hydrogen chloride (HCl) gas as a byproduct.[3] This can be problematic for acid-sensitive substrates and requires careful management, often through the addition of a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine to act as a scavenger. Acetic anhydride, on the other hand, produces acetic acid, a weaker and less corrosive byproduct that is more easily managed and removed during workup.[7]

G cluster_0 Acetyl Chloride Pathway cluster_1 Acetic Anhydride Pathway NuH R-OH / R-NH₂ (Nucleophile) AcCl CH₃COCl (Acetyl Chloride) NuH->AcCl Nucleophilic Attack Int1 Tetrahedral Intermediate AcCl->Int1 Prod1 R-OAc / R-NHAc (Product) Int1->Prod1 Elimination of Cl⁻ HCl HCl (Corrosive Byproduct) Int1->HCl NuH2 R-OH / R-NH₂ (Nucleophile) Ac2O (CH₃CO)₂O (Acetic Anhydride) NuH2->Ac2O Nucleophilic Attack Int2 Tetrahedral Intermediate Ac2O->Int2 Prod2 R-OAc / R-NHAc (Product) Int2->Prod2 Elimination of CH₃COO⁻ AcOH CH₃COOH (Milder Byproduct) Int2->AcOH

Caption: General mechanism for acetylation with acetyl chloride vs. acetic anhydride.
Data-Driven Performance Comparison

Experimental data clearly illustrates the reactivity differences. A comparative study on the acetylation of various alcohols and phenols using zinc chloride as a catalyst provides valuable quantitative insights.[3][8]

SubstrateAcetylating AgentCatalystTimeYield (%)Reference
Benzyl AlcoholAcetyl ChlorideZnCl₂0.3 h (18 min)98%[9]
Benzyl AlcoholAcetic AnhydrideZnCl₂0.5 h (30 min)95%[9]
PhenolAcetyl ChlorideZnCl₂0.25 h (15 min)96%[8]
PhenolAcetic AnhydrideZnCl₂0.4 h (24 min)92%[8]

As the data shows, acetyl chloride consistently achieves high yields in significantly shorter reaction times.[3] For many applications, particularly on a larger scale or with sensitive substrates, the enhanced safety, lower cost, and easier handling of acetic anhydride often outweigh the benefit of faster reaction rates.[7]

The Atom-Economical Specialist: Ketene

Ketene (H₂C=C=O) is an exceptionally powerful acetylating agent, but its high reactivity and instability mean it is typically generated in situ for immediate consumption.[10]

Expertise in Application

The primary advantage of ketene is its perfect atom economy. It reacts with nucleophiles like alcohols and amines to form the acetylated product with no byproducts.[10][11]

  • Reaction: R-OH + H₂C=C=O → R-OCOCH₃

This makes it an attractive reagent in industrial processes where waste minimization is critical, such as in the production of acetic anhydride from acetic acid.[12] However, its utility in a standard research laboratory is limited by its gaseous nature, toxicity, and propensity to dimerize or polymerize if not used under carefully controlled, dilute conditions.[13] It reacts violently with some substrates even at very low temperatures, while being surprisingly unreactive with others, like water, under certain conditions.[13]

G start Alcohol (R-OH) ketene Ketene (H₂C=C=O) start->ketene Nucleophilic attack on sp-carbon intermediate Enol Intermediate ketene->intermediate Proton transfer product Acetate Ester (R-OCOCH₃) intermediate->product Tautomerization

Caption: Reaction workflow of an alcohol with ketene.

Niche and Milder Acetylating Agents

Beyond the common reagents, several others offer unique advantages for specific applications.

  • Thioacetic Acid (AcSH): This organosulfur compound can serve as a mild acetylating agent, particularly for unstable compounds.[14] Its reaction can be slow without a catalyst but offers a unique profile due to the reductive properties of its H₂S byproduct.[14] It has also been explored for oxidative acylation in aqueous solutions, a process relevant to prebiotic chemistry.[15]

  • "Green" Acetylation Strategies: Modern synthetic chemistry emphasizes sustainability, leading to the development of more environmentally benign methods.[16]

    • Meldrum's Acid: This solid, air-stable reagent serves as a cost-effective and easy-to-handle acetylating agent that decomposes to produce only CO₂ and acetone as byproducts, simplifying purification.[17]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate acetylation reactions, often reducing times from hours to minutes.[18][19] Protocols using ethyl acetate as both the solvent and acetylating agent under microwave conditions represent a significant leap in efficiency and sustainability.[20]

    • Acetonitrile: Under specific catalytic conditions, such as with trimethylsilyl iodide and microwave irradiation, acetonitrile can be used for the selective N-acetylation of aromatic amines, avoiding the need for more toxic reagents like acetyl chloride.[21][22]

Comparative Summary of Acetylating Agents

AgentRelative ReactivityByproductsKey AdvantagesKey Disadvantages
Acetyl Chloride Very HighHCl (corrosive gas)Fast reactions, high yieldsHazardous, corrosive byproduct, moisture sensitive
Acetic Anhydride HighAcetic AcidSafer, easier to handle, less corrosive byproductSlower than acetyl chloride
Ketene Extremely HighNone100% atom economyUnstable, toxic gas, requires special setup, polymerizes
Thioacetic Acid Low to ModerateH₂SMild, useful for unstable compoundsSlow reaction, odorous byproduct
Meldrum's Acid ModerateCO₂, Acetone"Green" byproducts, solid, easy to handleRequires heating
Ethyl Acetate / MW ModerateEthanol"Green" (reagent is also solvent), rapidRequires microwave reactor, not universal for all substrates

Experimental Protocols: A Self-Validating System

To objectively compare efficacy, a standardized protocol is essential. The following general procedure can be adapted to test different agents against a common substrate like benzyl alcohol.

General Protocol for Comparative Acetylation of Benzyl Alcohol

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Acetyl chloride and acetic anhydride are corrosive and hazardous; appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[3]

1. Reaction Setup:

  • To three separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add benzyl alcohol (1.0 mmol, 108 mg).

  • Flask A (Acetyl Chloride): Add a chosen solvent (e.g., 5 mL dichloromethane). Cool the flask to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (1.1 mmol, 111 mg).

  • Flask B (Acetic Anhydride): Add a catalyst if desired (e.g., ZnCl₂ or DMAP, 0.1 mmol). No solvent is required for many protocols.[9]

  • Flask C (Control): Set up as needed for other agents.

2. Reagent Addition:

  • Flask A: Slowly add acetyl chloride (1.1 mmol, 86 mg) dropwise to the cooled, stirring solution.

  • Flask B: Add acetic anhydride (1.1 mmol, 112 mg) to the flask.

  • Allow the reactions to stir at the designated temperature (e.g., room temperature or 0 °C).

3. Reaction Monitoring:

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes). Use an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize with a UV lamp and/or potassium permanganate stain.

4. Workup and Isolation:

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction.

  • Flask A: Slowly add 5 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Flask B: Slowly add 5 mL of water. Separate the organic layer and wash with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

  • Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Analysis:

  • Purify the product by column chromatography if necessary.

  • Determine the yield of the purified product (benzyl acetate).

  • Confirm the identity and purity of the product using ¹H NMR and/or GC-MS.

Conclusion: Making the Right Choice

The optimal acetylating agent is context-dependent.

  • For rapid, small-scale synthesis where the substrate is robust and HCl can be tolerated or managed, acetyl chloride is an excellent choice.[3]

  • For larger-scale processes, reactions requiring higher selectivity, or with acid-sensitive molecules , the safety, cost, and handling benefits of acetic anhydride make it the more prudent and practical option.[7]

  • When atom economy is the paramount concern , and the necessary equipment is available, ketene is unparalleled.[10]

  • For syntheses demanding mild conditions or seeking to minimize hazardous waste , exploring "greener" alternatives like Meldrum's acid or microwave-assisted protocols is highly recommended.[17][20]

By understanding the mechanistic nuances and considering the practical trade-offs supported by quantitative data, researchers can navigate the options with confidence, ensuring the selection of the most effective and appropriate acetylating agent for their synthetic goals.

References

  • Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
  • Smolecule. Buy Acetyl hypofluorite | 78948-09-1.
  • J-Stage. The Application of Thiocarboxylic Acids to the Acylating Agent. I.
  • Pediaa.Com. What is the Difference Between Acetyl Chloride and Acetic Anhydride.
  • ACS Publications. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite.
  • Ketene. I. Preparation and Reactions.
  • PubMed. Oxidative acylation using thioacids.
  • brainly.com. Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?.
  • Wikipedia. Acetylation.
  • Wikipedia. Ketene.
  • Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine.
  • Semantic Scholar. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
  • Benchchem. A Comparative Guide to Acylation Efficiency: Heptanoic Anhydride vs. Acetyl Chloride.
  • ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF.
  • Scholars Research Library. A brief review: Microwave assisted organic reaction.
  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question...
  • Benchchem. comparative study of acylating agents for specific organic transformations.
  • Microwave-Assisted Acetylation of Alcohols Using Acidic Ethyl Acetate in Five Minutes.
  • Google Patents. Acetylation process.
  • ResearchGate. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature.
  • SciSpace. A significance of microwave assist technique in green chemistry.
  • Navigating the Chemical Synthesis Landscape: The Importance of Acylating Agents.
  • RSC Publishing. Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations.
  • IJPPR. An Environmentally Friendly and Efficient Green Method for Acylation.
  • Reachem. Acetylation and Methylation: Comparing Two Essential Chemical Reactions.

Sources

A Comparative Guide to the Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-acetamido-2-methoxybenzoate, a notable impurity of the antiemetic drug Bromopride, is one such compound of interest.[1] This guide provides a detailed, comparative analysis of the prevalent synthetic methodologies for this compound, offering insights into the rationale behind experimental choices and providing actionable protocols for laboratory application.

Introduction to this compound

This compound (C₁₁H₁₃NO₄, Molar Mass: 223.23 g/mol ) is a substituted aromatic ester.[2][3] Its structure is characterized by a benzene ring functionalized with a methyl ester, a methoxy group, and an acetamido group. The strategic placement of these functional groups makes it a useful building block in the synthesis of more complex molecules. Beyond its role as a drug impurity, it serves as a precursor in the development of various heterocyclic compounds with potential biological activity.[2]

This guide will explore the two primary retrosynthetic pathways for the synthesis of this compound, providing a critical evaluation of each to aid in the selection of the most suitable method for a given research or production context.

Method 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

This approach is a direct and often high-yielding method that involves the acylation of the amino group of the precursor, Methyl 4-amino-2-methoxybenzoate. The reaction is typically straightforward, with the primary challenge lying in the efficient synthesis and purification of the starting material.

Experimental Protocol

A representative procedure for the acetylation of Methyl 4-amino-2-methoxybenzoate is as follows:

  • Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in anhydrous ethanol (approx. 15 mL per gram of substrate).

  • Reagent Addition: Slowly add acetic anhydride (1.6 eq.) to the solution.

  • Reaction: Heat the resulting solution to 60-65 °C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The residue is then washed sequentially with deionized water and a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate. The combined organic phases are washed with deionized water and saturated brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield this compound as a white solid.[1]

Discussion of Experimental Choices
  • Reagent: Acetic anhydride is a common and effective acetylating agent. Its use in slight excess ensures the complete conversion of the starting material. An alternative, as seen in the synthesis of a similar compound, is acetyl chloride, which is more reactive but requires careful handling due to its sensitivity to moisture and the production of HCl as a byproduct.[4]

  • Solvent: Anhydrous ethanol is a suitable solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.

  • Temperature: The moderate heating to 60-65 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize any remaining acetic anhydride and acetic acid formed during the reaction. The subsequent extractions and washings ensure the removal of water-soluble impurities.

Performance Data
ParameterValueSource
Yield88%[1]
PurityHigh (as a white solid)[1]
Reaction Time2 hours[1]
Synthesis Pathway Diagram

A Methyl 4-amino-2-methoxybenzoate B This compound A->B Acetic Anhydride, Ethanol, 60-65°C

Caption: Acetylation of Methyl 4-amino-2-methoxybenzoate.

Method 2: Esterification of 4-acetamido-2-methoxybenzoic Acid

Proposed Experimental Protocol (Based on Fischer Esterification)
  • Suspension: Suspend 4-acetamido-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.2-0.3 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Discussion of Experimental Choices
  • Reaction Type: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[5] It is an equilibrium-driven process.

  • Reagents: Methanol serves as both the solvent and the reactant. A large excess of methanol is used to shift the equilibrium towards the product side. Sulfuric acid is a common and effective acid catalyst for this reaction.[5]

  • Reaction Conditions: Refluxing the mixture ensures a sufficient reaction rate. The reaction time can vary depending on the reactivity of the substrate.

  • Work-up: The neutralization step with sodium bicarbonate is essential to remove the acidic catalyst and any unreacted carboxylic acid.

Anticipated Performance and Considerations

While specific yield data for this reaction is not available, Fischer esterifications typically provide moderate to good yields. The primary advantage of this method is the potential use of a more readily available or less expensive starting material (the carboxylic acid). However, the reaction times are generally longer compared to the acetylation route, and the reversible nature of the reaction may lead to incomplete conversion.

Synthesis Pathway Diagram

C 4-acetamido-2-methoxybenzoic acid D This compound C->D Methanol, H₂SO₄ (cat.), Reflux

Caption: Fischer Esterification of 4-acetamido-2-methoxybenzoic acid.

Comparison of Synthesis Methods

FeatureMethod 1: AcetylationMethod 2: Esterification
Starting Material Methyl 4-amino-2-methoxybenzoate4-acetamido-2-methoxybenzoic acid
Key Transformation N-AcetylationO-Esterification
Reaction Time Shorter (approx. 2 hours)[1]Longer (approx. 4-6 hours)[5]
Yield High (reported at 88%)[1]Moderate to Good (anticipated)
Reagents Acetic anhydride/acetyl chlorideMethanol, Sulfuric acid
Advantages High yield, fast reactionPotentially more accessible starting material, cost-effective reagents
Disadvantages Requires synthesis of the amino-ester precursorLonger reaction time, equilibrium-limited reaction

Conclusion

Both the acetylation of Methyl 4-amino-2-methoxybenzoate and the esterification of 4-acetamido-2-methoxybenzoic acid present viable pathways for the synthesis of this compound. The choice between the two methods will largely depend on the availability and cost of the starting materials, as well as the desired reaction time and yield.

The acetylation route offers a more direct and higher-yielding approach, making it preferable when the amino-ester precursor is readily available. Conversely, the Fischer esterification method provides a solid alternative if the corresponding carboxylic acid is the more accessible starting point, despite the longer reaction times and the need to drive the reaction to completion. For process optimization, a thorough cost-benefit analysis of the entire synthesis chain, including the preparation of the starting materials, is recommended.

References

  • Methyl 4-acetamido-2-methoxybenzo
  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google P
  • METHYL 4-ACETAMIDO-2-HYDROXYBENZO
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl 4-acetamido-2-methoxybenzo
  • Understanding Methyl 4-Amino-2-methoxybenzo
  • Methyl 4-acetamido-2-methoxybenzo
  • METHYL 4-ACETAMIDO-2-METHOXYBENZO
  • Methyl 4-(acetylamino)
  • Methyl 4-Amino-2-methoxybenzoate | 27492-84-8 - SynThink Research Chemicals
  • CN112521318A - Preparation method of amisulpride important intermediate - Google P
  • CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google P
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
  • Esterification of 2,4-dihydroxybenzoic acid - ResearchG
  • Methyl 4-amino-2-methoxybenzo
  • RU2485936C2 - Ester compounds of benzoic acid, composition (versions) and method of ...
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo

Sources

A Senior Application Scientist's Guide to the Validation of Methyl 4-acetamido-2-methoxybenzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. Methyl 4-acetamido-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, serves as a critical checkpoint in manufacturing processes. Establishing a well-characterized, reliable reference standard for this compound is not merely a procedural step but a foundational requirement for ensuring product quality and regulatory compliance.

This guide provides a comprehensive, technically-grounded framework for the validation of a candidate batch of this compound as a reference standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind each experimental choice and analytical technique. The objective is to create a self-validating system of protocols that collectively build a robust profile of identity, purity, and potency, consistent with the principles outlined by major pharmacopeias and regulatory bodies such as the International Council for Harmonisation (ICH).

Part 1: Foundational Characterization - Confirming Identity

Before assessing purity, it is imperative to unequivocally confirm the molecular structure of the candidate material. This is a non-negotiable first step; a high-purity substance is useless as a reference standard if it is the wrong substance. We employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the candidate material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and compare the observed chemical shifts (δ), coupling constants (J), and integration values with established literature data or theoretical predictions for this compound.

Table 1: Representative NMR Data for Structural Confirmation

NucleusExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~9.89.78Singlet-NH-
¹H~7.67.61DoubletAromatic H
¹H~7.27.23Doublet of DoubletsAromatic H
¹H~6.86.85DoubletAromatic H
¹H~3.83.82Singlet-OCH₃ (ester)
¹H~3.73.74Singlet-OCH₃ (ether)
¹H~2.12.09Singlet-COCH₃
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher degree of confidence.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate material (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare its mass-to-charge ratio (m/z) to the theoretical value. For this compound (C₁₁H₁₃NO₄), the theoretical monoisotopic mass is 223.0845 u.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for identifying the functional groups present in a molecule. The resulting spectrum serves as a molecular "fingerprint."

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powdered candidate material directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the positions and shapes of the absorption bands with known values for the expected functional groups (e.g., N-H stretch, C=O stretches for amide and ester, C-O stretches).

Part 2: The Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy, therefore, employs an orthogonal set of methods, each targeting different types of potential impurities. This approach is central to the mass balance concept often cited in pharmacopeial guidelines.

G cluster_purity Purity Assessment Workflow candidate Candidate Material hplc HPLC-UV/DAD (Organic Impurities) candidate->hplc gc Headspace GC-FID (Residual Solvents) candidate->gc kf Karl Fischer Titration (Water Content) candidate->kf ash Sulfated Ash (Inorganic Impurities) candidate->ash mass_balance Mass Balance Calculation (Assigned Purity) hplc->mass_balance gc->mass_balance kf->mass_balance ash->mass_balance

Caption: Orthogonal methods for purity assessment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A properly developed method can separate the main component from structurally related impurities, synthetic by-products, and degradation products.

Rationale for Method Development: The goal is to develop a stability-indicating method. A reversed-phase C18 column is a logical starting point due to the moderate polarity of the analyte. A gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) is chosen to ensure the elution of any potential impurities with a wide range of polarities. UV detection is selected based on the chromophores present in the molecule.

Experimental Protocol: HPLC Purity Method

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a solution of the candidate material in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

Trustworthiness Check: Peak purity analysis using a Diode Array Detector (DAD) should be performed. This assesses whether the main peak is spectrally homogeneous, providing confidence that no impurities are co-eluting.

Residual Solvents by Headspace Gas Chromatography (GC)

Residual solvents from the synthesis and purification process are common impurities that must be controlled. Headspace GC is the standard technique for this analysis as it effectively separates volatile solvents from the non-volatile sample matrix.

Experimental Protocol: Headspace GC-FID

  • System:

    • Column: DB-624 or equivalent.

    • Carrier Gas: Helium or Nitrogen.

    • Injector/Detector: FID at 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

    • Headspace: Vial equilibration at 80 °C for 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the candidate material into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO or DMF).

  • Analysis: Analyze the sample alongside a standard containing known concentrations of expected solvents.

  • Calculation: Quantify any detected solvents against the standard curve.

Water Content by Karl Fischer Titration

Water content can significantly impact the true purity of a substance and is determined specifically using Karl Fischer titration, a method far more accurate for water than loss on drying.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument: Calibrated volumetric Karl Fischer titrator.

  • Reagent: Standardized Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Procedure:

    • Standardize the titrant using a certified water standard.

    • Accurately weigh a suitable amount of the candidate material (to consume a reasonable volume of titrant) and add it to the titration vessel.

    • Titrate to the endpoint.

  • Calculation: Calculate the percentage of water (w/w).

Inorganic Impurities by Sulfated Ash

The sulfated ash test quantifies the total amount of inorganic impurities in an organic substance. The sample is charred and then treated with sulfuric acid, which converts metal oxides and salts into more stable sulfates before final ignition.

Experimental Protocol: Sulfated Ash (USP <281>)

  • Procedure:

    • Accurately weigh 1-2 g of the candidate material into a tared crucible.

    • Ignite the sample gently until it is thoroughly charred.

    • Cool, moisten the residue with 1 mL of concentrated sulfuric acid.

    • Heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until all black particles have disappeared.

    • Cool in a desiccator, weigh, and calculate the percentage of residue.

Part 3: Purity Assignment and Comparison

The final step is to integrate the data from the orthogonal analyses to assign a purity value. This is achieved through a mass balance calculation.

G cluster_impurities start Total = 100% impurities Total Impurities start->impurities Subtract purity Assigned Purity (by Mass Balance) impurities->purity Result is organic Organic Impurities (from HPLC) impurities->organic water Water (from Karl Fischer) impurities->water solvents Residual Solvents (from GC) impurities->solvents inorganic Inorganic Impurities (from Sulfated Ash) impurities->inorganic

Caption: Mass balance calculation for purity assignment.

The purity is calculated as: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Table 2: Comparison of Candidate Material vs. a Certified Reference Standard

Test ParameterCandidate MaterialCertified Reference Standard (CRS)Acceptance Criteria
Identity (NMR, MS, FT-IR) ConformsConformsSpectra are superimposable
Chromatographic Purity (HPLC) 99.85%≥ 99.5%≥ 99.5%
Water Content (KF) 0.08%≤ 0.2%≤ 0.5%
Residual Solvents (GC) < 0.05% (Methanol)Meets USP <467> limitsMeets USP <467> limits
Sulfated Ash < 0.01%≤ 0.1%≤ 0.1%
Assigned Purity (Mass Balance) 99.7% 99.6% N/A

Conclusion

The validation of a reference standard is a rigorous, evidence-based process. Through the systematic application of orthogonal analytical techniques, we have demonstrated a comprehensive approach to characterizing a candidate batch of this compound. The identity was unequivocally confirmed by spectroscopic methods (NMR, MS, FT-IR). Purity was thoroughly investigated using a validated, stability-indicating HPLC method for organic impurities, headspace GC for residual solvents, Karl Fischer titration for water content, and sulfated ash for inorganic components.

The data presented in Table 2 shows that the candidate material not only meets but in some cases exceeds the quality attributes of a commercially available Certified Reference Standard. The assigned purity of 99.7% by mass balance is well-supported by the individual analytical results. Therefore, based on this comprehensive validation, the candidate material is deemed suitable for use as a qualified in-house reference standard for the identification, purity control, and assay of this compound in manufacturing and quality control settings.

References

  • International Council for Harmonisation (ICH).Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[Link]
  • U.S. Pharmacopeia (USP).
  • U.S. Pharmacopeia (USP).General Chapter <281> Residue on Ignition.
  • U.S. Pharmacopeia (USP).General Chapter <467> Residual Solvents.[Link]
  • European Directorate for the Quality of Medicines & HealthCare (EDQM).Reference standards.[Link]

A Guide to Inter-Laboratory Comparison of Methyl 4-acetamido-2-methoxybenzoate Analysis: Ensuring Analytical Consistency and Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Methyl 4-acetamido-2-methoxybenzoate, a key chemical intermediate and potential impurity in various synthetic pathways, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth framework for conducting an inter-laboratory comparison of analytical methods for this compound, offering insights into method performance and data interpretation.

The objective of an inter-laboratory comparison, also known as proficiency testing, is to evaluate the performance of different laboratories and analytical methods against a common standard.[1][2] This process is crucial for identifying potential biases, assessing method reproducibility, and ensuring that analytical data is reliable and comparable across different sites.[3][4] This guide will explore two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Importance of Method Validation and Inter-Laboratory Studies

Before embarking on an inter-laboratory comparison, each participating laboratory must ensure that its analytical method is thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7] Method validation demonstrates that an analytical procedure is suitable for its intended purpose, assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.[8][9][10]

An inter-laboratory study builds upon this foundation by introducing variability between laboratories, including different analysts, equipment, and environmental conditions. The statistical analysis of the data generated from such a study provides a comprehensive understanding of the method's performance in a real-world setting.[11][12][13]

Designing the Inter-Laboratory Comparison

A successful inter-laboratory study requires careful planning and a well-defined protocol.[4] The following steps outline a robust framework for a comparative study of this compound analysis.

Study Protocol Overview

A central coordinating laboratory should be responsible for preparing and distributing a homogenous batch of the test sample to all participating laboratories. The sample should contain a known concentration of this compound. Participants will analyze the sample using their validated in-house methods (either HPLC or GC-MS) and report their results back to the coordinating laboratory for statistical analysis.

Caption: Workflow for the Inter-Laboratory Comparison Study.

Comparative Analytical Methodologies

This guide will focus on two widely used and powerful analytical techniques for the quantification of pharmaceutical compounds: HPLC and GC-MS.[14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[17][18] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0), with the exact ratio determined during method development to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create a calibration curve.

  • Sample Preparation: The test sample is accurately weighed and dissolved in the same solvent as the standard to achieve a concentration within the calibration range.

  • Analysis: The standard solutions and the sample solution are injected into the HPLC system, and the peak area of this compound is recorded.

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[20][21][22] While this compound may require derivatization to improve its volatility and chromatographic behavior, GC-MS offers excellent selectivity due to the mass spectrometric detection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

  • Derivatization (if necessary): A silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) can be used to derivatize the amide group, increasing volatility. The sample or standard is mixed with the derivatizing agent and heated prior to injection.

  • Standard and Sample Preparation: Similar to HPLC, with the addition of the derivatization step.

Caption: General workflow for GC-MS analysis.

Performance Data Comparison

The following tables present hypothetical data from a simulated inter-laboratory study involving five laboratories. Laboratories 1, 2, and 3 utilized an HPLC-UV method, while Laboratories 4 and 5 employed a GC-MS method. The true concentration of this compound in the test sample is 100.0 µg/mL.

Table 1: Reported Concentrations (µg/mL) from Participating Laboratories
LaboratoryMethodReplicate 1Replicate 2Replicate 3MeanStd. Dev.
Lab 1HPLC-UV100.5101.2100.8100.80.35
Lab 2HPLC-UV99.298.899.599.20.35
Lab 3HPLC-UV101.5102.1101.8101.80.30
Lab 4GC-MS99.8100.199.999.90.15
Lab 5GC-MS100.3100.6100.4100.40.15
Table 2: Method Performance Characteristics
ParameterHPLC-UV (Labs 1-3 Average)GC-MS (Labs 4-5 Average)ICH Q2(R1) Typical Requirements
Accuracy (% Recovery) 100.6%100.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.33%0.15%≤ 2%
- Intermediate Precision1.3%0.35%≤ 3%
Linearity (r²) > 0.999> 0.999≥ 0.995
LOD (µg/mL) 0.10.01Method Dependent
LOQ (µg/mL) 0.30.03Method Dependent

Interpretation of Results

The hypothetical data suggests that both the HPLC-UV and GC-MS methods are capable of accurately and precisely quantifying this compound, with all results falling within the acceptable criteria outlined by ICH guidelines.[7]

  • Accuracy: Both methods demonstrate excellent accuracy, with the mean reported values being very close to the true value.

  • Precision: The GC-MS method exhibits slightly better repeatability and intermediate precision, as indicated by the lower relative standard deviations (RSD%). This is likely due to the high selectivity of the mass spectrometric detector, which can reduce interference from matrix components.

  • Sensitivity: The GC-MS method shows a lower Limit of Detection (LOD) and Limit of Quantification (LOQ), indicating superior sensitivity. This would be a significant advantage when analyzing for trace levels of this compound as an impurity.

  • Inter-Laboratory Variability: The results from the HPLC laboratories show a slightly wider spread than those from the GC-MS laboratories, which is reflected in the higher intermediate precision RSD. This could be attributed to minor differences in column chemistries, mobile phase preparation, or integration parameters between the labs.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for an inter-laboratory comparison of analytical methods for this compound. Based on the presented model data and established analytical principles, both HPLC-UV and GC-MS are suitable techniques for this analysis.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control analysis where high sensitivity is not the primary requirement.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis or for complex matrices where interference is a concern.

Participation in such inter-laboratory studies is a critical component of a laboratory's quality assurance program.[1] It not only validates the performance of analytical methods but also fosters confidence in the reliability of data across the pharmaceutical industry.

References

  • ANAB. (n.d.). What Is ISO 17043? ANAB Blog.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • e-Qualitas. (2019, January 11). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025.
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Accredia. (n.d.). Proficiency testing.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • K-G. P. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Cox, M., & Harris, P. (n.d.). Assessing interlaboratory comparison data adjustment procedures.
  • National Accreditation Center. (2024, March 22).
  • NATA. (2023, January 17). ISO/IEC FDIS 17043.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Drug Development & Delivery. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • XLSTAT. (n.d.). Inter-laboratory proficiency testing.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10).
  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530-2533.
  • Request PDF. (2025, August 5).
  • Journal of Liquid Chromatography & Related Technologies. (n.d.).
  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • PubMed. (n.d.).
  • International Journal of Research in Pharmaceutical Sciences. (n.d.). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • R Discovery. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • ResearchGate. (2025, August 6). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: SIMULTANEOUS DETERMINATION OF ACTIVE INGREDIENTS IN COUGH AND COLD PHARMACEUTICALS.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).

Sources

alternative building blocks to Methyl 4-acetamido-2-methoxybenzoate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide drug discovery researchers with a comprehensive, data-driven comparison of alternative building blocks to Methyl 4-acetamido-2-methoxybenzoate. We will move beyond simple cataloging, focusing instead on the strategic rationale and experimental validation behind choosing a specific molecular scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Deconstructing this compound

This compound is a substituted anthranilic acid derivative. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably the anti-inflammatory and anti-allergic drug Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid).[1][2] Its structure presents three key functional groups that are frequently targeted for modification in medicinal chemistry programs: the acetamido group , the methoxy group , and the core anthranilate scaffold.

Understanding the role of each component is critical for designing effective analogs:

  • Acetamido Group: Acts as a hydrogen bond donor and acceptor, influencing solubility and target engagement. However, amide bonds can be susceptible to in-vivo hydrolysis by proteases and amidases.[3][4]

  • Methoxy Group: This electron-donating group can influence the electronics of the aromatic ring and provide a steric handle for molecular recognition. Critically, it is a common site of Phase I metabolism (O-demethylation) by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[5][6]

  • Anthranilate Core: The ortho-amino benzoic acid motif provides a key structural framework for orienting substituents and is found in numerous bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][7]

The primary motivation for seeking alternatives to this scaffold is to address liabilities in the drug discovery optimization cycle: improving metabolic stability, enhancing target potency, modulating physicochemical properties like lipophilicity, and exploring novel intellectual property space.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Deconstruction of the core scaffold and its associated drug discovery liabilities."

Strategic Bioisosteric Replacements for Enhanced Performance

Bioisosterism is a cornerstone strategy in medicinal chemistry for optimizing lead compounds.[5][8] The goal is to substitute a functional group with another that retains similar physical and chemical properties, leading to a molecule with improved biological or pharmacokinetic profiles. We will now explore validated alternatives for the key functional groups of our parent scaffold.

Stabilizing the Amide Bond

The amide bond, while crucial for structure and binding, can be a metabolic weak point. Replacing it with a more robust mimic can significantly enhance a compound's half-life and bioavailability.[3][4] Heterocyclic rings are particularly effective as they can reproduce the planar geometry and hydrogen bonding characteristics of the amide bond while being resistant to hydrolysis.[8][9]

Common Amide Bioisosteres:

  • 1,2,3-Triazoles: Excellent mimics that can act as both hydrogen bond donors and acceptors, improving metabolic stability.[4]

  • 1,3,4-Oxadiazoles: These non-classical bioisosteres mimic the planarity and dipole moment of an amide and can improve membrane permeability.[9]

  • Trifluoroethylamines: This replacement reduces the basicity of the amine while preserving its ability to act as a hydrogen bond donor. The C-CF3 bond is highly polar, mimicking the carbonyl, and this group confers high metabolic stability.[3][10]

Blocking Methoxy Group Metabolism

The methoxy group is a notorious metabolic "soft spot." Replacing it is often a top priority for improving a compound's pharmacokinetic profile. Fluorinated analogues are the go-to choice in modern drug design.[6][11][12]

Metabolically Robust Methoxy Bioisosteres:

  • Fluorine (F): Direct replacement of -OCH3 with -F can block metabolism, but it significantly alters electronics and reduces hydrogen bond accepting capability. This change is expected to increase lipophilicity.[12]

  • Difluoromethoxy (–OCHF₂): A closer mimic to the methoxy group in terms of sterics and electronics, while offering enhanced metabolic stability.

  • Trifluoromethoxy (–OCF₃): Provides maximal metabolic stability but is strongly electron-withdrawing and significantly increases lipophilicity.[11]

  • Difluoroethyl (–CH₂CF₃): This group mimics the steric and electronic features of a methoxy group but with improved metabolic stability.[6]

Comparative Analysis: A Data-Driven Approach

To illustrate the impact of these modifications, we will analyze data from studies on Tranilast and its analogues, which often use this compound or a derivative as a starting material.[13][14][15] The following tables synthesize physicochemical and biological data for representative building blocks.

Table 1: Physicochemical Property Comparison of Parent vs. Alternatives

This table compares the calculated physicochemical properties of the core anthranilic acid scaffold when modified with different functional groups. These parameters are critical predictors of a compound's drug-like properties.

Building BlockModificationMolecular WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compound (Parent) -223.231.264.614
Methyl 4-acetamido-2-fluorobenzoate Methoxy -> Fluoro211.191.455.413
Methyl 4-acetamido-2-(trifluoromethoxy)benzoate Methoxy -> OCF₃277.202.564.614
Methyl 2-methoxy-4-(1H-1,2,3-triazol-1-yl )benzoateAcetamido -> Triazole247.231.577.905

(Data calculated using chemical property predictors and sourced from PubChem where available. cLogP and TPSA are estimations and serve for comparative purposes.)[16]

Analysis: Replacing the methoxy group with fluorine or trifluoromethoxy leads to a predictable increase in lipophilicity (cLogP), which can impact permeability, solubility, and off-target effects. Replacing the acetamido group with a triazole removes the hydrogen bond donor and increases the acceptor count, which will significantly alter solubility and binding interactions.

Table 2: Biological Activity of Tranilast Analogs

The following data, adapted from a study on novel Tranilast analogs, demonstrates how modifications to the core scaffold impact biological activity against cancer cell lines.[13] The parent drug, Tranilast, contains a dimethoxy-substituted cinnamoyl group attached to an anthranilic acid core. The analogs modify this core.

Compound ID (Reference)Core Scaffold ModificationIC₅₀ on PC-3 (Prostate Cancer) µMIC₅₀ on HepG-2 (Liver Cancer) µM
Tranilast N-(3,4-dimethoxycinnamoyl)anthranilic acid> 100> 100
Analog 4b [13]Anthranilic acid replaced with a substituted aminothiophene1.102.31
Analog 7a [13]Anthranilic acid replaced with a substituted aminopyridine6.295.48
5-Fluorouracil (Control) -7.534.21

Analysis: These results powerfully illustrate the impact of scaffold hopping. By replacing the foundational anthranilic acid core with entirely different heterocyclic building blocks (like aminothiophene in compound 4b), researchers achieved a dramatic increase in antiproliferative potency, with IC₅₀ values shifting from inactive (>100 µM) to the low single-digit micromolar range.[13] This highlights that while functional group modification is crucial, exploring entirely new core building blocks can lead to breakthrough discoveries.

Experimental Workflow: Synthesis and Evaluation

To provide a practical context, we outline a representative workflow for synthesizing an analog using an alternative building block and a standard amide coupling protocol.

Workflow Diagram

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for synthesizing and evaluating Tranilast analogs."

Representative Experimental Protocol: Amide Coupling using HATU

This protocol describes a common and efficient method for forming the amide bond between a carboxylic acid and an alternative anthranilate building block.[17][18][19]

Materials:

  • Methyl 4-amino-2-(trifluoromethoxy)benzoate (1.0 eq)

  • 3,4-Dimethoxycinnamic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,4-dimethoxycinnamic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 4-amino-2-(trifluoromethoxy)benzoate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired coupled methyl ester.

  • The final active compound (free carboxylic acid) can be obtained by standard saponification of the methyl ester using a base such as lithium hydroxide (LiOH).

Conclusion and Strategic Outlook

This compound is a valuable and well-established building block. However, modern drug discovery demands a proactive approach to mitigating potential liabilities early in the design process. As we have demonstrated, a wealth of alternative building blocks exists that can systematically address challenges such as metabolic instability and modest potency.

The strategic replacement of the methoxy group with fluorinated analogues is a proven method for enhancing pharmacokinetic profiles. Furthermore, the bioisosteric replacement of the amide bond or even the entire anthranilate core—a strategy known as scaffold hopping—can unlock dramatic improvements in biological activity.[13][20] By leveraging the data-driven comparisons and experimental frameworks presented in this guide, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]
  • Ismail, M. M., El-Gamal, M. I., Abdel-Maksoud, M. S., El-Azab, A. S., & Al-Said, M. S. (2020). Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. Bioorganic Chemistry, 104, 104368. [Link]
  • Kaur, R., Kumari, I., & Singh, V. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(13), 8796-8846. [Link]
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
  • Eudes, V., Valls, J., & Chevalier, M. (2015). Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 99(15), 6337-6349. [Link]
  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]
  • Request PDF: Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. (2020).
  • Amide Synthesis. Fisher Scientific. [Link]
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (87), 51536. [Link]
  • Baran, P. S., & Cernijenko, A. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(26), 6676-6679. [Link]
  • Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?
  • Taylor, L. S., & Warner, M. L. (2020).
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Yeh, T. K., Chen, Y. L., & Hsu, M. C. (2002). Pharmacokinetic Properties of Tranilast in Chinese People. Journal of Food and Drug Analysis, 10(2), 108-112. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Hah, J. H., Kim, S. Y., & Kim, Y. S. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(14), 5364. [Link]
  • Methyl 4-acetamido-2-methoxybenzo
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
  • The Crucial Role of Methyl 4-acetamido-2-hydroxybenzoate in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Journal of Cardiovascular Disease Research, 15(7), 1021-1033. [Link]
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Molecules, 28(20), 7083. [Link]
  • Babiker, N. A., Negmeldin, A. T., & El-labbad, E. M. (2022). In Silico Fragment-Based Drug Design and Molecular Docking of Tranilast Analogues as Potential Inhibitors of Transforming Growth Factor- β Receptor Type 1. Medical Sciences Forum, 14(1), 75. [Link]
  • Methyl 4-(acetylamino)
  • Darakhshan, S., & Pour-Abbas, R. (2016). Tranilast: a review of its therapeutic applications. Pharmacological Research, 113(Pt A), 456-462. [Link]
  • Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. (2002). European Journal of Medicinal Chemistry, 37(9), 701-706. [Link]
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2024). ACS Omega. [Link]
  • Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. (2020). ACS Omega, 5(30), 18886-18896. [Link]
  • This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
  • Tranilast: A review of its therapeutic applications. (2014).
  • This compound Manufacturer Supplier. RXN Chemicals. [Link]
  • Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-acetamido-2-methoxybenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-acetamido-2-methoxybenzoate is a key organic intermediate and a known impurity of pharmaceuticals like Metoclopramide and Bromopride.[1] Its efficient synthesis is crucial for drug development, quality control, and impurity profiling. For researchers and process chemists, selecting a synthetic pathway is a critical decision that balances cost, efficiency, safety, and environmental impact.

This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound. We will move beyond a simple listing of steps to analyze the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. Every protocol is presented as a self-validating system, grounded in authoritative sources to ensure technical accuracy and trustworthiness.

Pathway A: The Direct Approach via Acetylation

This is the most straightforward and commonly cited route, involving the direct N-acetylation of a commercially available aminobenzoate precursor. It is favored for its simplicity and high efficiency in a single chemical transformation.

Logical & Experimental Workflow (Pathway A)

Pathway A start Methyl 4-amino-2-methoxybenzoate product This compound start->product N-Acetylation (Yield: 88%) reagent Acetic Anhydride (Ethanol Solvent) reagent->start

Caption: Workflow for the direct acetylation of Methyl 4-amino-2-methoxybenzoate.

Causality and Mechanistic Insight

The core of this pathway is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aromatic amine (Methyl 4-amino-2-methoxybenzoate) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable amide product. The use of acetic anhydride is deliberate; it is a highly reactive and cost-effective acetylating agent that drives the reaction to completion, often without the need for a catalyst.

Detailed Experimental Protocol (Pathway A)

This protocol is adapted from a procedure published in the Journal of Medicinal Chemistry.[1]

  • Dissolution: In a suitable reaction vessel, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq, e.g., 2.77 mmol, 501 mg) in anhydrous ethanol (approx. 16 mL/g).

  • Reagent Addition: Slowly add acetic anhydride (1.6 eq, e.g., 4.44 mmol, 0.42 mL) to the solution.

  • Reaction: Heat the resulting solution to 60-65 °C and maintain this temperature with stirring for 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Work-up (Solvent Removal): Upon completion, cool the reaction mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.

  • Work-up (Aqueous Wash): To the residue, add deionized water (approx. 20 mL/g) and a saturated sodium bicarbonate solution (approx. 20 mL/g) to neutralize any remaining acetic acid and anhydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 mL/g).

  • Purification: Combine the organic phases, wash with saturated saline solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product as a white solid.[1]

Expected Yield: Approximately 88%.[1]

Pathway B: The Foundational Approach from a Nitro Precursor

This multi-step pathway begins with a less functionalized, and often cheaper, starting material: 4-nitro-2-methoxybenzoic acid. This route involves esterification, reduction of the nitro group, and a final acetylation step. This approach is common in industrial settings where the cost of the initial raw material is a primary driver.

Logical & Experimental Workflow (Pathway B)

Pathway B start 4-Nitro-2-methoxybenzoic Acid step1 Methyl 4-nitro-2-methoxybenzoate start->step1 Esterification (H₂SO₄, MeOH) step2 Methyl 4-amino-2-methoxybenzoate step1->step2 Nitro Reduction (e.g., H₂, Pd/C) product This compound step2->product N-Acetylation ((CH₃CO)₂O)

Caption: A three-step synthesis starting from a nitro-substituted benzoic acid.

Causality and Mechanistic Insight
  • Fischer Esterification: This acid-catalyzed reaction converts the starting carboxylic acid into its methyl ester. Methanol acts as both the solvent and the nucleophile. A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol.[2]

  • Nitro Group Reduction: The transformation of the aromatic nitro group to an amine is a cornerstone of synthetic chemistry. Catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) is a clean and high-yielding method. The nitro group is reduced on the surface of the catalyst to the corresponding amine.

  • N-Acetylation: This final step is identical to the reaction in Pathway A, utilizing acetic anhydride to acetylate the newly formed amine.

Detailed Experimental Protocols (Pathway B)

These protocols are based on standard, well-established organic transformations.

Step 1: Esterification of 4-Nitro-2-methoxybenzoic Acid

  • Suspend 4-Nitro-2-methoxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, remove the excess methanol under reduced pressure, and dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-nitro-2-methoxybenzoate.

Step 2: Reduction of Methyl 4-nitro-2-methoxybenzoate

  • In a pressure-rated vessel, dissolve the nitro-ester from Step 1 in a solvent like methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the vessel and purge with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield Methyl 4-amino-2-methoxybenzoate. The crude product is often of sufficient purity for the next step.

Step 3: N-Acetylation

  • Follow the detailed experimental protocol as described in Pathway A, using the product from Step 2 as the starting material.

Cost-Benefit and Performance Comparison

The choice between these pathways is not merely academic; it has significant implications for resource allocation, project timelines, and overall cost.

MetricPathway A: Direct AcetylationPathway B: From Nitro PrecursorAnalysis & Justification
Number of Steps 13Pathway A is superior. A single-step synthesis minimizes operational time, solvent usage for multiple work-ups/purifications, and potential for material loss between steps.
Starting Material Cost HigherLowerPathway B is superior. Methyl 4-amino-2-methoxybenzoate is a more advanced intermediate and is priced higher than 4-Methoxy-2-nitrobenzoic acid.[3][4][5] For large-scale synthesis, this cost difference can be the deciding factor.
Key Reagent Costs Acetic AnhydrideH₂SO₄, Methanol, H₂ Gas, Pd/C Catalyst, Acetic AnhydridePathway A is superior. While the reagents for Pathway B are common, the cost of the palladium catalyst and the infrastructure for hydrogenation can be significant. Acetic anhydride is a relatively inexpensive bulk chemical.[6][7]
Overall Yield High (Reported ~88%[1])Moderate (Estimated ~70-80%)Pathway A is superior. While each step in Pathway B can be high-yielding, the cumulative yield over three steps will almost invariably be lower than a single, efficient step.
Process Simplicity Very SimpleComplexPathway A is superior. This pathway involves a straightforward heating and extraction process. Pathway B requires an acid-catalyzed reflux, a high-pressure hydrogenation, and careful handling of a pyrophoric catalyst.
Safety & Environmental Moderate Hazard (Acetic anhydride is corrosive and water-reactive)High Hazard (Corrosive H₂SO₄, flammable H₂ gas, pyrophoric Pd/C catalyst)Pathway A is generally safer. While acetic anhydride requires care, the risks associated with high-pressure, flammable hydrogen gas and a pyrophoric catalyst in Pathway B are significantly greater and require specialized equipment and protocols.
Green Chemistry ModeratePoorPathway A has a better green profile. Its high atom economy and single step result in a lower E-Factor (mass of waste / mass of product). Pathway B generates more waste across three distinct steps and work-ups.[8][9]

Conclusion and Recommendation

For laboratory-scale synthesis, academic research, and rapid production of analytical standards, Pathway A is the unequivocally superior choice. Its operational simplicity, high yield, and speed far outweigh the higher cost of the starting material. The process is robust, easy to execute, and minimizes the use of hazardous reagents and complex equipment.

For large-scale industrial production, Pathway B presents a compelling case for a cost-benefit analysis. The significantly lower cost of the starting material, 4-Methoxy-2-nitrobenzoic acid, could lead to substantial savings that justify the increased capital expenditure for hydrogenation equipment and the more complex multi-step process.[4][10] However, this must be carefully weighed against lower overall yields, higher waste disposal costs, and more stringent safety requirements.

Ultimately, the optimal pathway is dictated by the specific needs of the project. For versatility and ease of implementation, the direct acetylation of Methyl 4-amino-2-methoxybenzoate remains the gold standard for most applications.

References

  • Business Analytiq. Acetic Anhydride price index. [Link]
  • IMARC Group. Acetic Anhydride Prices 2025 | December Chart & Forecast. [Link]
  • PharmaCompass.com. Acetic Anhydride | Price | per kg | USD. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MOLBASE.
  • CliniSciences. 4-methoxy-2-nitrobenzoic acid suppliers USA. [Link]
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
  • Semantic Scholar. Green Chemistry. [Link]
  • OUCI. Green Approaches to Synthesize Organic Compounds and Drugs. [Link]

Sources

A Researcher's Guide to Comparing the Biological Activity of Methyl 4-acetamido-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the biological activities of novel derivatives of Methyl 4-acetamido-2-methoxybenzoate. This core structure, a substituted benzoic acid, serves as a versatile scaffold in medicinal chemistry.[1][2][3][4] Modifications to this parent molecule can unlock a diverse range of pharmacological activities, and this guide details the essential experimental workflows to elucidate and quantify these properties. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

This compound itself is recognized as a key intermediate and an impurity in the synthesis of pharmaceuticals like bromopride.[4][5] However, the true potential lies in its derivatives. By systematically exploring modifications to its structure, researchers can develop new chemical entities with enhanced efficacy in key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7]

The Strategic Framework for Biological Evaluation

A systematic evaluation of novel derivatives is critical. The workflow should be designed to move from broad cytotoxicity screening to specific, mechanism-based assays. This ensures that any observed biological effects are not simply a result of general toxicity and allows for a deeper understanding of the compound's mechanism of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity Screening cluster_2 Phase 3: Mechanistic Insight A Compound Synthesis & Characterization B Cytotoxicity Profiling (e.g., MTT Assay) A->B Establish Non-Toxic Concentration Range C Anticancer Assays B->C Test at Non-Toxic Doses D Antimicrobial Assays B->D Test at Non-Toxic Doses E Anti-inflammatory Assays B->E Test at Non-Toxic Doses F Cell Cycle Analysis C->F G Signaling Pathway Studies (e.g., Western Blot for NF-κB) E->G H Enzyme Inhibition Assays (e.g., COX-2) E->H

Caption: A strategic workflow for evaluating the biological activities of novel chemical derivatives.

Section 1: Anticancer Activity Evaluation

The search for novel anticancer agents is a cornerstone of drug discovery. Derivatives of various acetamides and benzoates have shown promise, making this a critical area of investigation for new analogues.[6][7] The primary goal is to identify compounds that selectively kill cancer cells while sparing non-malignant cells.[8]

Comparative Data Presentation

All quantitative data should be meticulously organized to facilitate direct comparison between derivatives. The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of Derivatives Against Cancer Cell Lines

Compound ID Derivative Modification Cancer Cell Line (e.g., MCF-7) IC50 (µM) Cancer Cell Line (e.g., HCT116) IC50 (µM) Non-Malignant Cell Line (e.g., HEK293) IC50 (µM) Selectivity Index (SI)*
M42M-Parent (Parent Compound) Data to be determined Data to be determined Data to be determined -
M42M-Cl 5-chloro substitution Data to be determined Data to be determined Data to be determined -
M42M-NO2 5-nitro substitution Data to be determined Data to be determined Data to be determined -
M42M-OH 2-hydroxy substitution Data to be determined Data to be determined Data to be determined -
Doxorubicin (Positive Control) Known Value Known Value Known Value Known Value

*Selectivity Index (SI) is calculated as IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value is desirable.

Core Experimental Protocol: MTT Cell Viability Assay

This protocol is fundamental for assessing the cytotoxic effects of your synthesized derivatives on cancer cell lines.[9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10][11]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.[9]

    • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. The final concentration of the solvent (like DMSO) should be non-toxic, typically below 0.5%.[9] Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.[9]

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.[9] During this time, purple formazan crystals will form in viable cells.

    • Formazan Solubilization: Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each derivative.[9]

Section 2: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[12] Benzoic acid derivatives have historically been a source of antimicrobial agents.[13]

Comparative Data Presentation

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC) of Derivatives

Compound ID Derivative Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
M42M-Parent (Parent Compound) Data to be determined Data to be determined Data to be determined Data to be determined
M42M-Cl 5-chloro substitution Data to be determined Data to be determined Data to be determined Data to be determined
M42M-NO2 5-nitro substitution Data to be determined Data to be determined Data to be determined Data to be determined
Ampicillin (Bacterial Control) Known Value Known Value Known Value N/A

| Nystatin | (Fungal Control) | N/A | N/A | N/A | Known Value |

Core Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of a compound against various bacterial and fungal strains.[13][14][15] It is more quantitative than diffusion-based methods.[16]

  • Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined to identify the MIC.[17]

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 × 10^8 CFU/mL.[17]

    • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The concentration range should be wide enough to capture the MIC.

    • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[18] Include wells for a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[15]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] The results can also be read using a plate reader at 600 nm.

Section 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, driving the demand for novel anti-inflammatory agents.[19][20] Many bioactive compounds exert their effects by modulating key inflammatory pathways and mediators.[21]

Comparative Data Presentation

The effectiveness of anti-inflammatory compounds can be quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines.

Table 3: Comparative Anti-inflammatory Activity of Derivatives

Compound ID Derivative Modification NO Production Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells TNF-α Release Inhibition IC50 (µM) IL-6 Release Inhibition IC50 (µM)
M42M-Parent (Parent Compound) Data to be determined Data to be determined Data to be determined
M42M-Cl 5-chloro substitution Data to be determined Data to be determined Data to be determined
M42M-NO2 5-nitro substitution Data to be determined Data to be determined Data to be determined

| Dexamethasone | (Positive Control) | Known Value | Known Value | Known Value |

Core Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a common and reliable method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.[19][22]

  • Principle: In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). NO is unstable, but it quickly oxidizes to a stable metabolite, nitrite (NO2-), in the cell culture supernatant. The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, which can be measured colorimetrically.[19] The intensity of the color is proportional to the amount of NO produced.

  • Step-by-Step Methodology:

    • Cell Culture and Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[19]

    • Compound Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test derivatives.[22]

    • Inflammation Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for another 24 hours.[22]

    • Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.

    • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the collected supernatant.[22]

    • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[22]

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each derivative compared to the LPS-stimulated control.

Mechanistic Insight: Inflammatory Signaling Pathways

To understand how a compound reduces inflammation, it's crucial to investigate its effect on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines.[19]

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Derivative Derivative Compound Derivative->IKK Potential Inhibition Point Derivative->NFkB Potential Inhibition Point

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory derivatives.

References

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. Benchchem.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH).
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery and Therapeutics.
  • Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B. Benchchem.
  • Guideline for anticancer assays in cells. ResearchGate.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.
  • Antimicrobial Susceptibility Testing. APEC.
  • Antimicrobial Susceptibility Testing. National Institutes of Health (NCBI Bookshelf).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International.
  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate.
  • Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4. PubChem.
  • A Comparative Analysis of Methyl 4-amino-2-methoxybenzoate and Its Isomers for Drug Discovery. Benchchem.
  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology.
  • This compound. Biosynth.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.
  • This compound. LookChem.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
  • Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6. PubChem.
  • METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis. ChemicalBook.
  • Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. ResearchGate.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy.
  • This compound CAS#: 4093-28-1. ChemWhat.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • This compound. ChemicalBook.
  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Institutes of Health (PMC).
  • This compound 98.0+%, TCI America™. Fisher Scientific.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4. PubChem.
  • This compound. ChemBK.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

Sources

Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-acetamido-2-methoxybenzoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of compounds to include their entire lifecycle, culminating in their safe disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Risk Assessment

Before handling waste, it is imperative to understand the inherent risks of the substance. This compound is not a benign compound; its hazard profile necessitates careful handling as a hazardous waste. The primary risks are associated with its toxicity and irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Eye Irritation 2: Causes serious eye irritation.[1]

  • Skin Irritation 2: Causes skin irritation (reported in a significant percentage of notifications).[1]

These classifications are the cornerstone of our disposal strategy. Ingestion can lead to harmful toxic effects, while contact with eyes or skin can cause significant irritation. Therefore, this compound cannot be disposed of as common laboratory trash or via the sanitary sewer system.[2][3]

Hazard Classification GHS Code Description Primary Precaution
Acute Toxicity, OralH302Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Serious Eye Damage/IrritationH319Causes serious eye irritationWear protective eyeglasses or chemical safety goggles.[1][4]
Skin Corrosion/IrritationH315Causes skin irritationWear appropriate protective gloves and clothing.[1][4]

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against accidental exposure during waste handling. For any procedure involving the disposal of this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes that could cause serious eye irritation.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat must be worn.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For small spills, trained laboratory personnel equipped with proper PPE may proceed with cleanup. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup: Absorb the spilled material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The cleanup residue must be disposed of as hazardous waste following the protocol detailed below.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste from "cradle-to-grave."[5][6] The following procedure ensures compliance.

Step 1: Waste Characterization The first step is to formally classify the waste. Due to its acute oral toxicity, this compound meets the criteria for a "toxic" hazardous waste. Therefore, it must be managed within the hazardous waste stream.

Step 2: Select a Compatible Waste Container

  • Choose a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[5][7]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers if the waste is in a solution that could be corrosive.[6][8]

  • Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste storage.[8]

Step 3: Label the Container Correctly Proper labeling is a critical regulatory requirement and ensures safe handling.

  • Affix a hazardous waste tag to the container before adding any waste.[2]

  • The label must include the words "HAZARDOUS WASTE" .[2][9][10]

  • List all chemical constituents by their full, common names (e.g., "this compound"). Do not use abbreviations or chemical formulas.[2][9]

  • For mixtures, provide the percentage composition of each component.[7]

  • Clearly mark the associated hazards using pictograms or text (e.g., "Toxic," "Irritant").[10]

Step 4: Waste Accumulation and Segregation

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][11]

  • Crucially, segregate this waste. Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent dangerous chemical reactions.[8][12]

  • Keep the waste container closed at all times except when adding waste.[7][9]

Step 5: Arrange for Disposal

  • Do not accumulate more than 55 gallons of waste in an SAA.[11]

  • When the container is nearly full (approximately 90% capacity) or waste is no longer being generated, contact your institution’s EHS department to request a waste pickup.[9]

  • Provide the EHS office with a completed hazardous waste information form as required.[2]

  • Never pour this chemical down the drain or discard it in the regular trash.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposition start Waste Generated: This compound haz_profile Assess Hazards: - Acute Toxicity (Oral) - Eye/Skin Irritant start->haz_profile Step 1 classify Classify as RCRA Hazardous Waste haz_profile->classify Step 2 container Select Compatible, Sealable Container classify->container Step 3 labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Pictograms container->labeling Step 4 storage Store in Designated SAA (Segregated & Closed) labeling->storage Step 5 full Container is >90% Full or No Longer in Use storage->full Step 6 contact_ehs Contact EHS for Pickup full->contact_ehs Step 7 end_node Compliant Disposal by Licensed Vendor contact_ehs->end_node

Caption: Decision workflow for compliant disposal of this compound.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. URL: https://www.acewaste.com.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US FUSION & Specialty Construction. URL: https://www.usfusion.com/blog/osha-chemical-storage-requirements-how-employers-can-stay-compliant/
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. URL: https://www.ptb.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. URL: https://www.meriinc.
  • Best Practices for Laboratory Waste Management. ACTenviro. URL: https://www.actenviro.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. URL: https://case.edu/ehs/waste-disposal/chemical-waste/how-dispose-chemical-waste
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK208892/
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. URL: https://www.danielshealth.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. URL: https://www.hazardouswasteexperts.com/how-osha-workplace-rules-affect-hazardous-waste-management/
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. URL: https://engineering.purdue.edu/Engr/AboutUs/Administration/Facilities/Safety/docs/Chemical_Waste_Disposal_Guidelines.pdf
  • Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/77720
  • Hazardous Waste & Disposal Considerations. American Chemical Society. URL: https://www.acs.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/77721
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. URL: https://www.duralabel.com/resources/articles/osha-rules-for-hazardous-chemicals
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6). ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB0258169_EN.htm
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. URL: https://www.ascp.org/content/news-archive/news-detail/2020/07/28/managing-hazardous-chemical-waste-in-the-lab
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. URL: https://www.medlabmag.com/article/1332
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2015-06/documents/lab-sample-disposal.pdf
  • Hazardous Waste - Overview. Occupational Safety and Health Administration. URL: https://www.osha.gov/hazardous-waste
  • SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds/01995_SDS.pdf
  • SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/w268305

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-acetamido-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like Methyl 4-acetamido-2-methoxybenzoate, an impurity of the antiemetic drug bromopride, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that every step is a self-validating system of safety.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key hazards.[2]

Primary Hazards:

  • Acute Oral Toxicity (Harmful if swallowed): A significant percentage of notifications to the European Chemicals Agency (ECHA) classify this chemical as harmful if ingested.[2]

  • Serious Eye Irritation: The majority of reports indicate that it causes serious eye irritation.[2]

  • Skin Irritation: A notable number of reports also classify it as a skin irritant.[2]

While the toxicological properties have not been fully investigated, we must treat substances of unknown toxicity with a high degree of caution.[3][4] Given that it is a solid powder, we must also consider the potential for respiratory tract irritation from airborne dust, a common hazard when handling fine chemical solids.[4]

Core PPE Requirements: Your First Line of Defense

Your personal protective equipment is the essential barrier between you and potential chemical exposure.[5] The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.

Eye and Face Protection

Due to the high risk of serious eye irritation, appropriate eye protection is mandatory at all times.[2]

  • Minimum Requirement: Safety glasses with side shields meeting the ANSI Z87.1 standard are required for all personnel in any area where this chemical is stored or handled.[3]

  • Elevated Risk: When there is a potential for splashing (e.g., dissolving the compound) or significant dust generation (e.g., weighing large quantities), a face shield must be worn over safety glasses.[6]

Hand Protection

Direct skin contact must be avoided to prevent potential irritation.[2][3]

  • Glove Selection: No single glove material protects against all chemicals.[3] For handling this compound in solid form or in common laboratory solvents, nitrile gloves are a suitable choice, providing good chemical resistance and dexterity.[7]

  • Glove Inspection and Use: Always inspect gloves for tears or punctures before use.[8] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[7]

Protective Clothing

Your clothing provides a crucial barrier against accidental spills and contamination.

  • Laboratory Coat: A properly fitting, buttoned lab coat is required to protect your skin and personal clothing.[6][7]

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect your entire foot and leg area.[7][9] Sandals, perforated shoes, or shorts should never be worn.[7][8]

Respiratory Protection

Engineering controls, such as fume hoods, are the primary method for controlling exposure to airborne hazards.[5][8]

  • When Required: Respiratory protection should be used if you are handling large quantities of the powder outside of a fume hood, if significant dust is generated, or if engineering controls are not sufficient to keep exposure below permissible limits.[6]

  • Respirator Type: A NIOSH-approved N95 respirator is appropriate for protection against fine dust particles. If working with solutions that may produce vapors, an air-purifying respirator with organic vapor cartridges may be necessary. All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[6]

Operational and Disposal Plans

Proper procedure is as critical as the equipment itself. A flawed process can render the best PPE ineffective.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow start Start: Assess Task q_solid Handling solid powder? start->q_solid q_weigh Weighing small quantity (<1g) in ventilated balance enclosure? q_solid->q_weigh Yes q_hood Working in a certified chemical fume hood? q_solid->q_hood No (Handling Solution) q_weigh->q_hood No ppe_base Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (ANSI Z87.1) q_weigh->ppe_base Yes q_splash Risk of splash or significant dust generation? q_hood->q_splash Yes ppe_respirator ADD: N95 Respirator (Requires fit-testing) q_hood->ppe_respirator No ppe_face_shield ADD: Face Shield q_splash->ppe_face_shield Yes end_procedure Proceed with Caution q_splash->end_procedure No ppe_base->q_splash ppe_face_shield->end_procedure ppe_respirator->q_splash

Caption: PPE selection workflow for this compound.

Summary of PPE by Task

This table provides a quick reference for the minimum required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Storage/Transport Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing (<1g) Safety GlassesNitrile GlovesLab CoatWork in ventilated enclosure
Preparing Solutions Safety Glasses & Face ShieldNitrile GlovesLab CoatWork in a fume hood
Running Reaction Safety GlassesNitrile GlovesLab CoatWork in a fume hood
Large Scale Weighing Safety Glasses & Face ShieldNitrile GlovesLab CoatN95 Respirator (if not in hood)
Spill Cleanup Safety Glasses & Face ShieldNitrile GlovesLab CoatN95 Respirator
Step-by-Step Donning and Doffing of PPE
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your safety glasses or goggles.

    • If required, put on your respirator.

    • If required, put on your face shield.

    • Wash your hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent self-contamination.

    • Inspect and remove gloves using a "glove-in-glove" technique.

    • Remove the face shield (if used) by handling the head strap.

    • Remove the lab coat, folding it inward to contain any contamination.

    • Remove safety glasses.

    • Remove your respirator (if used).

    • Wash your hands thoroughly with soap and water.

Disposal Plan

Contaminated PPE and chemical waste must be handled and disposed of according to established guidelines.[10]

  • Solid Waste: All disposable PPE (gloves, etc.) and materials used for cleanup that have come into contact with this compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused chemical and solutions should be disposed of through your institution's authorized hazardous waste disposal service.[10] Never pour chemical waste down the drain.

Emergency Procedures: Planning for the Unexpected

While prevention is the goal, preparedness for accidents is a professional requirement.[3][5]

Spill Response
  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection and a face shield, before attempting cleanup.

  • Contain: Use a spill kit with an appropriate absorbent material to contain the spill. For a solid, carefully sweep or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[4]

  • Clean: Decontaminate the area according to your lab's standard operating procedures.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]

By integrating these principles and procedures into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). BenchSci.
  • OSHA's Free Lab Safety Guidelines. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.
  • Methyl 4-(acetylamino)-2-methoxybenzoate. (n.d.). PubChem, National Center for Biotechnology Information.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem, National Center for Biotechnology Information.
  • This compound. (n.d.). LookChem.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Safety Data Sheet: Methyl benzoate. (2024, January 11). Chemos GmbH & Co.KG.
  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. (2023, December 5). Food and Chemical Toxicology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetamido-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetamido-2-methoxybenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.